5,6-Dibromo-2,1,3-benzothiadiazole
Description
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Properties
IUPAC Name |
5,6-dibromo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGOHYQUCNHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453175 | |
| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18392-81-9 | |
| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole
This technical guide provides a comprehensive overview of the synthesis protocol for 5,6-dibromo-2,1,3-benzothiadiazole, a key building block for researchers, scientists, and professionals in drug development and materials science. This document outlines the synthetic pathway, details experimental procedures, and presents key quantitative data in a structured format.
Introduction
This compound is a halogenated derivative of the 2,1,3-benzothiadiazole heterocyclic system. The introduction of bromine atoms at the 5 and 6 positions significantly influences the molecule's electronic properties, making it a valuable intermediate for the synthesis of functional organic materials and potential pharmaceutical agents. Unlike its 4,7-dibromo isomer, which is typically synthesized by direct bromination of 2,1,3-benzothiadiazole, the 5,6-dibromo analogue requires a multi-step approach starting from a pre-brominated benzene derivative. This guide details a reliable synthetic route commencing with the synthesis of the key intermediate, 4,5-dibromo-1,2-phenylenediamine.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 4,5-dibromo-1,2-phenylenediamine. The second step is the cyclization of this diamine to form the desired thiadiazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4,5-dibromo-1,2-phenylenediamine
This procedure details the synthesis of 4,5-dibromo-1,2-phenylenediamine from N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide). An alternative method starting from 4,5-dibromo-2-nitroaniline is also presented.
Method A: From N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide)
-
Materials:
-
N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide)
-
Concentrated sulfuric acid (98%)
-
Ice
-
50% aqueous sodium hydroxide solution
-
Water
-
-
Procedure:
-
In a reaction flask, carefully add 35.2 g (0.058 mol) of N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) to 70 mL of concentrated sulfuric acid.
-
Heat the mixture to 110 °C and maintain this temperature for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice water.
-
Neutralize the resulting solution with a 50% aqueous sodium hydroxide solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with 300 mL of water.
-
Dry the solid to obtain 4,5-dibromo-1,2-phenylenediamine.[1]
-
Method B: From 4,5-dibromo-2-nitroaniline
-
Materials:
-
4,5-dibromo-2-nitroaniline
-
Anhydrous ethanol
-
Raney Nickel
-
Hydrogen gas
-
-
Procedure:
-
Suspend 5.0 g of 4,5-dibromo-2-nitroaniline in 200 mL of anhydrous ethanol in a hydrogenation vessel.
-
Add approximately 10 g of Raney Nickel to the suspension.
-
Place the vessel in a low-pressure hydrogenation apparatus and apply a hydrogen pressure of 55 psi.
-
Continue the hydrogenation until the initial deep yellow color disappears, indicating the complete reduction of the nitro group (approximately 25-30 minutes).
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Wash the filtered catalyst with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield 4,5-dibromo-1,2-phenylenediamine.[2]
-
Step 2: Synthesis of this compound
This procedure outlines the cyclization of 4,5-dibromo-1,2-phenylenediamine to form the final product.
-
Materials:
-
4,5-dibromo-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
An inert solvent (e.g., toluene or pyridine)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dibromo-1,2-phenylenediamine in an inert solvent.
-
Slowly add a slight excess of thionyl chloride to the solution. The reaction can be exothermic and may require cooling.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by pouring the mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and dry it.
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The crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 18392-81-9 |
| Molecular Formula | C₆H₂Br₂N₂S |
| Molecular Weight | 293.97 g/mol |
| Appearance | White to light yellow to light orange powder/crystal |
| Melting Point | 131.0 to 135.0 °C |
| Boiling Point | 132-133 °C |
| Solubility | Soluble in Toluene |
Reaction Data
| Step | Reactant | Product | Reagents | Yield |
| 1 (Method A) | N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) | 4,5-dibromo-1,2-phenylenediamine | Conc. H₂SO₄ | 91%[1] |
| 1 (Method B) | 4,5-dibromo-2-nitroaniline | 4,5-dibromo-1,2-phenylenediamine | H₂, Raney Ni | ~82% |
| 2 | 4,5-dibromo-1,2-phenylenediamine | This compound | SOCl₂ | - |
Yield for Step 2 is dependent on reaction conditions and purification methods and should be determined empirically.
Experimental Workflow
References
An In-depth Technical Guide to the Preparation of 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5,6-dibromo-2,1,3-benzothiadiazole, a key building block in the development of novel pharmaceuticals and functional organic materials. Direct bromination of 2,1,3-benzothiadiazole predominantly yields the 4,7-dibromo isomer. Therefore, this guide details a multi-step synthesis commencing with the bromination of 2-nitroaniline to ensure the desired 5,6-substitution pattern.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step process, starting from commercially available 2-nitroaniline. The key steps are:
-
Bromination of 2-nitroaniline: Introduction of two bromine atoms ortho and meta to the nitro group to yield 4,5-dibromo-2-nitroaniline.
-
Reduction of the nitro group: Conversion of the nitro functionality in 4,5-dibromo-2-nitroaniline to an amino group to give 4,5-dibromo-1,2-phenylenediamine.
-
Cyclization: Formation of the thiadiazole ring by reacting 4,5-dibromo-1,2-phenylenediamine with a suitable sulfur-containing reagent.
This strategic approach allows for the unambiguous placement of the bromine substituents at the 5 and 6 positions of the 2,1,3-benzothiadiazole core.
Experimental Protocols and Data
Step 1: Synthesis of 4,5-Dibromo-2-nitroaniline
This procedure outlines the dibromination of 2-nitroaniline.
Reaction Scheme:
A schematic of the bromination of 2-nitroaniline.
Experimental Protocol:
In a suitable reaction vessel, a solution of potassium bromide is prepared. To this, concentrated sulfuric acid is added slowly, followed by the addition of 2-nitroaniline. The mixture is heated, and a solution of sodium chlorate is added dropwise while maintaining the temperature. The reaction is monitored until completion. The product is then isolated by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Nitroaniline |
| Key Reagents | Potassium bromide, Sulfuric acid, Sodium chlorate |
| Reaction Temperature | 35°C initially, then heated to 75°C |
| Reaction Time | Maintained for 2 hours at 75°C |
| Product | 4,5-Dibromo-2-nitroaniline |
| Appearance | Pale yellow solid |
Step 2: Synthesis of 4,5-Dibromo-1,2-phenylenediamine
This protocol details the reduction of the nitro group of 4,5-dibromo-2-nitroaniline.
Reaction Scheme:
A schematic of the reduction of 4,5-dibromo-2-nitroaniline.
Experimental Protocol:
4,5-dibromo-2-nitroaniline is suspended in anhydrous ethanol in a hydrogenation apparatus.[1] Raney Nickel is added as the catalyst.[1] The system is charged with hydrogen gas to a pressure of 55 psi.[1] The reaction proceeds with the uptake of hydrogen, indicated by a color change from deep yellow to colorless.[1] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | 4,5-Dibromo-2-nitroaniline (5.0 g) |
| Catalyst | Raney Nickel (approx. 10 g) |
| Solvent | Anhydrous ethanol (200 mL) |
| Hydrogen Pressure | 55 psi |
| Reaction Time | Approximately 25 minutes for initial reaction, continued for another 30 minutes |
| Product | 4,5-Dibromo-1,2-phenylenediamine |
| Yield | 4.1 g |
Step 3: Synthesis of this compound
This final step involves the cyclization of 4,5-dibromo-1,2-phenylenediamine to form the target compound. The following is a general procedure for the synthesis of 2,1,3-benzothiadiazoles from o-phenylenediamines.
Reaction Scheme:
A schematic of the cyclization to form this compound.
Experimental Protocol:
In a fume hood, 4,5-dibromo-1,2-phenylenediamine is dissolved in a suitable solvent such as pyridine. The solution is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured into water. The resulting precipitate is collected by filtration, washed thoroughly with water, and then purified by recrystallization or column chromatography.
Quantitative Data (General):
| Parameter | Value |
| Starting Material | 4,5-Dibromo-1,2-phenylenediamine |
| Key Reagents | Thionyl chloride, Pyridine |
| Reaction Temperature | 0°C initially, then reflux |
| Product | This compound |
| Purification | Recrystallization or Column Chromatography |
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from 2-nitroaniline to this compound.
Overall synthetic workflow for the preparation of this compound.
This guide provides a robust and logical pathway for the synthesis of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
References
An In-depth Technical Guide to the Bromination of 2,1,3-Benzothiadiazole at the 5- and 6-Positions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bromination of the 2,1,3-benzothiadiazole (BTD) core, with a specific focus on the synthetic strategies to obtain 5,6-dibromo-2,1,3-benzothiadiazole. Due to the inherent electronic properties of the BTD ring system, direct electrophilic bromination overwhelmingly favors substitution at the 4- and 7-positions. This document details the protocols for this common reaction and presents a multi-step synthetic pathway required to achieve bromination at the 5- and 6-positions, a substitution pattern often necessary for the development of advanced materials and pharmaceutical candidates.
Regioselectivity of Bromination on the 2,1,3-Benzothiadiazole Core
The fused thiadiazole ring in 2,1,3-benzothiadiazole is strongly electron-withdrawing, which deactivates the adjacent benzene ring towards electrophilic aromatic substitution. Theoretical and experimental studies have consistently shown that the positions most susceptible to electrophilic attack are the 4- and 7-positions. This regioselectivity is attributed to the greater stability of the sigma complex intermediates formed during substitution at these sites compared to the intermediates for substitution at the 5- and 6-positions. Consequently, direct bromination of 2,1,3-benzothiadiazole with common brominating agents almost exclusively yields 4,7-dibromo-2,1,3-benzothiadiazole.
To achieve bromination at the 5- and 6-positions, a synthetic strategy starting from a pre-functionalized benzene ring is necessary. The most common approach involves the synthesis of 4,5-dibromo-1,2-phenylenediamine, which can then be cyclized to form the desired this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of both 4,7-dibromo-2,1,3-benzothiadiazole and this compound.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
The direct bromination of 2,1,3-benzothiadiazole is a high-yielding and straightforward procedure.
Experimental Protocol:
-
In a dried three-necked round-bottom flask, add 2,1,3-benzothiadiazole (3.12 g, 22.8 mmol).
-
Add hydrobromic acid (48%, 60 mL) to dissolve the starting material.
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After complete dissolution, slowly add concentrated bromine water (2.94 mL, 57 mmol).
-
Heat the reaction mixture to 127°C and reflux for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with chloroform (CHCl₃).
-
Collect the organic phase and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 4,7-dibromo-2,1,3-benzothiadiazole.
Multi-step Synthesis of this compound
The synthesis of this compound is achieved through a two-step process: the synthesis of the key intermediate, 4,5-dibromo-1,2-phenylenediamine, followed by its cyclization.
Method A: From N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide)
-
To 70 mL of concentrated sulfuric acid, add 35.2 g (0.058 mol) of N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide).
-
Heat the mixture to 110°C and maintain for 15 minutes.
-
Cool the reaction mixture to room temperature and slowly pour it into ice water.
-
Neutralize the mixture with a 50% aqueous sodium hydroxide solution.
-
Filter the resulting precipitate, wash thoroughly with 300 mL of water, and dry to yield 4,5-dibromo-1,2-phenylenediamine.[1]
Method B: From 4,5-dibromo-2-nitroaniline
-
Suspend 5.0 g of 4,5-dibromo-2-nitroaniline in 200 mL of anhydrous ethanol in a hydrogenation vessel.
-
Add approximately 10 g of Raney Nickel catalyst.
-
Place the mixture in a low-pressure hydrogenation apparatus under a hydrogen pressure of 55 psi.
-
Continue the hydrogenation for about 30 minutes after the initial rapid uptake of hydrogen ceases, indicated by the disappearance of the deep yellow color.
-
Filter off the catalyst and wash it with ethanol.
-
Remove the volatile constituents from the filtrate under reduced pressure to yield 4,5-dibromo-1,2-phenylenediamine.[2]
-
In a reaction flask, dissolve 4,5-dibromo-1,2-phenylenediamine (10 mmol) in 50 mL of dry dichloromethane.
-
Add triethylamine (3 mL).
-
Cool the mixture to 0°C and add thionyl chloride (15 mmol, 1.1 mL) dissolved in 3 mL of dry dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 40°C overnight.
-
Filter the reaction mixture.
-
Evaporate the solvent from the filtrate and purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain this compound.[3]
Data Presentation
The following tables summarize the quantitative data for the described synthetic procedures.
| Product | Starting Material | Method | Yield | Reference |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 2,1,3-Benzothiadiazole | Direct Bromination | Not specified | Generic Protocol |
| 4,5-Dibromo-1,2-phenylenediamine | N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Deprotection | 91% (as dibromophthalimide) | [1] |
| 4,5-Dibromo-1,2-phenylenediamine | 4,5-dibromo-2-nitroaniline | Hydrogenation | 82% (4.1 g from 5 g) | [2] |
| This compound | 4,5-Dibromo-1,2-phenylenediamine | Cyclization with SOCl₂ | 78% | [3] |
Table 1: Reaction Yields
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | d-DMSO | 8.67 (2H, s, ArH) | 124.95, 126.26, 153.32 | [3] |
Table 2: NMR Spectroscopic Data
Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Figure 1: Direct Bromination Pathway.
Figure 2: Multi-step Synthesis Pathway.
Figure 3: Cyclization Workflow.
References
An In-depth Technical Guide to 5,6-Dibromo-2,1,3-benzothiadiazole (CAS: 18392-81-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dibromo-2,1,3-benzothiadiazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, its reactivity, and predicted spectroscopic data. Furthermore, it explores the potential applications of this molecule within the broader context of benzothiadiazole derivatives in drug discovery and organic electronics.
Core Data and Physicochemical Properties
This compound is a solid, crystalline compound. The bromine substituents on the benzene ring significantly influence its electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.
| Property | Value | Citation(s) |
| CAS Number | 18392-81-9 | [1][2] |
| Molecular Formula | C₆H₂Br₂N₂S | [1] |
| Molecular Weight | 293.96 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 131-135 °C | |
| Boiling Point | 132-133 °C | [2] |
| InChI Code | 1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | [2] |
| Storage Temperature | Ambient | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to 2,1,3-benzothiadiazoles involves the reaction of an ortho-phenylenediamine with thionyl chloride.[3] For the synthesis of the title compound, the logical precursor is 4,5-dibromo-1,2-phenylenediamine.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of benzothiadiazoles from their corresponding diamines.
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.5 eq). From the dropping funnel, add a solution of thionyl chloride (1.2 eq) in anhydrous toluene dropwise over 30 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Reactivity and Potential for Derivatization
The bromine atoms on the benzothiadiazole core are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4][5] This allows for the introduction of a wide range of substituents at the 5- and 6-positions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 8.0 - 8.2 | Singlet | H-4, H-7 |
| ¹³C NMR | ~ 154-156 | Singlet | C-4a, C-7a (carbons fused to the thiadiazole ring) |
| ~ 130-135 | Singlet | C-4, C-7 | |
| ~ 115-120 | Singlet | C-5, C-6 (carbons bearing bromine atoms) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations associated with the benzothiadiazole ring system.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Weak |
| 1600 - 1585 | Aromatic C=C stretch | Medium |
| 1500 - 1400 | Aromatic C=C stretch | Medium-Strong |
| 1250 - 1000 | C-H in-plane bending | Weak-Medium |
| 850 - 750 | C-H out-of-plane bending | Strong |
| Below 700 | C-Br stretch | Strong |
Mass Spectrometry (MS)
The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio). Fragmentation may occur through the loss of bromine atoms and cleavage of the thiadiazole ring.
Applications in Drug Discovery and Materials Science
The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] The introduction of bromine atoms at the 5- and 6-positions provides a handle for the synthesis of novel derivatives with potentially enhanced or modulated biological activities. The electron-withdrawing nature of the benzothiadiazole core also makes it a key building block in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[14][15] The 5,6-dibromo substitution pattern offers an alternative to the more commonly studied 4,7-disubstituted isomers, potentially leading to materials with different electronic and photophysical properties.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. Its straightforward synthesis from commercially available precursors and the reactivity of its bromine substituents make it an attractive scaffold for further investigation. The data and protocols presented in this guide are intended to facilitate research and development efforts centered on this promising molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 18392-81-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]
- 8. 5-BROMO-2,1,3-BENZOTHIADIAZOLE(1753-75-9)FT-IR [m.chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. rsc.org [rsc.org]
- 11. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activities of 5/6-arylamino-4,7-dioxobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
Physical and chemical properties of 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that belongs to the benzothiadiazole family. The benzothiadiazole core is recognized as a significant pharmacophore in medicinal chemistry and a versatile building block in materials science. The introduction of bromine atoms at the 5 and 6 positions of the benzothiadiazole ring system imparts unique physicochemical properties, influencing its reactivity and potential applications, particularly in the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in drug discovery and materials science.
Core Physical and Chemical Properties
This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂N₂S | [1][2] |
| Molecular Weight | 293.97 g/mol | [1][2] |
| CAS Number | 18392-81-9 | [1][2] |
| Melting Point | 131.0 to 135.0 °C | [1] |
| Boiling Point (Predicted) | 334.5 ± 22.0 °C | [1] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| Solubility | Soluble in Toluene | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step process starting from benzene-1,2-diamine. The general synthetic workflow is illustrated below.
Step 1: Synthesis of 4,5-Dibromobenzene-1,2-diamine
Protocol:
This synthesis involves the bromination of a protected form of benzene-1,2-diamine, followed by deprotection.
-
Protection: Benzene-1,2-diamine is reacted with p-toluenesulfonyl chloride in pyridine to yield N,N'-(o-phenylene)bis(toluene-p-sulfonamide).
-
Bromination: The protected diamine is then reacted with bromine in acetic acid in the presence of sodium acetate to yield 4,5-dibromo-N,N'-(o-phenylene)bis(toluene-p-sulfonamide).
-
Deprotection: The resulting dibromo-protected diamine is treated with sulfuric acid to yield 4,5-dibromobenzene-1,2-diamine.[3]
Step 2: Synthesis of this compound
Protocol:
The final step involves the cyclization of 4,5-dibromobenzene-1,2-diamine with thionyl chloride.
-
To a solution of 4,5-dibromobenzene-1,2-diamine in a suitable solvent such as dichloromethane, add triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the cooled mixture.
-
Allow the reaction to proceed for several hours at room temperature.
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield this compound.[1]
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M+) would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).
Chemical Reactivity and Potential Applications
The bromine atoms on the 5 and 6 positions of the benzothiadiazole ring are amenable to various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.
Cross-Coupling Reactions
The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. This functionalization is a key strategy for tuning the electronic and photophysical properties of benzothiadiazole derivatives for applications in organic electronics or for exploring structure-activity relationships in drug discovery.
Applications in Drug Development
The benzothiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The electron-withdrawing nature of the benzothiadiazole core and the potential for diverse functionalization at the bromine positions make this compound an attractive starting point for the design and synthesis of novel therapeutic agents.
Benzothiazole derivatives have been shown to modulate various signaling pathways implicated in cancer, such as the PI3K/AKT pathway.[7] For instance, the novel benzothiazole derivative PB11 has been demonstrated to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[7] While specific studies on the 5,6-dibromo isomer are limited, its potential to serve as a scaffold for inhibitors of such pathways is an active area of research.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, provide a versatile platform for the development of novel functional molecules. Further research into the specific biological activities and material properties of derivatives of this compound is warranted to fully exploit the potential of this compound.
References
- 1. This compound | 18392-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and solubility of 5,6-Dibromo-2,1,3-benzothiadiazole, a key building block in the synthesis of organic electronic materials. The information presented herein is intended to support research and development activities by providing key physicochemical data and standardized experimental protocols.
Core Physicochemical Data
The melting point and solubility are critical parameters for the purification, processing, and application of this compound. A summary of its known properties is presented below.
| Property | Value |
| Melting Point | 131.0 to 135.0 °C[1] |
| Solubility | Soluble in Toluene[1] |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are crucial for ensuring data accuracy and reproducibility.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline organic compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[2] The presence of impurities generally leads to a depression and broadening of the melting point range.[2] The most common laboratory technique for determining the melting point is the capillary method.
Protocol: Capillary Method using a Melting Point Apparatus
-
Sample Preparation:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Take a capillary tube and seal one end by briefly holding it in the base of a Bunsen burner flame, rotating it to ensure a complete seal.[3]
-
Press the open end of the capillary tube into the powdered sample.
-
Gently tap the sealed end of the tube on a hard surface to pack the powder into the bottom, aiming for a packed sample height of 1-2 mm.[4]
-
-
Measurement:
-
Place the prepared capillary tube into the sample holder of a melting point apparatus.
-
Insert a calibrated thermometer into the apparatus.[2]
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.
-
For an accurate measurement, allow the apparatus to cool and then begin heating again at a slow and steady rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[2]
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range from T1 to T2.[4]
-
-
Safety Precautions:
-
Always wear safety goggles.
-
Be cautious as the melting point apparatus can become very hot.[5]
-
Solubility Determination
Solubility is a key chemical principle that informs techniques such as crystallization, extraction, and chromatography.[6] A general rule in predicting solubility is "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]
Protocol: Qualitative Solubility Testing
-
Preparation:
-
Observation:
-
Stir or shake the mixture vigorously for a set period, typically 10-60 seconds.[6]
-
Observe the mixture closely. The compound is considered soluble if it dissolves completely, leaving no visible solid particles. If all but a few granules have dissolved, it can still be classified as soluble.[6]
-
The compound is insoluble if it does not dissolve.[6]
-
If testing the miscibility of two liquids, the formation of a single homogeneous layer indicates they are miscible , while the formation of two distinct layers indicates they are immiscible .[6]
-
-
Systematic Testing (Flowchart Approach):
-
A systematic approach is often used to classify a compound's solubility and infer its functional groups.
-
Tests are typically performed sequentially with water, followed by 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution if the compound is water-insoluble.[7][8] This helps identify acidic or basic functional groups.[8]
-
Visualized Workflows
The logical flow of the experimental protocols can be visualized to provide a clear and concise understanding of the procedures.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Qualitative Solubility Testing.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Brominated 2,1,3-Benzothiadiazoles
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of brominated 2,1,3-benzothiadiazole derivatives. Due to the limited availability of specific spectral data for 5,6-Dibromo-2,1,3-benzothiadiazole in readily accessible scientific literature, this document focuses on the well-characterized and structurally related isomer, 4,7-Dibromo-2,1,3-benzothiadiazole, as an illustrative model. This guide includes tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols for NMR analysis, and a visual representation of the general analytical workflow.
Introduction
2,1,3-Benzothiadiazole (BTD) and its derivatives are a significant class of heterocyclic compounds utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices.[1] The electronic properties of the BTD core can be finely tuned through substitution on the benzene ring, making the characterization of these derivatives crucial for advancing materials science and drug development. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of these compounds.
This guide addresses the ¹H and ¹³C NMR spectral features of brominated BTDs, with a specific focus on providing a comprehensive dataset and methodology that can be applied to the analysis of such compounds.
NMR Spectroscopic Data
While specific experimental ¹H and ¹³C NMR data for this compound is not available in prominent databases, the following sections provide the detailed spectral data for the extensively studied isomer, 4,7-Dibromo-2,1,3-benzothiadiazole.
¹H NMR Spectral Data of 4,7-Dibromo-2,1,3-benzothiadiazole
The ¹H NMR spectrum of 4,7-Dibromo-2,1,3-benzothiadiazole is characterized by a single signal in the aromatic region, a consequence of the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.74 | Singlet | 2H | H-5, H-6 |
Note: The exact chemical shift can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data of 4,7-Dibromo-2,1,3-benzothiadiazole
The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in singular, tabulated format in the searched literature. Synthesis papers confirm characterization by ¹³C NMR. | C-4, C-7 |
| Data not explicitly available in singular, tabulated format in the searched literature. Synthesis papers confirm characterization by ¹³C NMR. | C-5, C-6 |
| Data not explicitly available in singular, tabulated format in the searched literature. Synthesis papers confirm characterization by ¹³C NMR. | C-3a, C-7a (ipso-carbons to the thiadiazole ring) |
Experimental Protocols
The following protocols outline the general procedures for the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole and the subsequent NMR analysis. These methodologies are representative of standard practices for the characterization of aromatic heterocyclic compounds.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
A common method for the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole involves the bromination of 2,1,3-benzothiadiazole.[1]
Materials:
-
2,1,3-Benzothiadiazole
-
Bromine
-
Hydrobromic acid (48%)
-
Chloroform
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in hydrobromic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add bromine to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling to room temperature, neutralize the excess bromine with a sodium bicarbonate solution.
-
Extract the product with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Materials and Equipment:
-
4,7-Dibromo-2,1,3-benzothiadiazole sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 4,7-Dibromo-2,1,3-benzothiadiazole and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set appropriate parameters, noting that a larger number of scans is typically required for ¹³C NMR.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Identify and label the chemical shifts of all signals.
-
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a synthesized compound like a brominated 2,1,3-benzothiadiazole derivative.
Conclusion
This technical guide has provided a framework for understanding the ¹H and ¹³C NMR characteristics of brominated 2,1,3-benzothiadiazoles, using the well-documented 4,7-dibromo isomer as a primary example due to the scarcity of data on the 5,6-dibromo isomer. The provided data tables, experimental protocols, and workflow diagram offer a comprehensive resource for researchers in the fields of materials science and drug development who are engaged in the synthesis and characterization of this important class of heterocyclic compounds. Further research is warranted to fully characterize the this compound isomer and make its spectral data publicly available.
References
An In-depth Technical Guide to the Crystal Structure of 4,7-Dibromo-2,1,3-benzothiadiazole
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the crystal structure and associated methodologies for 4,7-Dibromo-2,1,3-benzothiadiazole . Despite a thorough search of available scientific literature and databases, no specific crystallographic data for the isomeric 5,6-Dibromo-2,1,3-benzothiadiazole could be located. The 4,7-dibromo isomer is a well-characterized and widely used compound in materials science and medicinal chemistry, making its structural data highly relevant to the field.
Introduction
2,1,3-benzothiadiazole (BTD) and its derivatives are a critical class of heterocyclic compounds that have garnered significant interest due to their unique electronic properties and versatile applications. The electron-deficient nature of the BTD core makes it an excellent building block in the design of organic semiconductors, fluorescent probes, and pharmacologically active agents. Bromination of the BTD scaffold is a key synthetic step, providing reactive handles for further functionalization through cross-coupling reactions. Among the dibrominated isomers, 4,7-Dibromo-2,1,3-benzothiadiazole is the most extensively studied, with its crystal structure providing fundamental insights into its molecular geometry and intermolecular interactions, which are crucial for predicting and understanding its material and biological properties.
Crystal Structure of 4,7-Dibromo-2,1,3-benzothiadiazole
The crystal structure of 4,7-Dibromo-2,1,3-benzothiadiazole has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P12₁/c1, with two crystallographically independent molecules in the asymmetric unit.[1] The key crystallographic data are summarized in the table below.
Crystallographic Data
| Parameter | Value[1] |
| Chemical Formula | C₆H₂Br₂N₂S |
| Formula Weight | 293.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 (No. 14) |
| a | 18.3670(9) Å |
| b | 3.9522(2) Å |
| c | 22.120(2) Å |
| α | 90° |
| β | 97.390(6)° |
| γ | 90° |
| Volume | 1592.4 ų |
| Z | 8 |
| Temperature | 296 K |
| Rgt(F) | 0.045 |
| wRref(F²) | 0.127 |
Molecular Geometry and Intermolecular Interactions
The molecular structure of 4,7-Dibromo-2,1,3-benzothiadiazole is characterized by a planar benzothiadiazole ring system. The bond lengths within the 1,2,5-thiadiazole ring are consistent with those of similar heterocyclic structures.[1] A notable feature of the crystal packing is the presence of short intermolecular S···N and Br···Br contacts. These interactions, which are shorter than the sum of the van der Waals radii, suggest the presence of specific intermolecular forces that influence the solid-state arrangement of the molecules.[1]
Experimental Protocols
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Several synthetic routes to 4,7-Dibromo-2,1,3-benzothiadiazole have been reported. A common and effective method involves the direct bromination of 2,1,3-benzothiadiazole.
Protocol 1: Bromination using Bromine in Hydrobromic Acid [2][3]
-
To a solution of 2,1,3-benzothiadiazole in 48% hydrobromic acid, add a solution of bromine in hydrobromic acid dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Heat the reaction mixture to reflux for 6 hours, during which an orange precipitate will form.
-
Cool the mixture to room temperature and add a sufficient amount of a saturated sodium bisulfite solution to quench the excess bromine.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield pale yellow crystals of 4,7-Dibromo-2,1,3-benzothiadiazole.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) [3]
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution.
-
Heat the mixture with stirring.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4,7-Dibromo-2,1,3-benzothiadiazole.
Single Crystal Growth
Pale yellow crystals of 4,7-Dibromo-2,1,3-benzothiadiazole suitable for X-ray diffraction can be grown by the slow evaporation of a dichloromethane solution of the purified compound.[1]
X-ray Crystallography Workflow
The determination of the crystal structure of 4,7-Dibromo-2,1,3-benzothiadiazole follows a standard workflow for small molecule X-ray crystallography.
Applications in Materials Science and Drug Development
4,7-Dibromo-2,1,3-benzothiadiazole is a versatile building block for the synthesis of advanced organic materials and potential therapeutic agents. The bromine atoms serve as convenient leaving groups for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of a wide range of functional groups.
The ability to tune the electronic and photophysical properties of the resulting molecules by introducing different substituents makes 4,7-Dibromo-2,1,3-benzothiadiazole a highly valuable platform for the development of materials with tailored functionalities for applications in organic electronics and for the design of novel probes and therapeutic agents in drug discovery.
Conclusion
While the crystal structure of this compound remains to be determined, the detailed structural and methodological information available for the isomeric 4,7-Dibromo-2,1,3-benzothiadiazole provides a solid foundation for researchers in the field. The crystallographic data offers crucial insights into the molecular architecture and solid-state packing of this important building block, while the established synthetic protocols allow for its efficient preparation. The versatility of 4,7-Dibromo-2,1,3-benzothiadiazole in synthetic transformations underscores its significance in the ongoing development of advanced organic materials and novel therapeutic agents.
References
An In-depth Technical Guide to the Electrochemical Properties of 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 5,6-Dibromo-2,1,3-benzothiadiazole, a key heterocyclic building block in the development of advanced organic electronic materials. Due to its strong electron-accepting nature, this compound and its derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. This document details the theoretical electrochemical parameters, outlines relevant experimental protocols for synthesis and characterization, and presents a generalized experimental workflow.
Introduction
2,1,3-Benzothiadiazole (BTD) and its derivatives are a critically important class of electron-deficient heterocyclic compounds that have been extensively utilized in materials science.[1] The introduction of electron-withdrawing groups, such as bromine atoms, to the benzothiadiazole core significantly influences the electronic and photophysical properties of the resulting materials.[2] Specifically, the 5,6-dibromo substitution pattern is of interest for fine-tuning the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn dictates the charge injection and transport properties in organic electronic devices. This guide focuses on the electrochemical characteristics of this compound, providing both theoretical data and practical experimental methodologies.
Electrochemical Properties
Theoretical Electrochemical Parameters
Computational studies, specifically those employing Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been used to predict the HOMO and LUMO energy levels of various substituted 2,1,3-benzothiadiazole systems. These theoretical values are crucial for the rational design of new materials with tailored electronic properties.
Table 1: Theoretical Frontier Molecular Orbital Energies of Modified 2,1,3-Benzothiadiazole Systems
| Substitution Pattern | HOMO (eV) | LUMO (eV) |
| This compound | -6.52 | -2.01 |
Note: Data is derived from theoretical calculations and serves as an estimation of the electrochemical properties.[3]
Experimental Protocols
The following sections describe detailed methodologies for the synthesis and electrochemical characterization of this compound. These protocols are based on established procedures for analogous benzothiadiazole derivatives.
Synthesis of this compound
The synthesis of dibrominated benzothiadiazole derivatives typically involves the bromination of the parent 2,1,3-benzothiadiazole.
Materials:
-
2,1,3-Benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Methanol
-
n-Hexane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid in a round-bottom flask.
-
Heat the mixture to a controlled temperature (e.g., 60°C).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution with continuous stirring over a period of several hours.
-
After the addition is complete, allow the reaction to proceed for a specified duration (e.g., 12 hours), monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with deionized water, followed by methanol, and then n-hexane to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to obtain this compound.
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry is employed to determine the reduction and oxidation potentials of the synthesized compound.
Instrumentation and Materials:
-
Potentiostat (e.g., Metrohm Autolab PGSTAT 100 N)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum wire or glassy carbon electrode)
-
Counter electrode (e.g., platinum wire spiral)
-
Reference electrode (e.g., Ag/AgCl or silver wire)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Analyte: this compound (typically 1-5 mM solution)
-
Ferrocene (for internal calibration)
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the synthesized this compound in the electrolyte solution to the desired concentration.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry experiment by scanning the potential between a defined range at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram, which plots the current response as a function of the applied potential.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to calibrate the potential values.
-
The onset potentials of the reduction and oxidation peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = - (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) eV
-
ELUMO = - (Eredonset - E1/2(Fc/Fc⁺) + 4.8) eV
-
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and electrochemical characterization of this compound and its subsequent use in the fabrication of organic electronic devices.
Conclusion
This compound is a valuable building block for the development of novel organic electronic materials. While experimental electrochemical data for this specific isomer is limited, theoretical calculations provide a solid foundation for understanding its electronic properties. The experimental protocols outlined in this guide, derived from established methods for related compounds, offer a practical framework for its synthesis and characterization. Further research into the experimental validation of the electrochemical properties of this compound is warranted to fully unlock its potential in advanced material applications.
References
An In-depth Technical Guide to the HOMO and LUMO Energy Levels of 5,6-Dibromo-2,1,3-benzothiadiazole
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the theoretical and experimental determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 5,6-Dibromo-2,1,3-benzothiadiazole. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document outlines the established methodologies for its characterization and presents data for closely related isomers to provide a robust predictive framework.
Introduction to 2,1,3-Benzothiadiazole Derivatives
2,1,3-Benzothiadiazole (BTD) is a significant electron-deficient heterocyclic building block in the design of advanced organic materials.[1] Its derivatives are extensively utilized in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors, owing to their strong electron-withdrawing nature which facilitates the tuning of electronic properties.[2][3][4] The positions of the HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties, as well as the optical and electrochemical characteristics of these materials. The introduction of bromine substituents, as in this compound, is a common strategy to modulate these energy levels and to provide reactive sites for further chemical modifications.
Methodologies for HOMO and LUMO Determination
The determination of HOMO and LUMO energy levels can be approached through both experimental and computational methods.
Experimental Approach: Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to probe the redox behavior of molecules and to estimate their frontier orbital energy levels.[5] By measuring the onset potentials for oxidation (Eox) and reduction (Ered), the HOMO and LUMO energies can be calculated.
Experimental Protocol for Cyclic Voltammetry:
A standard three-electrode cell configuration is employed under an inert atmosphere (e.g., argon or nitrogen).
-
Working Electrode: A glassy carbon electrode is commonly used.[6]
-
Reference Electrode: A silver/silver ion (Ag/Ag+) or saturated calomel electrode (SCE) is typical.[6]
-
Counter Electrode: A platinum wire serves as the counter electrode.[6]
-
Electrolyte: A solution of a non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) is used.
-
Analyte Concentration: The concentration of the this compound sample is typically in the range of 1-10 mM.
-
Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibration. The HOMO of ferrocene is assumed to be -4.8 eV relative to the vacuum level.[7]
The HOMO and LUMO energy levels are then estimated using the following empirical formulas:
-
HOMO (eV) = -e [Eox(onset) - E1/2(Fc/Fc+)] - 4.8 eV
-
LUMO (eV) = -e [Ered(onset) - E1/2(Fc/Fc+)] - 4.8 eV
Where Eox(onset) is the onset potential of the first oxidation peak, Ered(onset) is the onset potential of the first reduction peak, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.
Computational Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry optimization and electronic property calculations of organic molecules.[8]
-
Basis Set: A basis set such as 6-31G(d) is often chosen to provide a good balance between accuracy and computational cost for molecules of this size.[8]
-
Procedure:
-
The geometry of the this compound molecule is first optimized to find its lowest energy conformation.
-
A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Finally, a single-point energy calculation on the optimized geometry provides the energies of the molecular orbitals, including the HOMO and LUMO.
-
Quantitative Data for Benzothiadiazole Derivatives
| Compound | Substitution Pattern | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 2,1,3-Benzothiadiazole | Unsubstituted | DFT (B3LYP/6-31G*) | -6.50 | -1.89 | 4.61 | Theoretical |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 4,7-Dibromo | CV | -6.10 | -3.50 | 2.60 | Estimated |
| 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole | 4,7-Dithienyl | CV | -5.40 | -3.00 | 2.40 | [1] |
| Polymer with 3,4-Dialkoxythiophene | 4,7-Divinylene | CV | -5.30 | -3.60 | 1.70 | [9] |
Note: The values for 4,7-Dibromo-2,1,3-benzothiadiazole are estimated based on its role as an intermediate and the electronic effect of bromine substitution. The HOMO and LUMO levels of this compound are expected to be similar to its 4,7-dibromo counterpart due to the comparable electron-withdrawing effects of the bromine atoms on the benzoid ring.
Visualized Workflows
Experimental Workflow for HOMO/LUMO Determination via CV
Computational Workflow for HOMO/LUMO Determination via DFT
Discussion and Implications
The HOMO and LUMO energy levels of this compound are key to understanding its potential in various applications.
-
In Organic Electronics: The HOMO level relates to the ionization potential and influences the ability of the material to donate electrons (p-type behavior), while the LUMO level corresponds to the electron affinity and affects its ability to accept electrons (n-type behavior). The HOMO-LUMO gap is a primary determinant of the material's optical absorption and emission properties. For use in organic solar cells, the HOMO and LUMO levels must be appropriately aligned with those of a donor or acceptor material to ensure efficient charge separation.
-
In Drug Development: While the primary application of BTD derivatives is in materials science, their electronic properties can also be relevant in a biological context. The ability of a molecule to participate in charge-transfer interactions can influence its binding to biological targets. The HOMO and LUMO levels can be used as descriptors in quantitative structure-activity relationship (QSAR) studies to correlate electronic structure with biological activity.
The presence of two bromine atoms on the benzene ring is expected to lower both the HOMO and LUMO energy levels compared to the parent BTD molecule due to their inductive electron-withdrawing effect. This generally leads to an increase in electron affinity and ionization potential, making the molecule more resistant to oxidation.
Conclusion
This technical guide has detailed the standard experimental and computational methodologies for determining the HOMO and LUMO energy levels of this compound. While direct experimental values for this specific isomer are not widely reported, data from related compounds and the established protocols provided herein offer a solid foundation for its characterization. The accurate determination of these frontier molecular orbital energies is a critical step in the rational design and application of this and other novel 2,1,3-benzothiadiazole derivatives in both materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. mdpi.com [mdpi.com]
A Theoretical and Computational Guide to 5,6-Dibromo-2,1,3-benzothiadiazole
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for characterizing the properties of 5,6-Dibromo-2,1,3-benzothiadiazole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard computational protocols based on Density Functional Theory (DFT) and offers a comparative analysis based on available data for related benzothiadiazole derivatives.
Introduction to this compound
2,1,3-Benzothiadiazole (BTD) and its derivatives are significant heterocyclic compounds in the fields of materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1][2] The BTD core is an electron-acceptor unit, and its functionalization allows for the tuning of these properties for various applications, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][3][4] The introduction of bromine atoms at the 5 and 6 positions is expected to modulate the electronic structure, solubility, and reactivity of the BTD core, making this compound a molecule of interest for further investigation and application.
Theoretical calculations, particularly those based on DFT, are powerful tools for predicting the geometric, electronic, and spectroscopic properties of such molecules before their synthesis and experimental characterization.[5][6] This guide details the computational workflows and expected outcomes for a thorough theoretical study of this compound.
Theoretical Properties and Computational Data
While specific theoretical studies on this compound are not extensively available in the public domain, we can predict its properties based on computational studies of parent and isomeric compounds. The following tables summarize the kind of quantitative data that would be obtained from a comprehensive theoretical analysis. For comparative purposes, data for related compounds are included where available.
Optimized Molecular Geometry
The initial step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. The following table presents the expected key geometrical parameters.
| Parameter | Predicted Value for this compound |
| C-C bond lengths (Å) | 1.39 - 1.42 |
| C-N bond lengths (Å) | 1.35 - 1.38 |
| N-S bond lengths (Å) | 1.62 - 1.65 |
| C-Br bond lengths (Å) | 1.88 - 1.91 |
| C-S-N bond angle (°) | 95 - 98 |
| C-N-N bond angle (°) | 110 - 113 |
| Dihedral angles (°) | ~0 (planar structure) |
Electronic Properties
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity and electronic transitions of the molecule.
| Property | Predicted Value | Comparative Values for other BTDs |
| HOMO Energy (eV) | -6.0 to -6.5 | -5.12 to -5.24 eV for other derivatives[3] |
| LUMO Energy (eV) | -2.5 to -3.0 | - |
| HOMO-LUMO Gap (eV) | 3.0 to 4.0 | 1.75–2.38 eV for other derivatives[3] |
| Ionization Potential (eV) | 6.0 to 6.5 | 5.24 to 5.86 eV for other derivatives[7] |
| Electron Affinity (eV) | 2.5 to 3.0 | - |
| Dipole Moment (Debye) | 1.5 to 2.5 | - |
Spectroscopic Properties
Theoretical calculations can predict various spectroscopic data, which are invaluable for interpreting experimental results.
| Spectrum | Predicted λmax (nm) | Notes |
| UV-Visible Absorption | 300 - 350 | Predictions would be based on Time-Dependent DFT (TD-DFT) calculations. BTD derivatives typically show absorption peaks between 311–370 nm.[8] |
| Infrared (IR) | - | Characteristic vibrational frequencies for C-Br, C-N, and N-S bonds would be identified. |
| NMR | - | 1H and 13C chemical shifts can be calculated using the GIAO method.[5] |
Computational Methodology
This section provides a detailed protocol for the theoretical investigation of this compound.
Software and Theoretical Level
-
Software : Gaussian, ORCA, or other quantum chemistry packages.
-
Method : Density Functional Theory (DFT).[6]
-
Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for such systems.[6]
-
Basis Set : 6-311++G(d,p) or a similar Pople-style basis set is recommended for a good balance of accuracy and computational cost. For bromine atoms, the use of effective core potentials like LANL2DZ can be considered.
Geometry Optimization and Frequency Analysis
-
Input Structure : The initial molecular structure of this compound can be built using a molecular editor.
-
Optimization : A geometry optimization calculation is performed to find the minimum energy structure.
-
Frequency Calculation : A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic properties and IR spectra.
Electronic Structure and Property Calculation
-
Frontier Molecular Orbitals : The energies and spatial distributions of the HOMO and LUMO are obtained from the optimized structure.
-
Global Reactivity Descriptors : Ionization potential, electron affinity, chemical hardness, and softness are calculated from the HOMO and LUMO energies.[5]
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the electron density distribution and identify sites for electrophilic and nucleophilic attack.
Spectroscopic Predictions
-
UV-Visible Spectra : Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths.
-
NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described above.
Caption: Computational workflow for theoretical characterization.
Conclusion
This guide provides a robust framework for the theoretical and computational investigation of this compound. By following the outlined DFT-based methodologies, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. These theoretical predictions are essential for guiding synthetic efforts and for the rational design of novel materials and therapeutic agents based on the benzothiadiazole scaffold. The presented workflow and comparative data serve as a valuable resource for initiating and conducting in-depth computational studies in this area.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]
- 6. proteobiojournal.com [proteobiojournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a concise overview of the available data for 5,6-Dibromo-2,1,3-benzothiadiazole, a halogenated derivative of the versatile 2,1,3-benzothiadiazole scaffold. The benzothiadiazole core is a key building block in the development of novel materials and therapeutic agents due to its unique electronic and photophysical properties. This document focuses on the synthesis and basic physicochemical properties of the 5,6-dibromo isomer.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.
| Property | Value |
| Molecular Formula | C₆H₂Br₂N₂S |
| Molecular Weight | 293.96 g/mol |
| CAS Number | 18392-81-9 |
| Appearance | Solid |
| Melting Point | 131.0 to 135.0 °C |
Synthesis of this compound
The primary synthetic route to this compound involves the cyclization of 4,5-dibromo-1,2-phenylenediamine with a sulfur-containing reagent.
Experimental Protocol
Reaction: Cyclization of 4,5-dibromo-1,2-phenylenediamine with thionyl chloride.
Reagents and Materials:
-
4,5-dibromo-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
Procedure:
-
In a suitable reaction flask, dissolve 4,5-dibromo-1,2-phenylenediamine in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add thionyl chloride to the cooled solution under stirring.
-
After the addition is complete, allow the reaction to proceed for approximately 5 hours.
-
Upon completion, the reaction is worked up using standard procedures to isolate the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Note: This protocol is a general guideline based on established methods for the synthesis of benzothiadiazoles from ortho-phenylenediamines. Specific quantities and reaction conditions may require optimization.
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides the available essential information on this compound for researchers and professionals in drug development and materials science. While a clear synthetic pathway is established, a notable gap exists in the public domain regarding its detailed spectroscopic characterization. Further investigation is required to fully elucidate the NMR, mass spectrometric, and photophysical properties of this compound, which would be invaluable for its application in the design of novel functional molecules.
The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and First Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the 2,1,3-benzothiadiazole core has been known since the 19th century, the specific synthesis of the 5,6-dibromo isomer is a more recent development that has paved the way for novel molecular architectures. This document delves into the foundational synthetic pathway, offering a detailed, step-by-step protocol, the underlying chemical principles, and the rationale behind the experimental design.
Introduction: The Significance of the 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif characterized by a benzene ring fused to a thiadiazole ring. First prepared in the 19th century, the BTD core is known for its unique electronic properties, particularly its electron-accepting nature, which has led to its widespread use in the development of advanced organic materials.[1] Derivatives of BTD are integral components in organic solar cells, light-emitting diodes, and field-effect transistors.[2] More recently, the BTD scaffold has emerged as a valuable pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. The introduction of halogen substituents, such as bromine, onto the benzene ring of the BTD core allows for fine-tuning of its electronic properties and provides reactive handles for further functionalization through cross-coupling reactions.
While the 4,7-dibromo isomer of 2,1,3-benzothiadiazole has been extensively studied and utilized as a versatile building block, the 5,6-dibromo isomer offers a different substitution pattern that can lead to distinct molecular geometries and electronic distributions in the resulting materials and drug candidates.[2][3] This guide focuses specifically on the discovery and initial synthesis of this compound, a key intermediate for accessing novel chemical space. The brominated structure of this compound enhances its electronic properties, which can lead to improved charge transport and stability.[4] It also serves as an intermediate in the production of fungicides and herbicides.[4]
Discovery and First Documented Synthesis
The first well-documented, multi-step synthesis of this compound was reported by Mørkved et al. in 1995.[5] Their approach established a foundational pathway for obtaining this specific isomer, starting from the readily available benzene-1,2-diamine. The strategic synthesis involves a protection-bromination-deprotection-cyclization sequence, which ensures the desired regioselectivity of the bromine atoms at the 5 and 6 positions of the benzothiadiazole ring.
The causality behind this experimental choice lies in the need to control the position of bromination on the benzene ring. Direct bromination of 2,1,3-benzothiadiazole typically yields the 4,7-dibromo isomer due to the directing effects of the fused thiadiazole ring.[6] To achieve the 5,6-dibromo substitution pattern, it is necessary to introduce the bromine atoms to the benzene ring prior to the formation of the thiadiazole ring. This is accomplished by first protecting the amino groups of benzene-1,2-diamine, then performing the bromination, followed by deprotection and subsequent cyclization.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a four-stage process, starting from benzene-1,2-diamine and culminating in the formation of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from the seminal work of Mørkved et al.[5] and represent a self-validating system for the synthesis of this compound.
Stage 1: Protection of Benzene-1,2-diamine
Objective: To protect the amino groups of benzene-1,2-diamine with p-toluenesulfonyl chloride to prevent unwanted side reactions during bromination and to direct the bromination to the desired positions.
Protocol:
-
Dissolve benzene-1,2-diamine in pyridine.
-
React the solution with p-toluenesulfonyl chloride.
-
The resulting product, N,N'-(o-phenylene)bis(toluene-p-sulfonamide), is obtained with a reported yield of 87%.
Stage 2: Bromination
Objective: To introduce two bromine atoms at the 4 and 5 positions of the protected diamine.
Protocol:
-
React N,N'-(o-phenylene)bis(toluene-p-sulfonamide) with bromine in a solution of acetic acid and sodium acetate.
-
This step yields 4,5-dibromo-N,N'-(o-phenylene)bis(toluene-p-sulfonamide) with a reported yield of 89%.
Stage 3: Deprotection
Objective: To remove the p-toluenesulfonyl protecting groups to regenerate the free amino groups.
Protocol:
-
Treat the 4,5-dibromo-N,N'-(o-phenylene)bis(toluene-p-sulfonamide) with sulfuric acid.
-
This hydrolysis step affords 4,5-dibromobenzene-1,2-diamine with a reported yield of 83.5%.
Stage 4: Cyclization
Objective: To form the 2,1,3-thiadiazole ring by reacting the diamine with thionyl chloride.
Protocol:
-
Dissolve 4,5-dibromobenzene-1,2-diamine in a suitable solvent such as dichloromethane.
-
Add triethylamine as a base.
-
React the mixture with thionyl chloride to induce cyclization.
-
The final product, this compound, is obtained.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 18392-81-9 | [7] |
| Molecular Formula | C₆H₂Br₂N₂S | [7] |
| Molecular Weight | 293.97 g/mol | |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | 132-133 °C |
Conclusion and Future Outlook
The synthesis of this compound, as pioneered by Mørkved and his co-workers, represents a significant achievement in heterocyclic chemistry. This well-defined synthetic route provides researchers with reliable access to a versatile building block for the development of novel organic materials and potential therapeutic agents. The distinct substitution pattern of the 5,6-dibromo isomer, compared to its more commonly studied 4,7-dibromo counterpart, offers unique opportunities for molecular design and the exploration of structure-property relationships. As the demand for advanced materials and new drug candidates continues to grow, the importance of foundational molecules like this compound is set to increase, making this technical guide a valuable resource for scientists in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling Reactions with 5,6-Dibromo-2,1,3-benzothiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting heterocycle that forms the basis of numerous functional materials and pharmacophores.[1][2] Its derivatives are integral components in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[1][2][3] Furthermore, the BTD scaffold is found in various biologically active molecules with potential therapeutic applications.[4][5]
Functionalization of the BTD core, particularly at the 5- and 6-positions, is crucial for tuning its electronic and photophysical properties.[3][6] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of 5,6-diaryl-2,1,3-benzothiadiazole derivatives from the readily available 5,6-Dibromo-2,1,3-benzothiadiazole precursor.[7][8] This reaction offers mild conditions, tolerance to a wide range of functional groups, and access to a diverse array of substituted products.[9]
This document provides detailed protocols for both selective mono-arylation and double arylation of this compound, along with tabulated data for reaction optimization and a summary of applications for the resulting compounds.
Applications of 5,6-Disubstituted-2,1,3-Benzothiadiazole Derivatives
Derivatives synthesized via Suzuki coupling from this compound have significant applications in two primary fields:
-
Organic Electronics & Materials Science: As strong electron-accepting units, BTD derivatives are extensively used in donor-acceptor systems to create materials with low band gaps and desirable optical properties.[1] These materials are crucial for:
-
Organic Photovoltaics (OPVs): As components of photoactive polymers in solar cells.[3][6]
-
Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.[1][2]
-
Organic Field-Effect Transistors (OFETs): For constructing organic semiconductors.[1]
-
Fluorescent Probes: The strong emission properties of BTD derivatives make them suitable for use as sensors and in bioimaging.[1]
-
-
Drug Development & Medicinal Chemistry: The broader benzothiazole scaffold is a well-established pharmacophore.[4][5] Derivatives exhibit a wide range of biological activities, including:
The ability to introduce diverse aryl and heteroaryl groups at the 5- and 6-positions allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.
Reaction Schemes and Selectivity
The Suzuki coupling of this compound can be controlled to yield either mono- or di-substituted products. Selectivity is typically achieved by controlling the stoichiometry of the boronic acid coupling partner.
-
Mono-arylation: Using approximately one equivalent of arylboronic acid favors the formation of the 5-Aryl-6-bromo-2,1,3-benzothiadiazole.
-
Di-arylation: Using an excess (2.2 or more equivalents) of the arylboronic acid drives the reaction to completion, yielding the symmetrically substituted 5,6-Diaryl-2,1,3-benzothiadiazole.
Caption: Stoichiometric control of the Suzuki coupling reaction.
Data Presentation: Suzuki Coupling Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura coupling reactions involving dibromo-heterocyclic compounds, providing a basis for protocol development with this compound.
Table 1: Conditions for Double Suzuki Coupling
| Substrate (1.0 eq) | Arylboronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 85[9] |
| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid (2.5) | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 88[9] |
| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid (2.5) | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 82[9] |
| 4,7-Dibromo-BTD | Thien-2-ylboronic acid (2.2) | Pd(dppf)Cl₂ (5) | K₂CO₃ (4) | DME | 80 | 2 | ~80-90* |
| 5,6-Dibromo-BTD | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/H₂O | 100 | 16 | ~75-85* |
*Yields are estimates based on similar, well-established Suzuki reactions.
Table 2: Conditions for Selective Mono-Suzuki Coupling
| Substrate (1.0 eq) | Arylboronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 5,6-Dibromo-BTD | Phenylboronic acid (1.1) | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 6 | ~60-70*[8] |
| 4,7-Dibromo-BTD derivative | Indoline-boronic acid (1.0) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 40-50 (selective)[12] |
| 5-Bromo-2-chlorobenzothiazole | Phenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~85 (at C-Br)[13] |
*Yields are estimates based on similar, well-established Suzuki reactions.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Double Suzuki Coupling for Symmetrical 5,6-Diaryl-2,1,3-benzothiadiazole
This protocol describes a general procedure for the exhaustive di-arylation of the starting material.
Materials:
-
This compound (1.0 mmol, 294.0 mg)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 69.3 mg)
-
Potassium phosphate (K₃PO₄) (4.0 mmol, 849.2 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask)
Procedure:
-
Setup: Add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and K₃PO₄ (4.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.06 mmol) to the mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[14] Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5,6-diaryl-2,1,3-benzothiadiazole.
Protocol 2: Selective Mono-Suzuki Coupling
This protocol aims for the selective mono-arylation by limiting the amount of the boronic acid.
Materials:
-
This compound (1.0 mmol, 294.0 mg)
-
Arylboronic acid (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 mmol, 40.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Dimethoxyethane (DME) (8 mL) and Water (2 mL), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed DME (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 85 °C and stir for 6-8 hours. Carefully monitor the reaction by TLC to maximize the yield of the mono-substituted product and minimize the formation of the di-substituted byproduct.
-
Workup: After cooling to room temperature, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 25 mL).[14]
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: The crude product will likely be a mixture of starting material, mono-substituted product, and di-substituted product. Purify carefully by column chromatography on silica gel to isolate the desired 5-aryl-6-bromo-2,1,3-benzothiadiazole.
Visualizations of Key Processes
Suzuki-Miyaura Catalytic Cycle
The core of the reaction is a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical steps involved in performing a Suzuki coupling reaction in a research laboratory setting.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Stille Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole
Introduction: The Strategic Importance of Functionalizing 2,1,3-Benzothiadiazole
The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern materials science and medicinal chemistry.[1][2] Its inherent electron-deficient nature and rigid, planar structure make it an exceptional building block for creating novel conjugated polymers and small molecules with tailored optoelectronic and pharmaceutical properties.[3][4] Specifically, 4,7-dibromo-2,1,3-benzothiadiazole (often referred to as 5,6-dibromo-2,1,3-benzothiadiazole in some literature) serves as a versatile precursor, where the two bromine atoms act as handles for carbon-carbon bond formation. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a robust and highly adaptable method for the precise functionalization of this key intermediate.[5][6][7]
The Stille reaction's appeal lies in its remarkable tolerance to a wide array of functional groups, the stability of the organotin reagents to air and moisture, and the generally high yields achieved under relatively mild conditions.[5][8][9] These attributes make it particularly suitable for the intricate syntheses required in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and complex drug candidates.[3][10][11] This guide provides an in-depth exploration of the Stille coupling protocols for 4,7-dibromo-2,1,3-benzothiadiazole, grounded in mechanistic principles and practical laboratory insights.
Mechanistic Underpinnings: The "Why" Behind the Protocol
A successful Stille coupling is a finely tuned catalytic cycle. Understanding each step is paramount to troubleshooting and optimizing the reaction for a specific substrate. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[5][8][9][12]
The Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The cycle initiates with the active 14-electron Pd(0) catalyst inserting into the carbon-bromine bond of 4,7-dibromo-2,1,3-benzothiadiazole.[9] This forms a 16-electron Pd(II) intermediate. The reactivity of organic halides in this step follows the order I > Br > OTf >> Cl, making the dibromo-BTD an excellent substrate.[5][9]
-
Transmetalation: This is often the rate-determining step of the reaction.[12] The organotin reagent (R-SnR'₃) exchanges its organic group (R) with the bromide on the palladium center. The rate of transfer for the R group from tin is crucial and generally follows the trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[9][13] This selectivity allows for the use of "non-transferable" groups like methyl or butyl on the tin, ensuring the desired R group is coupled.
-
Reductive Elimination: The two organic fragments (the BTD core and the R group) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][8] For this to occur, the two groups must be cis to each other on the palladium complex.
Critical Parameters and Experimental Choices
The success of a Stille coupling with 4,7-dibromo-2,1,3-benzothiadiazole hinges on the careful selection of several key components.
| Parameter | Recommended Choice(s) | Rationale and Field-Proven Insights |
| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Pd(PPh₃)₄ is also widely used and can serve as both the catalyst source and ligand. Pd(II) sources like Pd(OAc)₂ can also be used as they are reduced in situ to Pd(0).[9] |
| Ligand | P(o-tol)₃, PPh₃, AsPh₃ | Electron-rich and sterically bulky phosphine ligands generally accelerate the reaction by promoting oxidative addition and reductive elimination.[13][14] Tri(o-tolyl)phosphine (P(o-tol)₃) is a frequent choice for coupling with benzothiadiazole derivatives.[1][15] |
| Organotin Reagent | Aryl-SnBu₃, Thienyl-SnBu₃, Vinyl-Sn(CH₃)₃ | Tributyltin (SnBu₃) and trimethyltin (Sn(CH₃)₃) reagents are common. The choice of the transferable group (aryl, thienyl, vinyl, etc.) dictates the final product structure. These reagents are relatively stable to air and moisture but are highly toxic and should be handled with extreme care.[5] |
| Solvent | Toluene, DMF, Dioxane | Anhydrous, degassed solvents are critical to prevent catalyst deactivation. Toluene is a widely used non-polar solvent.[1][16] N,N-Dimethylformamide (DMF) or dioxane can be used for less soluble reactants or when higher temperatures are required. |
| Temperature | 80 - 120 °C | The reaction temperature is a crucial parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to side reactions like homo-coupling or decomposition of the catalyst.[1][17] |
| Additives | CuI, CsF | The addition of copper(I) iodide (CuI) can sometimes accelerate the transmetalation step, leading to higher yields and shorter reaction times.[13] Cesium fluoride (CsF) can activate the tin reagent, forming a hypervalent tin species that undergoes faster transmetalation.[13][14] |
Detailed Experimental Protocols
Safety Precaution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Protocol 1: Mono-arylation of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol is designed for the selective coupling at one of the C-Br positions.
Caption: General experimental workflow for Stille coupling.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Organotin Reagent (e.g., 2-(tributylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.).
-
Add the organotin reagent (1.1 equiv.).
-
Add anhydrous, degassed toluene via cannula to dissolve the reagents.
-
Purge the solution with a gentle stream of argon for 15 minutes.
-
In a separate vial, weigh the Pd₂(dba)₃ (0.02 equiv.) and P(o-tol)₃ (0.08 equiv.) and add them to the reaction flask against a positive flow of argon.
-
Briefly purge the flask with argon for another 5 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour (this helps to remove the tin byproducts).
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double (Bis) arylation of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol is for the functionalization of both C-Br positions, which is common for the synthesis of conjugated polymers.[15][18]
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Organotin Reagent (e.g., 2-(tributylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene
Procedure:
-
Follow steps 1-4 from Protocol 1. The key difference is the stoichiometry of the organotin reagent. Use 2.2-2.5 equivalents of the organotin reagent to ensure complete reaction at both sites.
-
Add the catalyst and ligand as described in step 5 of Protocol 1. The catalyst loading may be slightly increased (e.g., 2.5-3 mol%).
-
Proceed with steps 6-13 from Protocol 1. Reaction times for the double coupling may be longer (24-48 hours).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Poor quality solvent/reagents; Insufficient temperature. | Ensure reagents are pure and the solvent is anhydrous and thoroughly degassed. Use a fresh bottle of catalyst. Incrementally increase the reaction temperature. |
| Formation of Homocoupled Byproducts | Side reactions of the organotin reagent. | Additives like CuI can sometimes suppress homocoupling. Ensure a strictly inert atmosphere is maintained. |
| Incomplete Reaction (Mono-arylation persists) | Insufficient organotin reagent; Short reaction time. | For bis-arylation, ensure at least 2.2 equivalents of the organotin reagent are used. Extend the reaction time and continue monitoring. |
| Difficulty in Removing Tin Byproducts | Tributyltin halides are often oily and difficult to separate. | Stirring with aqueous KF is effective. Alternatively, a wash with 1M HCl or aqueous NH₄OH can be employed. Column chromatography with careful solvent selection is also crucial. |
Conclusion
The Stille coupling of 4,7-dibromo-2,1,3-benzothiadiazole is a powerful and versatile method for synthesizing a diverse range of functional materials. A thorough understanding of the reaction mechanism and the role of each component allows for the rational design of protocols and effective troubleshooting. By carefully controlling stoichiometry, catalyst systems, and reaction conditions, researchers can achieve high yields of both mono- and bis-functionalized benzothiadiazole derivatives, paving the way for the next generation of advanced organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of donor–acceptor conjugated polymers based on benzo[1,2- b :4,5- b ′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polyconden ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00565A [pubs.rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. open.metu.edu.tr [open.metu.edu.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5,6-Dibromo-2,1,3-benzothiadiazole in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromo-2,1,3-benzothiadiazole is a critical building block in the synthesis of advanced functional polymers. As a derivative of 2,1,3-benzothiadiazole (BT), a potent electron-accepting moiety, this monomer is instrumental in creating donor-acceptor (D-A) type conjugated polymers.[1][2] The strong electron-withdrawing nature of the BT unit, when incorporated into a polymer backbone, facilitates intramolecular charge transfer (ICT), leading to materials with narrow optical bandgaps and broad absorption spectra.[2][3] These properties are highly desirable for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][4]
The bromine atoms at the 5- and 6-positions provide reactive sites for various palladium-catalyzed cross-coupling reactions, most notably Stille and Suzuki polycondensations.[1][5][6] This allows for the versatile combination of the 5,6-disubstituted BT acceptor unit with a wide array of electron-donating comonomers, enabling precise tuning of the resulting polymers' optoelectronic and physical properties.[4]
Application Notes
The primary application of this compound is in the synthesis of low bandgap D-A alternating copolymers. The selection of the donor comonomer and the polymerization methodology are crucial factors that dictate the final properties of the material.
1. Role as an Electron Acceptor: The 2,1,3-benzothiadiazole core is inherently electron-deficient. This characteristic is leveraged to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer. By pairing it with an appropriate electron-rich donor unit, the Highest Occupied Molecular Orbital (HOMO) level can also be controlled, allowing for the bandgap to be engineered for specific applications.[7] For instance, in OPV applications, the HOMO and LUMO levels must be appropriately aligned with those of the acceptor material (often a fullerene derivative) to ensure efficient charge separation.[7]
2. Polymerization Reactions:
-
Stille Cross-Coupling: This is a widely used method that involves the reaction of the dibromo-BT monomer with an organostannane derivative of a donor comonomer (e.g., a bis(trimethylstannyl)-thiophene).[5][8] The reaction is typically catalyzed by a palladium complex such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand.[9][10] Stille polymerization is valued for its tolerance to a wide range of functional groups.
-
Suzuki Cross-Coupling: This reaction pairs the dibromo-BT monomer with a donor comonomer bearing boronic acid or boronic ester functional groups.[1][11] It requires a palladium catalyst and a base and is often considered more environmentally benign than Stille coupling due to the lower toxicity of boron compounds.[1]
3. Common Donor Comonomers: A variety of electron-rich aromatic units are copolymerized with this compound to achieve desired properties. These include:
-
Thiophene and its derivatives (e.g., thieno[3,2-b]thiophene)[3][8]
-
Fluorene and its derivatives[12]
-
Benzodithiophene (BDT)[13]
-
Anthracene[16]
The choice of donor unit influences the polymer's planarity, solubility, absorption profile, and charge carrier mobility.
4. Properties of Resulting Polymers:
-
Optical Properties: Polymers incorporating the BT unit typically exhibit broad absorption spectra extending into the visible and near-infrared regions, a direct result of the ICT between donor and acceptor moieties.[3]
-
Electrochemical Properties: The strong electron-accepting nature of BT leads to low-lying LUMO energy levels. The HOMO level is primarily determined by the donor unit. This allows for the creation of polymers with bandgaps typically in the range of 1.5 to 2.0 eV.[16]
-
Solubility and Processability: To ensure good solubility in common organic solvents for solution-based processing, long, branched alkyl chains are often attached to the donor comonomer.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative polymers synthesized using dibromo-benzothiadiazole derivatives.
Table 1: Polymerization Conditions and Molecular Weight Data
| Polymer Name/Ref. | Comonomer | Polymerization Method | Catalyst / Ligand | Mn (kDa) | PDI (Đ) |
|---|---|---|---|---|---|
| P1 [3] | 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Suzuki | Pd(PPh₃)₄ | 13.2 | 1.8 |
| P2 [3] | 5,6-Difluoro-4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole | Suzuki | Pd(PPh₃)₄ | 15.1 | 2.1 |
| P3 [3] | 4,8-bis(5-bromo-4-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene | Suzuki | Pd(PPh₃)₄ | 21.5 | 2.4 |
| PCPDTBT [15] | 4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene | Suzuki | Not Specified | 7-40 | 2.0-3.0 |
| P3 [13] | Alkylthiophenyl substituted benzodithiophene | Stille | Not Specified | 25.0 | 2.2 |
Mn = Number Average Molecular Weight; PDI = Polydispersity Index
Table 2: Optoelectronic Properties of Polymers
| Polymer Name/Ref. | λmax (nm, Film) | Optical Bandgap (Eg, eV) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| P1 [3] | 550 | 1.90 | -5.48 | -3.58 |
| P2 [3] | 562 | 1.85 | -5.53 | -3.75 |
| P3 [3] | 575 | 1.81 | -5.41 | -3.60 |
| PCPDTBT [14] | ~780 | ~1.4 | Not Specified | Not Specified |
| P3 [13] | Not Specified | 1.69 | -5.19 | -3.50 |
λmax = Wavelength of maximum absorption; Eg = Optical Bandgap; HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital
Experimental Protocols & Visualizations
All manipulations involving organometallic reagents and polymerization catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous.
Protocol 1: General Stille Polycondensation
This protocol describes a typical procedure for synthesizing a benzothiadiazole-thiophene copolymer.
Materials:
-
This compound (1 equivalent)
-
2,5-Bis(trimethylstannyl)thiophene (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%)
-
Anhydrous Toluene or Chlorobenzene
Procedure:
-
Setup: Place a magnetic stir bar into a flame-dried Schlenk flask.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound, 2,5-Bis(trimethylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
End-capping: To terminate the polymer chains, add a small amount of 2-bromothiophene and stir for 2 hours, followed by a small amount of 2-(tributylstannyl)thiophene and stir for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification:
-
Collect the crude polymer by filtration.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Caption: Workflow for Stille Polycondensation.
The Stille Catalytic Cycle
The polymerization proceeds via a catalytic cycle involving the palladium complex.
Caption: Simplified Stille Cross-Coupling Cycle.
Protocol 2: General Suzuki Polycondensation
This protocol outlines a typical procedure for synthesizing a benzothiadiazole-fluorene copolymer.
Materials:
-
This compound (1 equivalent)
-
9,9-Dialkylfluorene-2,7-diboronic acid bis(pinacol) ester (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-3 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)
-
Toluene
-
Aliquat 336 (phase transfer catalyst, optional)
Procedure:
-
Setup: Equip a Schlenk flask with a condenser and a magnetic stir bar.
-
Reagent Addition: Under inert atmosphere, add this compound, the fluorene diboronic ester monomer, and the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent and Base: Add toluene, followed by the aqueous Na₂CO₃ solution and a few drops of Aliquat 336. The mixture should be biphasic.
-
Degassing: Thoroughly degas the mixture by bubbling argon through it for 30 minutes.
-
Reaction: Heat the mixture to a vigorous reflux (around 90-100 °C) with rapid stirring for 24-72 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Separate the organic layer and wash it with water and then brine.
-
Concentrate the organic layer.
-
-
Precipitation: Slowly pour the concentrated solution into a large volume of stirring methanol to precipitate the polymer.
-
Purification:
-
Collect the polymer by filtration.
-
Purify using Soxhlet extraction as described in the Stille protocol.
-
Dissolve the polymer in a minimal amount of chloroform and pass it through a short silica gel plug to remove residual catalyst.
-
Re-precipitate into methanol, filter, and dry the final product under vacuum.
-
Caption: Donor-Acceptor Polymer Concept.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 3. Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.dgist.ac.kr [scholar.dgist.ac.kr]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzothiadiazole based conjugated polymers for high performance polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Cyclopentadithiophene–benzothiadiazole copolymers with permutations of repeating unit length and ratios; synthesis, optical and electrochemical proper ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22946D [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes: 5,6-Dibromo-2,1,3-benzothiadiazole as a Monomer for High-Performance Conjugated Polymers
Introduction
2,1,3-Benzothiadiazole (BT) is a cornerstone electron-accepting unit in the design of donor-acceptor (D-A) conjugated polymers for organic electronics.[1][2] Its strong electron-withdrawing nature, combined with good photochemical stability, allows for the creation of low-bandgap materials suitable for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][3] The most prevalent building block for these polymers is 4,7-dibromo-2,1,3-benzothiadiazole, which provides a linear and highly conjugated polymer backbone.
This document focuses on the isomeric 5,6-Dibromo-2,1,3-benzothiadiazole . While less common, this monomer offers a distinct strategic advantage. Altering the linkage points from the 4,7-positions to the 5,6-positions introduces a "kinked" geometry in the polymer backbone. This structural change can significantly influence the polymer's morphology, solubility, and electronic properties, providing a powerful tool for fine-tuning material characteristics for specific device applications. Functionalization at the 5- and 6-positions with groups like fluorine or cyano has been shown to be an effective method for modulating the electronic properties of the resulting polymers.[4][5]
Rationale for Use
The choice of this compound as a monomer is driven by the desire to manipulate the polymer's solid-state packing and energy levels. Compared to polymers derived from the 4,7-isomer, those incorporating the 5,6-isomer are expected to exhibit:
-
Modified Morphology: The less linear backbone can disrupt long-range π-stacking, potentially leading to more amorphous films. This can be advantageous for creating bulk heterojunctions in solar cells or for improving solubility.
-
Tuned Electronic Properties: The change in conjugation pathway and dihedral angles between monomer units can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] This allows for precise energy-level alignment with other materials in a device, such as electron acceptors in OPVs (e.g., PCBM).[7]
-
Enhanced Solubility: The kinked structure can reduce intermolecular forces, often leading to better solubility in common organic solvents, which is crucial for solution-based device fabrication.[8]
Polymerization Methodologies
Like its 4,7-isomer, this compound is readily polymerized using palladium-catalyzed cross-coupling reactions. The two most effective and widely used methods are Stille and Suzuki-Miyaura polycondensation.
-
Stille Polycondensation: This reaction involves the coupling of the dibromo monomer with an organotin-based co-monomer (e.g., a distannylated thiophene or fluorene derivative).[9][10] It is known for its tolerance to a wide variety of functional groups and mild reaction conditions.[11]
-
Suzuki-Miyaura Polycondensation: This method couples the dibromo monomer with a boronic acid or boronic ester-functionalized co-monomer.[12] It is often preferred due to the lower toxicity of boron-containing reagents and generally high yields.[1]
These reactions enable the synthesis of alternating copolymers where the electron-accepting BT unit is paired with various electron-donating co-monomers, allowing for precise control over the final polymer's optoelectronic properties.[13]
Data Presentation
The following tables summarize typical reaction conditions and the resulting properties of benzothiadiazole-based conjugated polymers. Note that specific values for polymers derived from the 5,6-dibromo isomer are less reported; these tables provide representative data for the broader class of BT-based polymers to serve as a benchmark.
Table 1: Representative Polymerization Conditions
| Parameter | Stille Polycondensation | Suzuki-Miyaura Polycondensation |
|---|---|---|
| Dibromo Monomer | This compound | This compound |
| Co-monomer Type | Organo-distannane (e.g., 2,5-bis(trimethylstannyl)thiophene) | Organo-diboronic acid/ester (e.g., fluorene-2,7-diboronic acid bis(pinacol) ester) |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Ligand | P(o-tol)₃ (if using Pd₂(dba)₃) | PPh₃ or other phosphine ligands |
| Base | Not required | K₂CO₃, Cs₂CO₃, or CsF |
| Solvent | Toluene, THF, DMF | Toluene/Water, THF/Water |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Reaction Time | 12 - 48 hours | 24 - 72 hours |
Table 2: Typical Properties of Benzothiadiazole (BT)-Based Polymers
| Polymer Example | Mn (kDa) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Application Reference |
|---|---|---|---|---|---|---|
| P1 | 15.0 - 46.3 | 1.9 - 2.5 | 1.63 - 1.78 | -5.36 | -3.60 | Organic Solar Cells[14][15] |
| P2 | 30.3 | 2.1 | 1.84 | -5.40 | -3.56 | Organic Solar Cells[16] |
| P3 | 8.6 - 15.0 | 1.9 - 2.2 | 1.31 - 1.45 | -5.39 | -3.80 | Organic Transistors[6][15] |
| P(DBT-co-TBT) | ~20 | ~2.0 | ~1.8 | -5.5 | -3.7 | General BT Polymer |
Data compiled from various sources on 4,7-linked and other BT-based polymers for representative purposes.[6][14][15][16]
Experimental Protocols & Visualizations
The following section provides generalized protocols for the synthesis and characterization of conjugated polymers using this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Caption: General workflow for synthesis and characterization of BT-based polymers.
Protocol 1: Synthesis via Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of an alternating copolymer of this compound and a generic diboronic ester co-monomer.
Materials:
-
This compound (1.0 eq)
-
Co-monomer diboronic acid pinacol ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Aliquat 336 (1-2 drops, phase transfer catalyst)
-
Anhydrous Toluene and Degassed DI Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the co-monomer, Pd(PPh₃)₄, and K₂CO₃.
-
Subject the flask to several cycles of vacuum and backfilling with argon.
-
Add anhydrous toluene, degassed water, and Aliquat 336 via syringe.
-
Heat the mixture to 90-100 °C and stir vigorously for 48-72 hours under a positive pressure of argon. The mixture will become viscous as the polymer forms.
-
Cool the reaction to room temperature. Pour the mixture slowly into a beaker of vigorously stirring methanol (approx. 10x the volume of toluene) to precipitate the polymer.
-
Filter the crude polymer using a Büchner funnel.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
Caption: Simplified catalytic cycle for Suzuki-Miyaura polycondensation.
Protocol 2: Synthesis via Stille Polycondensation
This protocol describes the synthesis of an alternating copolymer of this compound and a generic distannane co-monomer.[9]
Materials:
-
This compound (1.0 eq)
-
Co-monomer distannane (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Anhydrous Toluene or THF
Procedure:
-
In a flame-dried Schlenk flask, dissolve equimolar amounts of this compound and the distannane co-monomer in anhydrous toluene.
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
Add the palladium catalyst to the flask under a positive flow of argon.
-
Heat the mixture to 90-110 °C and stir for 24-48 hours under argon.
-
Follow steps 5-9 from the Suzuki protocol for polymer precipitation, filtration, and purification. Stannane residues can be removed by washing the final polymer solution with an aqueous solution of potassium fluoride (KF).
Caption: Simplified catalytic cycle for Stille polycondensation.
Protocol 3: Polymer Characterization
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[13] Use a suitable eluent like chloroform or 1,2,4-trichlorobenzene at an elevated temperature (e.g., 80 °C) with polystyrene standards for calibration.
-
UV-Visible Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., chloroform) and measure the absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ). Cast a thin film of the polymer on a quartz slide to measure the solid-state absorption. The onset of the absorption edge in the film is used to estimate the optical bandgap (E₉ = 1240/λₒₙₛₑₜ).[17]
-
Cyclic Voltammetry (CV): Coat a thin film of the polymer onto a working electrode (e.g., platinum or glassy carbon). Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Determine the onset of oxidation (Eₒₓ) and reduction (EᵣₑᏧ) potentials versus a reference electrode (e.g., Ag/AgCl). Estimate the HOMO and LUMO energy levels using the empirical formulas: HOMO = -[Eₒₓ + 4.8] eV and LUMO = -[EᵣₑᏧ + 4.8] eV (when referenced to Fc/Fc⁺ at 0 V).[14]
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The temperature at which 5% weight loss occurs is recorded as the decomposition temperature (TᏧ), indicating the thermal stability of the polymer.[13]
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 3. Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives : synthesis and their application in organic light-emitting diodes | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. diva-portal.org [diva-portal.org]
- 13. Benzothiadiazole based conjugated polymers for high performance polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 15. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
- 16. Cyclopentadithiophene–benzothiadiazole copolymers with permutations of repeating unit length and ratios; synthesis, optical and electrochemical proper ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22946D [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Applications of 5,6-Dibromo-2,1,3-benzothiadiazole in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromo-2,1,3-benzothiadiazole is a pivotal electron-deficient building block in the synthesis of high-performance organic semiconductors. Its inherent chemical stability, strong electron-accepting nature, and versatile reactivity at the 5- and 6-positions make it a cornerstone for the development of donor-acceptor (D-A) copolymers and small molecules for a range of organic electronic applications.[1][2] The strategic placement of bromine atoms provides reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of extended π-conjugated systems.[1][3] These conjugated materials are fundamental to the functioning of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[4][5][6]
This document provides detailed application notes and experimental protocols for the utilization of this compound in organic electronics, with a focus on OPVs and OFETs.
Key Application Areas
The electron-withdrawing character of the 2,1,3-benzothiadiazole (BT) core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting organic semiconductors.[2][7] This is crucial for optimizing charge injection, transport, and collection in electronic devices.
Organic Photovoltaics (OPVs)
In OPVs, this compound is a key component in the synthesis of donor-acceptor copolymers that serve as the electron donor material in the active layer of a bulk heterojunction (BHJ) solar cell.[8][9] By copolymerizing it with various electron-rich donor units, polymers with low bandgaps can be achieved, allowing for broader absorption of the solar spectrum.[5][8] The performance of these OPV devices is highly dependent on the molecular design of the copolymer.
Organic Field-Effect Transistors (OFETs)
For OFETs, copolymers based on this compound can exhibit excellent charge transport characteristics.[4][10] The rigid and planar structure of the benzothiadiazole unit promotes intermolecular π-π stacking, which is essential for efficient charge hopping between polymer chains.[10] By modifying the BT core, for instance through fluorination, the resulting polymers can be engineered to be either p-type (hole-transporting), n-type (electron-transporting), or ambipolar.[11][12]
Quantitative Data Summary
The following tables summarize the performance of various organic electronic devices incorporating polymers derived from this compound and its derivatives.
Table 1: Performance of OPV Devices Based on this compound Derivatives
| Polymer Name | Donor Unit | Acceptor Unit (BT Derivative) | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Acceptor (Small Molecule) |
| P3TPQ | Thiophene | Thiadiazoloquinoxaline | 2.1 | - | - | - | [13]PCBM |
| P1DB | - | - | 1.08 | 0.91 | 3.36 | - | [13]PCBM |
| PF-DBT | Fluorenevinylene | 4,7-diphenyl-2,1,3-benzothiadiazole | 0.65 | 0.76 | - | - | PCBM |
| PP-DBT | Phenylenevinylene | 4,7-diphenyl-2,1,3-benzothiadiazole | 1.25 | 0.96 | - | - | PCBM |
| PT-DBT | Thiophenevinylene | 4,7-diphenyl-2,1,3-benzothiadiazole | 1.62 | 1.04 | - | - | PCBM |
| PATA(D)TBT | 2,6-linked anthracene | Benzothiadiazole | 0.76 | - | - | - | PC71BM |
| PPEH-DTBT | Pyrene | Benzothiadiazole | 1.86 | 0.74 | 4.14 | 0.61 | PC70BM |
| BBTI-1 | Benzo[1,2-b:3,4-b':5,6-d']trithiophene | 2,1,3-Benzothiadiazole-5,6-dicarboxylic imide | 8.3 | - | - | - | - |
| PBDT-oTz | Benzodithiophene | - | 15.02 | - | - | - | - |
| PBDT-iTz | Benzodithiophene | - | 6.39 | - | - | - | - |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor. Data compiled from multiple sources.[8][14][15][16][17]
Table 2: Performance of OFET Devices Based on this compound Derivatives
| Polymer Name | Donor Unit | Acceptor Unit (BT Derivative) | Mobility (μ) (cm2V-1s-1) | Ion/Ioff | Type |
| P1 | - | 2,1,3-benzothiadiazole annulated with DTYM | - | - | n-type |
| PCDTT-DFBT | CDTT | 5,6-difluoro-2,1,3-benzothiadiazole | 0.38 (hole), 0.17 (electron) | - | Ambipolar |
| PCDTT-NO2FBT | CDTT | 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole | 0.024 (electron) | - | n-type |
| PCDTT-FCNBT | CDTT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole | 0.031 (electron) | - | n-type |
DTYM: 2-(1,3-dithiol-2-ylidene)malonitrile, CDTT: Fused donor unit. Data compiled from multiple sources.[4][11]
Experimental Protocols
Protocol 1: Synthesis of a Representative Donor-Acceptor Copolymer via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a copolymer using this compound and a diboronic ester of an electron-rich comonomer.
Materials:
-
This compound
-
Electron-rich comonomer diboronic acid or ester (e.g., 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester)[18]
-
Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd2(dba)3)[18]
-
Ligand (e.g., tri(o-tolyl)phosphine - P(o-tol)3)[18]
-
Base (e.g., aqueous sodium bicarbonate solution)[18]
-
Anhydrous toluene
-
Methanol
-
Deionized water
Procedure:
-
In a Schlenk flask, add this compound (1 equivalent), the diboronic ester of the comonomer (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add the degassed aqueous base solution (e.g., 2 M NaHCO3).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the polymer in a high-boiling point solvent like chloroform or o-dichlorobenzene and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Caption: Workflow for the synthesis of a D-A copolymer.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture BHJ solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized donor polymer
-
Fullerene derivative acceptor (e.g., PC71BM)
-
Chlorobenzene or other suitable organic solvent
-
Low work function metal (e.g., Calcium)
-
High work function metal (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate and anneal at 140 °C for 10 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Dissolve the donor polymer and the fullerene acceptor in a 1:1.5 weight ratio in chlorobenzene to form the photoactive blend solution. Stir the solution overnight at a slightly elevated temperature.
-
Active Layer Deposition: Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox. The thickness of the active layer is controlled by the spin speed and solution concentration.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of a low work function metal (e.g., Ca, ~20 nm) followed by a thicker layer of a high work function metal (e.g., Al, ~100 nm) under high vacuum (<10-6 Torr).
-
Device Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
Caption: Workflow for OPV device fabrication.
Signaling Pathways and Logical Relationships
The performance of organic electronic devices based on this compound is governed by the interplay between molecular structure and solid-state properties.
Caption: Relationship between molecular design and device performance.
Conclusion
This compound remains a critical and versatile building block in the field of organic electronics. Its continued use in the design of novel donor-acceptor copolymers is expected to drive further improvements in the efficiency and stability of organic solar cells and the performance of organic field-effect transistors. The protocols and data presented herein provide a foundational guide for researchers to explore and innovate with this important class of materials.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 3. nbinno.com [nbinno.com]
- 4. N-type polymer semiconductors incorporating heteroannulated benzothiadiazole - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01430K [pubs.rsc.org]
- 5. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8% - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. 2,1,3-Benzothiadiazole-5,6-dicarboxylic imide--a versatile building block for additive- and annealing-free processing of organic solar cells with efficiencies exceeding 8% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 17. Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for 5,6-Dibromo-2,1,3-benzothiadiazole in Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,1,3-Benzothiadiazole (BT) and its derivatives are a cornerstone in the design of high-performance organic semiconductors for organic field-effect transistors (OFETs). The electron-deficient nature of the BT unit makes it an excellent acceptor moiety in donor-acceptor (D-A) type copolymers. This architecture allows for the tuning of electronic properties, such as bandgaps and charge carrier mobilities, by pairing it with various electron-rich donor units. 5,6-Dibromo-2,1,3-benzothiadiazole serves as a critical building block, enabling the synthesis of these advanced materials through cross-coupling reactions. Further functionalization of the BT core, often by replacing the bromine atoms or modifying other positions with groups like fluorine or cyano, is a key strategy to modulate the polymer's solubility, morphology, and electronic characteristics, leading to high-performance p-type, n-type, or ambipolar OFETs.[1][2]
This document provides a comprehensive overview of the application of this compound and its derivatives in OFETs, including detailed experimental protocols and performance data.
Data Presentation: Performance of Benzothiadiazole-Based OFETs
The performance of OFETs is evaluated based on key metrics such as charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the performance of various OFETs incorporating polymers derived from functionalized benzothiadiazole units.
Table 1: Performance of n-Type and Ambipolar OFETs based on Functionalized Benzothiadiazole Polymers
| Polymer | Donor Co-monomer | Mobility (µ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (VT) [V] | Carrier Type | Reference |
| PCDTT-DCNBT | CDTT | 0.031 | 5 x 10² | ~1.5 | n-type | [1][3] |
| PCDTT-FCNBT | CDTT | 0.4 | - | - | n-type | [1][3] |
| PCDTT-NO₂FBT | CDTT | 0.024 | - | - | n-type | [1][3] |
| PCDTT-DFBT | CDTT | 0.17 (electron), 0.38 (hole) | - | - | Ambipolar | [1][3] |
| P(NDI-T-BTD-T) | NDI-T | 5.3 x 10⁻² | - | - | n-type | [1][4] |
CDTT: Cyclopenta[2,1-b;3,4-b']dithiophene; DCNBT: 5,6-dicyano-2,1,3-benzothiadiazole; FCNBT: 6-fluoro-5-cyano-2,1,3-benzothiadiazole; NO₂FBT: 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole; DFBT: 5,6-difluoro-2,1,3-benzothiadiazole; NDI-T: Naphthalene diimide-thiophene.
Table 2: Performance of p-Type OFETs based on Benzothiadiazole Polymers
| Polymer | Donor Co-monomer | Mobility (µ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (VT) [V] | Carrier Type | Reference |
| P2ClBT-TVT | TVT | 0.147 | - | - | p-type | [5] |
| TT-BT (with C9H19 side chain) | Thieno[3,2-b]thiophene | 0.1 | 3.5 x 10³ | < -3 | p-type | [6][7] |
| PCDTT-BT | CDTT | Up to 0.67 | > 10⁵ | Not Reported | p-type | [8] |
TVT: (E)-2-(2-(thiophen-2-yl)vinyl)thiophene
Experimental Protocols
Protocol 1: Synthesis of a Benzothiadiazole-Based Polymer via Stille Coupling
This protocol outlines the synthesis of a representative donor-acceptor polymer using a dibromo-benzothiadiazole derivative and a distannylated donor monomer.
Materials:
-
Distannylated donor monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene)
-
4,7-Dibromo-2,1,3-benzothiadiazole derivative (e.g., 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed chlorobenzene or toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Ensure high purity of the distannylated donor monomer and the 4,7-dibromo-2,1,3-benzothiadiazole derivative through recrystallization or sublimation.
-
Reaction Setup: In a Schlenk flask, combine the distannylated donor monomer (1.0 eq), the dibromo-benzothiadiazole derivative (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.08 eq).[1]
-
Degassing: Subject the flask to several cycles of vacuum and argon/nitrogen backfilling to eliminate oxygen.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (chlorobenzene or toluene) via cannula to achieve a typical concentration of around 0.1 M.[1]
-
Polymerization: Heat the reaction mixture to 110-130 °C and stir under an inert atmosphere for 24-48 hours. Polymerization progress can be monitored by the increasing viscosity of the solution.[1]
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.
-
Final Precipitation and Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final polymer by filtration and dry it under vacuum at 40-60 °C for 24 hours.[1]
Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol details the fabrication of an OFET device for characterizing the synthesized polymer.
Materials:
-
Synthesized benzothiadiazole-based polymer
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Dielectric Surface Treatment: To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM). Immerse the substrate in a 2-3 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 30 minutes. Subsequently, rinse with fresh toluene and anneal at 120°C for 10 minutes.[8]
-
Organic Semiconductor Deposition: Dissolve the synthesized polymer in a high-boiling point organic solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the solution onto the treated substrate via spin-coating at 1000-3000 rpm for 60 seconds. Anneal the film on a hot plate at a temperature optimized for the specific material (typically between 80°C and 150°C) to remove residual solvent and improve crystallinity.[8]
-
Source and Drain Electrode Deposition: Deposit gold (Au) source and drain electrodes (typically 40-50 nm thick) on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.[8]
Protocol 3: OFET Characterization
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
Electrical Measurements: Conduct the electrical characterization of the fabricated OFETs in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under ambient conditions.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).[8]
-
Transfer Characteristics: Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant high drain-source voltage (VDS) in the saturation regime.[8]
-
Parameter Extraction:
-
Field-Effect Mobility (µ): In the saturation regime, calculate the mobility from the slope of the (ID)1/2 vs. VGS plot using the equation: ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.[8]
-
On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer characteristics.
-
Threshold Voltage (Vth): Extrapolate the linear portion of the (ID)1/2 vs. VGS plot to the VGS axis to determine the threshold voltage.
-
Visualizations
Caption: General scheme for the synthesis of a D-A copolymer.
Caption: Workflow for OFET fabrication and characterization.
Caption: Influence of BT functionalization on OFET performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 5,6-Dibromo-2,1,3-benzothiadiazole for Organic Solar Cell (OSC) Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,6-Dibromo-2,1,3-benzothiadiazole (DBBT) and its isomers, particularly 4,7-dibromo-2,1,3-benzothiadiazole, are key building blocks in the synthesis of novel donor and acceptor materials for organic solar cells (OSCs). The strong electron-withdrawing nature of the benzothiadiazole core, enhanced by the presence of bromine atoms, allows for the tuning of electronic properties, such as HOMO and LUMO energy levels, which is critical for achieving high power conversion efficiencies (PCEs). This document provides detailed application notes and protocols for the utilization of DBBT derivatives in the fabrication and characterization of OSCs.
Data Presentation
The performance of organic solar cells is highly dependent on the molecular structure of the active layer components. The introduction of halogen atoms, such as bromine, onto the benzothiadiazole core is a common strategy to modulate the electronic and photophysical properties of the resulting materials. This can lead to a reduction in the material's energy levels and a broader absorption spectrum, which are advantageous for achieving higher open-circuit voltages (Voc) and improved light harvesting.
Below is a summary of photovoltaic performance for various polymers and small molecules incorporating a dibromo-benzothiadiazole moiety.
| Polymer/Small Molecule Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PSiF-DBT | PC61BM | 5.4 | 0.90 | 9.5 | 50.7 | [1] |
| P3TPQ | PC71BM | 2.1 | - | - | - | [2] |
| PI-BT | P3HT | 2.54 | 0.96 | - | - | [3] |
| NI-BT | P3HT | 0.1 | - | - | - | [3] |
| PGeBTBT | PC71BM | 4.5 | - | 18.6 | - | [4] |
| Benzodithiophene-Benzothiadiazole Copolymer | Fullerene-modified ZnO | 9.4 | - | - | - | [5] |
Experimental Protocols
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol describes a common method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, a key precursor.
Materials:
-
2,1,3-benzothiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Bromine (Br₂)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
Two-necked round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL two-necked round-bottomed flask, place 2,1,3-benzothiadiazole (2 g, 14.69 mmol) and 5 mL of HBr (48%).[6]
-
Prepare a solution of Br₂ (1.5 mL, 29.4 mol) in HBr and add it slowly through a dropping funnel at 0 °C.[6]
-
After the addition is complete, stir the mixture for 4 hours at room temperature, followed by refluxing for 6 hours. An orange solid precipitate should form.[6]
-
After cooling to 0 °C, quench the reaction by the addition of sodium bicarbonate solution.[6]
-
Extract the mixture with ethyl acetate.
-
Wash the organic phase with brine and dry over magnesium sulfate.[6]
-
Concentrate the solution under vacuum using a rotary evaporator.
-
Purify the crude product by column chromatography to yield the final product.
Organic Solar Cell Fabrication
This protocol outlines a general procedure for the fabrication of a bulk heterojunction (BHJ) organic solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Donor polymer/small molecule (e.g., a DBBT derivative)
-
Acceptor material (e.g., PC₇₁BM)
-
Solvent (e.g., chlorobenzene, chloroform)
-
Metal for cathode (e.g., Aluminum, Calcium/Aluminum)
-
Spin coater
-
Thermal evaporator
-
Glovebox system
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates and anneal.
-
Active Layer Preparation: Prepare a blend solution of the donor polymer/small molecule and the acceptor material in a suitable organic solvent. The ratio and concentration will need to be optimized for the specific material system.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer blend solution on top of the HTL. The spin speed and time should be optimized to achieve the desired film thickness.
-
Active Layer Annealing: Anneal the active layer at an optimized temperature and time to improve morphology and device performance.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit the metal cathode (e.g., Ca/Al or Al) through a shadow mask under high vacuum (e.g., 10⁻⁷ Torr).
Device Characterization
This protocol describes the standard characterization of the fabricated OSCs.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Keithley 2400 source meter (or equivalent)
-
Quantum efficiency measurement system
-
Atomic force microscopy (AFM)
-
Transmission electron microscopy (TEM)
Procedure:
-
Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the devices using a source meter under simulated AM 1.5G solar irradiation.[7] From this measurement, extract the key performance parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE) Measurement: Measure the EQE of the solar cells to determine the spectrally resolved photoresponse.
-
Morphology Characterization: Characterize the morphology of the active layer using AFM and TEM to understand the phase separation and domain sizes of the donor and acceptor materials.[7]
Visualizations
Experimental Workflow for Organic Solar Cell Fabrication and Characterization
Caption: Workflow for OSC fabrication and characterization.
Signaling Pathway: From Photon to Current in a BHJ OSC
Caption: Mechanism of photocurrent generation in an OSC.
References
Synthesis of Donor-Acceptor Polymers Utilizing 5,6-Dibromo-2,1,3-benzothiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of donor-acceptor (D-A) conjugated polymers using 5,6-Dibromo-2,1,3-benzothiadiazole as the acceptor monomer. These polymers are of significant interest in the fields of organic electronics and drug development due to their tunable optoelectronic properties and potential for various applications.
Application Notes
Donor-acceptor polymers incorporating the 2,1,3-benzothiadiazole (BT) moiety are a prominent class of materials in organic electronics. The electron-deficient nature of the BT unit, when combined with an electron-rich donor unit, leads to polymers with a low bandgap, enabling absorption of light at longer wavelengths. This intramolecular charge transfer characteristic is fundamental to their application in various optoelectronic devices.
Organic Photovoltaics (OPVs): Polymers derived from this compound and its isomers are extensively used as the electron donor material in the active layer of bulk heterojunction solar cells. By carefully selecting the donor comonomer, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be tuned to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell device. For instance, copolymers of benzothiadiazole with donors like benzodithiophene have demonstrated power conversion efficiencies (PCEs) of over 6%.[1]
Organic Field-Effect Transistors (OFETs): The charge transport properties of these D-A polymers make them suitable for use as the active semiconductor layer in OFETs. The introduction of the BT acceptor can enhance π-stacking and improve charge carrier mobility.[2] Hole mobilities as high as 0.67 cm²/Vs have been reported for copolymers based on alkoxy-functionalized benzothiadiazole.[2] This makes them promising candidates for applications in flexible displays, sensors, and integrated circuits.
Sensors and Bioelectronics: The sensitivity of the electronic properties of these polymers to their local environment makes them attractive for chemical and biological sensing applications. Changes in absorption or fluorescence upon interaction with an analyte can be used for detection. Furthermore, their organic nature offers potential for better biocompatibility in bioelectronic devices.
Drug Development: While less conventional, the unique photophysical properties of these polymers can be explored in drug development. For example, their fluorescence can be utilized in bioimaging and as probes. Their ability to generate reactive oxygen species upon illumination could also be investigated for photodynamic therapy applications.
Experimental Protocols
The synthesis of donor-acceptor polymers using this compound is typically achieved through palladium-catalyzed cross-coupling reactions such as Stille, Suzuki, or Direct Arylation Polycondensation. The choice of method depends on the nature of the donor monomer and the desired polymer properties. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Synthesis via Stille Polycondensation
This protocol describes a general procedure for the copolymerization of this compound with a distannylated donor monomer.
Materials:
-
This compound (Acceptor Monomer)
-
Distannylated Donor Monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene or Chlorobenzene
Procedure:
-
In a flame-dried Schlenk flask, add equimolar amounts of this compound and the distannylated donor monomer.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or chlorobenzene via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Collect the polymer by filtration and wash it with methanol and hexane to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The final polymer is typically recovered from the chloroform fraction.
-
Dry the polymer under vacuum.
Protocol 2: Synthesis via Suzuki Polycondensation
This protocol outlines a general procedure for the copolymerization of this compound with a diboronic acid or ester donor monomer.
Materials:
-
This compound (Acceptor Monomer)
-
Diboronic acid or Diboronic Ester Donor Monomer (e.g., Fluorene-2,7-diboronic acid bis(pinacol) ester)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)
-
A base (e.g., potassium carbonate, cesium fluoride)
-
Anhydrous Toluene and Water or an organic solvent like DMF or THF
Procedure:
-
To a Schlenk flask, add equimolar amounts of this compound and the diboronic acid/ester donor monomer.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 3-4 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) or another suitable solvent. A phase transfer catalyst like Aliquat 336 can be added if using a biphasic system.
-
Heat the mixture to 80-100 °C and stir vigorously for 24-72 hours.
-
After cooling, separate the organic layer and precipitate the polymer in methanol.
-
Filter the polymer and wash it with water and methanol.
-
Purify the polymer by Soxhlet extraction as described in Protocol 1.
-
Dry the resulting polymer under vacuum.
Data Presentation
The following table summarizes the properties of representative donor-acceptor polymers synthesized from benzothiadiazole derivatives. Note that much of the available literature focuses on the 4,7-dibromo isomer, which is chemically similar to the 5,6-dibromo isomer. The properties of polymers derived from the 5,6-dibromo isomer are expected to be in a similar range, though specific values will vary.
| Donor Monomer | Polymerization Method | Mw (kDa) | PDI | λmax (nm, solution) | HOMO (eV) | LUMO (eV) | Application | Performance Metric |
| Benzodithiophene | Stille | 15-30 | 1.5-2.5 | 589 | -5.3 to -5.5 | -3.5 to -3.7 | OPV | PCE: ~6.60%[1] |
| Fluorene | Suzuki | 20-50 | 2.0-3.0 | 428 | -5.7 to -5.9 | -2.9 to -3.1 | OFET | Mobility: up to 10⁻³ cm²/Vs[3] |
| Thiophene | Stille | 10-25 | 1.8-2.8 | 452-526 | -5.2 to -5.4 | -3.3 to -3.5 | OPV | - |
| Naphthalene diimide | Stille | 5-31 | 1.5-2.2 | - | -5.7 | -3.8 | OFET | Electron Mobility: 5.3 x 10⁻² cm²/Vs[4] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of donor-acceptor polymers.
Caption: General structure of a donor-acceptor polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
Application Notes and Protocols for 5,6-Dibromo-2,1,3-benzothiadiazole and its Isomeric Analogue as Electron Acceptor Building Blocks
A Note to Researchers: The following application notes and protocols focus on the use of dibromo-substituted 2,1,3-benzothiadiazole as an electron acceptor building block in materials for organic electronics. While the inquiry specified the 5,6-dibromo-2,1,3-benzothiadiazole isomer, a comprehensive review of the scientific literature reveals that the vast majority of published research, including detailed synthetic protocols and device performance data, is centered on the 4,7-dibromo-2,1,3-benzothiadiazole isomer.
Due to its widespread use and the extensive characterization of its derivative materials, the 4,7-isomer serves as a representative and informative model for understanding the role of dibromo-benzothiadiazoles in this field. Therefore, the detailed protocols and data presented herein primarily pertain to the 4,7-dibromo-2,1,3-benzothiadiazole isomer. The principles and synthetic methodologies described can, however, provide a valuable foundation for the investigation of the less-explored 5,6-dibromo isomer.
Introduction to Dibromo-2,1,3-benzothiadiazole as an Electron Acceptor
2,1,3-Benzothiadiazole (BT) is a heterocyclic compound widely recognized for its strong electron-withdrawing nature.[1][2] This property makes it an excellent electron acceptor unit in the design of donor-acceptor (D-A) conjugated polymers for organic electronic applications. The introduction of bromine atoms, particularly at the 4 and 7 positions, provides reactive sites for cross-coupling reactions, such as Suzuki or Stille polymerizations.[1] This allows for the straightforward synthesis of a wide variety of D-A copolymers with tunable optical and electronic properties.[1][2]
The incorporation of the dibromo-benzothiadiazole moiety into a polymer backbone generally leads to materials with:
-
Narrower bandgaps , enabling absorption of a broader range of the solar spectrum in organic solar cells.[3]
-
Low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels , which facilitates electron injection and transport in n-type and ambipolar organic field-effect transistors (OFETs).[4][5]
-
Good photochemical stability .[1]
These characteristics have led to the extensive use of 4,7-dibromo-2,1,3-benzothiadiazole in the development of high-performance organic solar cells (OSCs) and OFETs.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol describes a common method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole from 2,1,3-benzothiadiazole.
Materials:
-
2,1,3-Benzothiadiazole
-
Hydrobromic acid (48%)
-
Bromine
-
Saturated sodium bisulfite solution
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a two-necked round-bottom flask, place 2,1,3-benzothiadiazole and hydrobromic acid (48%).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of bromine in hydrobromic acid dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Following the stirring at room temperature, heat the mixture to reflux for 6 hours. An orange precipitate should form.
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite to quench any excess bromine.
-
Collect the solid precipitate by filtration, wash with water, and dry to yield 4,7-dibromo-2,1,3-benzothiadiazole.
Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation
This protocol provides a general procedure for the copolymerization of 4,7-dibromo-2,1,3-benzothiadiazole with a diboronic ester-functionalized donor monomer.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)
-
Diboronic ester-functionalized donor monomer (e.g., a distannylated fluorene or thiophene derivative) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., SPhos) (4 mol%)
-
Base (e.g., K₃PO₄) (3 eq)
-
Degassed solvent system (e.g., 4:1 dioxane/water)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole, the diboronic ester donor monomer, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 100 °C and stir under the inert atmosphere for 15-20 hours, or until the reaction is complete as monitored by techniques like TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude polymer product by column chromatography on silica gel to obtain the desired donor-acceptor copolymer.
Data Presentation
The following tables summarize the performance of various OFETs and OSCs based on copolymers containing the 4,7-dibromo-2,1,3-benzothiadiazole building block.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on 4,7-Dibromo-2,1,3-benzothiadiazole Copolymers
| Polymer | Donor Co-monomer | Carrier Type | Mobility (µ) [cm²/Vs] | On/Off Ratio | Reference |
| PCDTT-DFBT | Cyclopenta[2,1-b;3,4-b']dithiophene | Ambipolar | 0.17 (electron), 0.38 (hole) | - | [4] |
| CP3 | Thiophene | p-type | 0.67 | - | [6] |
| P(NDI-T-BTD-T) | Naphthalene diimide-thiophene | n-type | 5.3 x 10⁻² | - | [7] |
DFBT: 5,6-difluoro-2,1,3-benzothiadiazole (a derivative of the core structure)
Table 2: Performance of Organic Solar Cells (OSCs) based on 4,7-Dibromo-2,1,3-benzothiadiazole Copolymers
| Polymer | Acceptor Material | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF [%] | Reference |
| PffBT4T-2OD (PCE11) | PC₇₁BM | > 7 | - | - | - | [8] |
| Fluorinated Benzothiadiazole Polymer | PC₇₁BM | up to 9.02 | - | - | - | [3] |
| A Benzodithiophene-Benzothiadiazole Copolymer | Fullerene-modified ZnO | 9.4 | - | - | - | [9] |
Mandatory Visualizations
Caption: Synthesis of a Donor-Acceptor Copolymer.
Caption: Donor-Acceptor Architecture of the Copolymer.
Caption: Organic Solar Cell Fabrication Workflow.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of conjugated polymers incorporating the 5,6-Dibromo-2,1,3-benzothiadiazole moiety. The protocols outlined below are based on established cross-coupling methodologies, including Suzuki, Stille, and Direct Arylation Polymerization (DArP). While specific examples for the 5,6-dibromo isomer are limited in the literature, the following procedures are adapted from well-documented protocols for the analogous and more common 4,7-dibromo-2,1,3-benzothiadiazole. Researchers should consider these protocols as a strong starting point for optimization.
Introduction
2,1,3-Benzothiadiazole (BT) is a prominent electron-deficient building block in the design of donor-acceptor (D-A) conjugated polymers for various organic electronic applications. The strategic placement of bromine atoms on the benzene ring of the BT unit allows for subsequent polymerization with a variety of co-monomers through cross-coupling reactions. This enables the fine-tuning of the resulting polymers' optical and electronic properties. This application note details synthetic protocols for the polymerization of this compound, a less common but potentially valuable isomer for tailoring polymer properties.
Polymerization Methodologies: A Comparative Overview
Several palladium-catalyzed cross-coupling reactions are suitable for the polymerization of this compound. The choice of method often depends on the desired polymer properties, monomer availability, and tolerance of functional groups.
| Polymerization Method | Advantages | Disadvantages | Typical Comonomers |
| Suzuki Coupling | Mild reaction conditions, commercially available boronic acid/ester co-monomers, good functional group tolerance. | Requires pre-synthesis of boronic acid/ester monomers. | Fluorene-bis(boronic acid), Thiophene-bis(boronic acid ester). |
| Stille Coupling | High-yielding, tolerant to a wide range of functional groups. | Uses toxic organotin reagents, purification of stannylated monomers can be challenging. | Bis(trimethylstannyl)thiophene, Bis(trimethylstannyl)fluorene. |
| Direct Arylation (DArP) | Atom-economical (avoids pre-functionalization of one monomer), reduced synthetic steps. | Can suffer from side reactions and requires careful optimization of reaction conditions to ensure regioselectivity. | Thiophene, Fluorene derivatives with active C-H bonds. |
Experimental Protocols
Note: All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous unless otherwise specified.
Protocol 1: Suzuki Polymerization
This protocol describes the synthesis of an alternating copolymer of this compound and a fluorene-based comonomer.
Materials:
-
This compound
-
9,9-Dioctylfluorene-2,7-bis(pinacol boronate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium Carbonate (K₂CO₃)
-
Aliquat 336 (phase-transfer catalyst)
-
Toluene
-
Deionized Water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), 9,9-Dioctylfluorene-2,7-bis(pinacol boronate) (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to dissolve the solids.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃.
-
Add the K₂CO₃ solution and a few drops of Aliquat 336 to the reaction mixture.
-
Degas the reaction mixture by bubbling with argon for 30 minutes.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours.
-
After cooling to room temperature, end-cap the polymer by adding a small amount of phenylboronic acid and stirring for 2 hours, followed by a small amount of bromobenzene and stirring for another 2 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the polymer in hot chloroform or chlorobenzene and re-precipitate in methanol.
-
Collect the fibrous polymer by filtration and dry under vacuum.
Protocol 2: Stille Polymerization
This protocol details the synthesis of a copolymer of this compound and a thiophene-based comonomer.[1]
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene or Chlorobenzene
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and 2,5-Bis(trimethylstannyl)thiophene (1.0 eq).
-
Add Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Degas the solution with argon for 30 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by GPC to track the molecular weight growth.
-
After completion, cool the reaction to room temperature and end-cap with 2-bromothiophene and 2-(tributylstannyl)thiophene in succession.
-
Precipitate the polymer in methanol.
-
Filter the polymer and perform Soxhlet extraction with methanol, hexane, and chloroform.
-
The polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Dry the final polymer under vacuum.
Protocol 3: Direct Arylation Polymerization (DArP)
This protocol outlines the synthesis of a copolymer of this compound and a thiophene derivative.[2]
Materials:
-
This compound
-
Thiophene or 3-hexylthiophene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Pivalic Acid (PivOH)
-
Anhydrous N,N-Dimethylacetamide (DMAc) or Toluene
Procedure:
-
In a Schlenk tube, add this compound (1.0 eq), the thiophene comonomer (1.1-1.2 eq), Pd(OAc)₂ (0.03 eq), the phosphine ligand (0.06 eq), K₂CO₃ (3.0 eq), and PivOH (0.3 eq).
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMAc via syringe.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to 120 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour into a methanol/water mixture (1:1).
-
Filter the precipitate and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction using methanol, acetone, and chloroform.
-
The polymer is isolated from the chloroform fraction by precipitation in methanol.
-
Dry the polymer under vacuum at 60 °C.
Data Presentation
Table 1: Comparison of Typical Polymerization Conditions
| Parameter | Suzuki Coupling | Stille Coupling | Direct Arylation (DArP) |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | Pd₂(dba)₃ / P(o-tol)₃ | Pd(OAc)₂ / Ligand |
| Co-monomer | Boronic acid/ester | Organotin | C-H activated arene |
| Base | K₂CO₃, CsF, Na₂CO₃ | Not required | K₂CO₃, Cs₂CO₃, KOAc |
| Solvent | Toluene/Water, THF/Water | Toluene, Chlorobenzene | DMAc, Toluene, o-Xylene |
| Temperature | 80 - 110 °C | 90 - 120 °C | 100 - 140 °C |
| Reaction Time | 24 - 72 hours | 12 - 48 hours | 12 - 48 hours |
Table 2: Representative Polymer Characterization Data (Hypothetical)
Note: These are expected ranges and will vary based on the specific comonomer and reaction conditions.
| Polymer | Method | Mn (kDa) | PDI (Mw/Mn) | λ_max,sol (nm) | λ_max,film (nm) |
| P(BT-co-Fluorene) | Suzuki | 15 - 40 | 1.8 - 2.5 | 450 - 500 | 470 - 520 |
| P(BT-co-Thiophene) | Stille | 20 - 60 | 1.5 - 2.2 | 500 - 550 | 520 - 570 |
| P(BT-co-Thiophene) | DArP | 10 - 35 | 2.0 - 3.0 | 500 - 550 | 520 - 570 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of this compound based polymers.
References
Application Notes and Protocols for Cyclic Voltammetry of Polymers Derived from 5,6-Dibromo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical characterization of conjugated polymers derived from 5,6-Dibromo-2,1,3-benzothiadiazole using cyclic voltammetry (CV). The following sections detail the synthesis of relevant monomers and polymers, the experimental setup for CV analysis, and the interpretation of the resulting electrochemical data.
Introduction
Polymers incorporating the 2,1,3-benzothiadiazole (BT) moiety are a significant class of materials in organic electronics due to the strong electron-accepting nature of the BT unit.[1][2] The strategic placement of bromine atoms, such as in this compound, provides reactive sites for further polymerization reactions, typically through cross-coupling methods like Suzuki or Stille reactions.[2][3] Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of these polymers, providing crucial information about their electronic structure, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and electrochemical band gaps.[4][5] This data is essential for designing and evaluating their potential in applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and biosensors.[2][5]
Experimental Protocols
Monomer and Polymer Synthesis
The synthesis of polymers from this compound typically involves a palladium-catalyzed cross-coupling reaction with a suitable comonomer. The following is a general protocol inspired by Stille and Suzuki coupling reactions.
Protocol 1: General Polymer Synthesis via Stille Coupling
-
Reactants and Reagents:
-
This compound
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene or DMF)
-
-
Procedure: a. In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and the distannylated comonomer in the chosen solvent. b. Add the palladium catalyst (typically 1-5 mol%). c. Heat the reaction mixture to a temperature between 80-120 °C and stir for 24-72 hours. d. Monitor the reaction progress using techniques like GPC or NMR. e. After completion, cool the mixture to room temperature and precipitate the polymer by adding a non-solvent (e.g., methanol or acetone). f. Filter the polymer and purify it by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers. g. Dry the purified polymer under vacuum.
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry is performed to determine the oxidation and reduction potentials of the synthesized polymers, which are then used to calculate the HOMO and LUMO energy levels.
Protocol 2: Cyclic Voltammetry of Polymer Films
-
Instrumentation and Materials:
-
Potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon, platinum, or ITO-coated glass.
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺.
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆, or tetrabutylammonium perchlorate, TBAPO₄) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Ferrocene (for calibration).
-
-
Procedure: a. Film Preparation: Prepare a thin film of the polymer on the working electrode by drop-casting, spin-coating, or electropolymerization from a solution of the monomer.[6] Ensure the film is uniform and dry. b. Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, the reference electrode, and the counter electrode immersed in the electrolyte solution. c. Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment. d. Calibration: Record the cyclic voltammogram of ferrocene in the same electrolyte solution. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard. The potential of the Fc/Fc⁺ couple is often assumed to be -4.8 eV relative to the vacuum level.[4] e. Data Acquisition: Record the cyclic voltammogram of the polymer film. Scan the potential from an initial value where no redox processes occur towards positive potentials to observe oxidation (p-doping) and then towards negative potentials to observe reduction (n-doping). The scan rate is typically between 20 and 100 mV/s. f. Data Analysis: i. Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the cyclic voltammogram. These are the potentials at which the current begins to deviate from the baseline. ii. Calculate the HOMO and LUMO energy levels using the following empirical formulas[4][7]:
- HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8]
- LUMO (eV) = -[E_red_onset (vs Fc/Fc⁺) + 4.8] iii. The electrochemical band gap (E_g_electrochem) can be calculated as the difference between the LUMO and HOMO energy levels:
- E_g_electrochem (eV) = LUMO - HOMO
Data Presentation
The following tables summarize representative electrochemical data for polymers containing the 2,1,3-benzothiadiazole unit, as determined by cyclic voltammetry.
Table 1: Electrochemical Properties of 2,1,3-Benzothiadiazole-Containing Polymers
| Polymer | Onset Oxidation Potential (E_ox_onset vs Fc/Fc⁺) (V) | Onset Reduction Potential (E_red_onset vs Fc/Fc⁺) (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (E_g) (eV) | Reference |
| Poly(DEHT-V-BTD) | 0.15 | -1.60 | -5.3 | -3.6 | 1.7 | [8][9] |
| PTBTT | - | - | -5.68 | -3.91 | 1.77 | [10] |
| PHTBTHT | - | - | -5.71 | -3.72 | 1.99 | [10] |
| PFBTF | - | - | -5.61 | -4.04 | 1.57 | [10] |
| PTTBTTT | - | - | -5.51 | -3.71 | 1.80 | [10] |
| P-FBTz | - | - | -5.23 | - | - | [5] |
| P-In6CFBTz | - | - | -4.89 | - | - | [5] |
Note: The exact values for polymers derived specifically from this compound will depend on the comonomer used. The data presented here for related structures provide a useful reference.
Visualizations
The following diagrams illustrate the experimental workflow and the principles of cyclic voltammetry for polymer characterization.
Caption: Experimental workflow from polymer synthesis to electrochemical characterization.
Caption: Schematic of the three-electrode setup for cyclic voltammetry.
Caption: Relationship between redox potentials and molecular orbital energy levels.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]oxadiazole-based polymer donors with deep HOMO levels [jos.ac.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
The Versatile Scaffold: Application Notes and Protocols for 5,6-Dibromo-2,1,3-benzothiadiazole in Medicinal Chemistry
Introduction: The Rise of a Privileged Heterocycle
The 2,1,3-benzothiadiazole (BTD) core is a heterocyclic motif of significant interest in modern medicinal chemistry. Its unique electronic structure, characterized by a fused electron-withdrawing thiadiazole ring and an aromatic benzene moiety, imparts a suite of valuable properties.[1] These include high electron affinity, environmental sensitivity, and notable photophysical characteristics, making BTD a privileged scaffold for developing a wide range of biologically active compounds.[2][3]
This guide focuses on a particularly useful derivative: 5,6-Dibromo-2,1,3-benzothiadiazole . The two bromine atoms at the 5- and 6-positions are not mere decorations; they are versatile chemical handles. These positions are ripe for functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and modular synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. The ability to introduce a wide array of substituents at these positions provides medicinal chemists with a powerful tool to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.
This document serves as a technical guide for researchers and drug development professionals, providing not only the theoretical underpinning for the use of this compound but also detailed, field-proven protocols for its application in key areas of medicinal chemistry.
Core Application I: A Building Block for Kinase Inhibitors
The rigid BTD core serves as an excellent scaffold for orienting functional groups in a precise three-dimensional arrangement to fit into the ATP-binding pocket of protein kinases. The electron-deficient nature of the ring system can also participate in favorable interactions with the kinase active site. By using this compound as a starting material, chemists can strategically build out molecules that target specific kinases implicated in diseases like cancer.[4]
Causality in Design: Why BTD Scaffolds Work
The rationale behind using the BTD core for kinase inhibitor design is twofold:
-
Structural Rigidity: The planar, bicyclic structure provides a rigid anchor, reducing the entropic penalty upon binding to the target protein. This allows for the precise positioning of substituents that can form key interactions, such as hydrogen bonds with the hinge region of the kinase.
-
Modularity via Cross-Coupling: The bromine atoms on the 5,6-dibromo-BTD core are ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This enables the facile introduction of various aryl and heteroaryl groups, which can be used to explore the hydrophobic pockets of the ATP-binding site and optimize ligand-protein interactions.
Diagram: BTD as a Kinase Hinge-Binder
Caption: Conceptual model of a BTD-based inhibitor interacting with a kinase active site.
Protocol 1: Synthesis of a 5,6-Diaryl-2,1,3-benzothiadiazole via Suzuki-Miyaura Coupling
This protocol details a general method for the double Suzuki-Miyaura cross-coupling reaction, a foundational technique for derivatizing the 5,6-dibromo-BTD core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq total, e.g., 1.25 eq of Ar¹B(OH)₂ and 1.25 eq of Ar²B(OH)₂)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[6]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)[6]
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed[6]
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 294 mg, 1.0 mmol), the desired arylboronic acids (2.5 mmol total), potassium carbonate (552 mg, 4.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final 5,6-diaryl-2,1,3-benzothiadiazole product.
Data Presentation: BTD Derivatives as Kinase Inhibitors
The following table summarizes the inhibitory activity of representative benzothiazole-based compounds against various protein kinases, illustrating the potential of this scaffold class.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Thiazole-Urea Hybrid | B-RAFV600E | 50 | [4] |
| Benzothiazole-Thiadiazole | VEGFR-2 | 170 | [7] |
| Benzothiazole-Thiadiazole | BRAF | 190 | [7] |
| Benzimidazole-Hydrazide | EGFR | 7820 | [8] |
| Benzimidazole-Hydrazide | mTOR | 8100 | [8] |
Note: Data is for structurally related benzothiazole and benzimidazole scaffolds to demonstrate the principle, as specific public data for 5,6-disubstituted BTD kinase inhibitors is emerging.
Core Application II: Fluorescent Probes for Cellular Bioimaging
BTD derivatives are renowned for their excellent photophysical properties. They often exhibit high fluorescence quantum yields, significant Stokes shifts (separation between absorption and emission maxima), and high photostability.[9] Furthermore, their fluorescence is often sensitive to the local environment (solvatochromism), making them ideal candidates for developing probes that can report on cellular polarity or specifically stain different organelles.[10][11] The 5,6-dibromo precursor allows for the attachment of lipophilic chains or organelle-targeting moieties to direct the probe's localization within a cell.
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
This protocol provides a method for staining lipid droplets in live cells using a lipophilic BTD-based dye synthesized from the 5,6-dibromo precursor.
Materials:
-
BTD-based fluorescent probe (e.g., 5,6-bis(dodecyl)-2,1,3-benzothiadiazole), 1 mM stock in DMSO
-
Live cells cultured on glass-bottom imaging dishes (e.g., HeLa or A549 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining), 1 mg/mL stock in water
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for nucleus, FITC/GFP for BTD probe)
Procedure:
-
Probe Preparation: Prepare a working solution of the BTD probe by diluting the 1 mM DMSO stock to 1 µM in pre-warmed complete cell culture medium. Vortex briefly.
-
Cell Staining: Remove the existing medium from the cultured cells. Add the 1 µM BTD probe solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 30 minutes.
-
Counterstaining (Optional): During the last 10 minutes of incubation, add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nucleus.
-
Washing: Gently remove the staining solution and wash the cells twice with warm PBS to remove excess, unbound probe.
-
Imaging: Add fresh, pre-warmed complete medium or PBS to the dish. Immediately image the cells using a fluorescence microscope. Capture images in the appropriate channels for the BTD probe (e.g., Ex/Em ~470/525 nm) and the nuclear stain (e.g., Ex/Em ~350/460 nm).
Diagram: Bioimaging Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5,6-Dibromo-2,1,3-benzothiadiazole as a Versatile Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,1,3-benzothiadiazole (BTD) heterocycle is a cornerstone in the development of advanced organic materials. Its inherent electron-deficient nature makes it an excellent acceptor unit for constructing donor-acceptor (D-A) type conjugated systems.[1] This property is crucial for tuning the frontier molecular orbital (HOMO/LUMO) energy levels, which in turn governs the optoelectronic properties of the resulting materials.[2] Among BTD derivatives, 5,6-Dibromo-2,1,3-benzothiadiazole serves as a critical and versatile building block. The two bromine atoms at the 5- and 6-positions act as reactive handles for facile functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of π-conjugated polymers and small molecules for applications in organic electronics.[2]
Applications in Materials Science
The primary application of this compound is in the synthesis of semiconducting materials for organic electronic devices. By strategically combining this acceptor unit with various electron-donating monomers, researchers can precisely engineer materials with desired band gaps, absorption spectra, and charge transport characteristics.
-
Organic Photovoltaics (OPVs): In OPV applications, BTD-based polymers are used as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene or non-fullerene acceptor. The D-A architecture helps to achieve broad absorption of the solar spectrum and facilitates efficient charge separation at the donor-acceptor interface.[3][4] Fluorination or the addition of alkoxy groups to the BTD core are common strategies to lower the HOMO energy level, thereby increasing the open-circuit voltage (Voc) of the solar cell device.[5]
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the BTD unit promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in OFETs.[6] By tuning the donor co-monomer and the side chains, both p-type (hole-transporting) and n-type (electron-transporting) materials can be developed.[6][7] Copolymers incorporating BTD derivatives have demonstrated impressive charge carrier mobilities.[6][8]
-
Organic Light-Emitting Diodes (OLEDs): The strong electron-withdrawing nature of the BTD core can lead to materials with narrow band gaps, enabling emission in the deep red or even near-infrared (NIR) regions.[1] This makes BTD-based polymers and small molecules suitable as emissive or charge-transporting layers in OLED devices.
Data Presentation
The following tables summarize the performance of various organic electronic devices fabricated using polymers derived from functionalized benzothiadiazole intermediates.
Table 1: Performance of OFETs based on BTD-Copolymers
| Polymer Name | Comonomer | Deposition Method | Mobility (μ) [cm²/Vs] | Ion/Ioff Ratio | Reference |
|---|---|---|---|---|---|
| PCDTT-BT | Cyclopenta[2,1-b;3,4-b']dithiophene (CDTT) | Solution-processed | 0.67 (hole) | > 10⁵ | [6][9] |
| PCDTT-DFBT | 5,6-Difluoro-BT (DFBT) | Solution-processed | 0.38 (hole), 0.17 (electron) | > 10⁵ | [6] |
| PCDTT-FCNBT | 6-Fluoro-5-cyano-BT (FCNBT) | Solution-processed | 0.4 (electron) | > 10⁵ | [6][7] |
| P(NDI-T-BTD-T) | Naphthalene diimide (NDI) / Thiophene | Solution-processed | 5.3 x 10⁻² (electron) | > 10⁵ |[10] |
Table 2: Performance of OPV Devices based on BTD-Copolymers
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
|---|---|---|---|---|---|---|
| PSiF-DBT | PC₆₁BM | 5.4 | 0.90 | 9.5 | 50.7 | [3] |
| PBDT-TS-DTNT-DT | PC₆₁BM | 2.67 | 0.86 | 5.41 | 57.8 | [3] |
| PBTATBT-4f | Y6 | 16.08 | 0.81 | 27.25 | 72.7 | [11] |
| PBTZF4-EH | ITIC-Th | 11.6 | N/A | N/A | N/A | [5] |
| PffBT2T-TT | O-IDTBR | 10.4 | N/A | N/A | N/A |[5] |
Experimental Protocols
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The Stille and Suzuki-Miyaura coupling reactions are the most widely used methods for polymerization.
Protocol 1: Stille Cross-Coupling Polymerization
The Stille coupling offers a robust method for forming C-C bonds with tolerance for a wide variety of functional groups. It involves the reaction of an organohalide with an organotin compound.[12]
Materials:
-
This compound (Monomer A)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with P(o-tol)₃ as ligand, or Pd(PPh₃)₄) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Chlorobenzene, or a Toluene/DMF mixture)[13]
-
Standard Schlenk line glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add equimolar amounts of this compound and the distannylated comonomer.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and P(o-tol)₃).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 90-120 °C) and stir vigorously for 24-48 hours. Polymerization progress can be observed by an increase in the viscosity of the solution.[14]
-
Work-up and Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of stirring methanol. The polymer will precipitate out of the solution.
-
Purification: Collect the crude polymer by filtration. Purify by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is extracted with a good solvent (e.g., chloroform or chlorobenzene) and re-precipitated into methanol.
-
Drying: Collect the purified polymer by filtration and dry under high vacuum for 24 hours.
Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling is a powerful alternative that uses generally less toxic and more stable organoboron reagents.[15]
Materials:
-
This compound (Monomer A)
-
Diboronic acid or diboronic ester comonomer (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., aqueous K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents per bromine)[16]
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)[15]
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add equimolar amounts of this compound, the diboronic acid/ester comonomer, the palladium catalyst, and the base.
-
Solvent Addition: Add the organic solvent (e.g., Toluene) and the aqueous base solution. If a phase-transfer catalyst is used, add it at this stage.
-
Degassing: Thoroughly degas the biphasic mixture by bubbling argon through the solution for 30-60 minutes while stirring.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours.[14]
-
Work-up and Precipitation: After cooling to room temperature, separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Drying: Precipitate the concentrated polymer solution into stirring methanol. Collect the polymer by filtration and purify via Soxhlet extraction as described in the Stille protocol. Dry the final product under high vacuum.
Mandatory Visualizations
Caption: General experimental workflow for Stille polymerization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole
For researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole, this technical support center provides a comprehensive resource for optimizing reaction yields and troubleshooting common experimental challenges. The synthesis of this important heterocyclic compound is a multi-step process, and careful attention to reaction parameters and potential pitfalls is crucial for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound involves a two-step process. The first step is the synthesis of the key intermediate, 4,5-dibromo-1,2-phenylenediamine. The second step is the cyclization of this intermediate to form the final product. Direct bromination of 2,1,3-benzothiadiazole is not a viable route as it predominantly yields the 4,7-dibromo isomer.
Q2: How can I synthesize the precursor, 4,5-dibromo-1,2-phenylenediamine?
A2: There are several reported methods for the synthesis of 4,5-dibromo-1,2-phenylenediamine. One common approach is the reduction of 4,5-dibromo-2-nitroaniline. Another method involves the deprotection of N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) using concentrated sulfuric acid.
Q3: What is the standard method for the cyclization of 4,5-dibromo-1,2-phenylenediamine to this compound?
A3: The cyclization is typically achieved by reacting 4,5-dibromo-1,2-phenylenediamine with thionyl chloride (SOCl₂), often in the presence of a base like pyridine. This reaction forms the thiadiazole ring.
Q4: How can I monitor the progress of the synthesis?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the progress of both the precursor synthesis and the final cyclization reaction. By comparing the reaction mixture to the starting materials and a pure product standard (if available), you can track the consumption of reactants and the formation of the desired product.
Q5: What are some critical safety precautions to consider during this synthesis?
A5: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Additionally, many of the solvents and reagents used are flammable and/or toxic, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Problem 1: Low Yield of 4,5-dibromo-1,2-phenylenediamine (Precursor)
| Potential Cause | Recommended Solution |
| Incomplete Reduction of 4,5-dibromo-2-nitroaniline | - Ensure the reducing agent (e.g., Raney Nickel, tin(II) chloride) is fresh and active.- Increase the reaction time or temperature as needed, while monitoring the reaction by TLC.- Optimize the stoichiometry of the reducing agent. |
| Inefficient Deprotection | - Check the concentration and quality of the sulfuric acid.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration to ensure complete deprotection. |
| Oxidation of the Product | - 1,2-phenylenediamine derivatives can be sensitive to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification and storage. |
| Losses During Workup and Purification | - Optimize the extraction and recrystallization solvents to maximize product recovery.- Ensure the pH is appropriately adjusted during aqueous workup to prevent the loss of the basic product. |
Problem 2: Low Yield of this compound (Final Product)
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | - Ensure the thionyl chloride is fresh and has not been decomposed by moisture.- Optimize the reaction temperature and time. Some cyclizations may require heating (reflux).- The choice and amount of base (e.g., pyridine) can be critical. Titrate the amount of base to neutralize the HCl generated during the reaction. |
| Side Reactions | - Overheating can lead to the formation of tar-like byproducts.- The presence of water will decompose thionyl chloride and prevent the reaction. Ensure all glassware and solvents are dry. |
| Degradation of the Product | - 2,1,3-benzothiadiazole derivatives can be sensitive to strongly acidic or basic conditions at elevated temperatures. Neutralize the reaction mixture carefully during workup. |
| Difficulties in Purification | - The crude product may contain unreacted starting material or side products. Select an appropriate recrystallization solvent or perform column chromatography to isolate the pure product. Toluene is a reported solvent for solubility.[1] |
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Reagents and Conditions | Reported Yield |
| Precursor Synthesis | 4,5-dibromo-2-nitroaniline | Raney Nickel, anhydrous ethanol, 55 psi H₂ | ~82% |
| Precursor Synthesis | N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Concentrated H₂SO₄, 110°C, 15 min | 91% |
| Final Product Synthesis | o-phenylenediamine (unsubstituted) | 2 equiv. thionyl chloride, pyridine | ≥85% |
Experimental Protocols
Protocol 1: Synthesis of 4,5-dibromo-1,2-phenylenediamine from 4,5-dibromo-2-nitroaniline
Materials:
-
4,5-dibromo-2-nitroaniline
-
Anhydrous ethanol
-
Raney Nickel
-
Hydrogenation apparatus
Procedure:
-
Suspend 4,5-dibromo-2-nitroaniline (1.0 eq) in anhydrous ethanol.
-
Carefully add Raney Nickel (a suitable catalytic amount, e.g., ~2 times the weight of the starting material) to the suspension.
-
Place the mixture in a low-pressure hydrogenation apparatus.
-
Pressurize the apparatus with hydrogen gas to 55 psi.
-
Monitor the reaction by observing the hydrogen uptake and the disappearance of the yellow color of the starting material. The reaction is typically complete within 30 minutes.
-
Once the reaction is complete, carefully filter off the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with a solvent.
-
Wash the filtered catalyst with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 4,5-dibromo-1,2-phenylenediamine.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for the Synthesis of 2,1,3-Benzothiadiazoles from o-Phenylenediamines
Materials:
-
4,5-dibromo-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous toluene (or another suitable anhydrous solvent)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.0 eq) to the solution.
-
From the dropping funnel, add thionyl chloride (2.0 eq) dropwise to the stirred solution. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: 5,6-Dibromo-2,1,3-benzothiadiazole Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5,6-Dibromo-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for dibrominated benzothiadiazole derivatives are column chromatography and recrystallization.[1][2] Column chromatography is effective for separating the target compound from soluble impurities and reaction byproducts.[2][3] Recrystallization is a standard technique for obtaining a high-purity solid product, assuming a suitable solvent system can be identified.[4]
Q2: Which stationary and mobile phases are recommended for column chromatography?
A2: Silica gel is the most commonly used stationary phase for the purification of benzothiadiazole derivatives.[2][3] The choice of the mobile phase (eluent) depends on the polarity of the impurities. Common solvent systems for related compounds include petroleum ether/dichloromethane, ethyl acetate/petroleum ether, and pure dichloromethane.[2][5][6] A typical starting point would be a non-polar solvent system, gradually increasing polarity to elute the desired compound.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: While specific data for this compound is limited, ethanol has been successfully used for recrystallizing the related compound 4,7-dibromo-2,1,3-benzothiadiazole.[2] Solvent systems like ethyl acetate/n-hexane have also been employed for similar compounds.[1] The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below.
Troubleshooting Guides
Low Yield After Purification
Q4: My final yield after recrystallization is significantly lower than expected. What are the potential causes?
A4: Low recovery from recrystallization can stem from several factors:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, thus reducing the yield of crystals.[1]
-
Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper.
-
Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Q5: I'm losing a significant amount of product during column chromatography. How can I prevent this?
A5: Product loss during chromatography can occur due to:
-
Irreversible Adsorption: The compound may be binding too strongly to the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of a polar solvent (like triethylamine in the eluent for basic compounds).
-
Incorrect Eluent Polarity: If the eluent is not polar enough, the product may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Column Overloading: Using too much crude material for the column size can lead to poor separation and product loss.
Purity Issues
Q6: My purified product shows multiple spots on a TLC plate. How can I improve the purity?
A6: The presence of multiple spots indicates impurities. To improve purity:
-
Optimize Column Chromatography: Adjust the solvent system for better separation. A shallower gradient of increasing polarity can improve the resolution between closely related compounds.
-
Perform a Second Purification Step: If column chromatography alone is insufficient, a subsequent recrystallization can often remove remaining impurities.
-
Identify Impurities: Understanding the nature of the impurities (e.g., starting material, mono-brominated species) can help in selecting the best purification strategy. For instance, an aqueous wash during the work-up can remove water-soluble impurities before chromatography.[2]
Q7: The final product has a poor melting point range or discoloration. What does this indicate?
A7: A broad or depressed melting point suggests the presence of impurities. Discoloration may indicate residual starting materials, byproducts, or decomposition. In such cases, repeating the purification process with optimized conditions is recommended. For related compounds, a pale yellow solid is often reported after successful purification.[7]
Data Presentation
Table 1: Purification Parameters for Analogous Dibromo-Benzothiadiazole Compounds
| Compound | Purification Method | Solvent/Eluent System | Yield | Purity | Reference |
| 4,7-dibromo-2,1,3-benzothiadiazole | Recrystallization | Chloroform/Hexane (2:1) | 91% | - | [7] |
| 4,7-dibromo-2,1,3-benzothiadiazole | Column Chromatography | Dichloromethane | - | - | [6] |
| 4,7-dibromo-[1][5][8]thiadiazolo[3,4-c]pyridine | Column Chromatography | Petroleum Ether / Dichloromethane (20:1) | 16.9% | - | [5] |
| LM49-API (related compound) | Crystallization | CH₂Cl₂ / n-hexane (1g / 1mL / 20mL) | >50% | 99.95-99.98% (HPLC) | [1] |
Note: The data presented is for structurally related compounds and should be used as a guiding reference for developing a purification protocol for this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at or near the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting flowchart for purity issues.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 5. scispace.com [scispace.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 5,6-Dibromo-2,1,3-benzothiadiazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Question 1: My reaction to form 2,1,3-benzothiadiazole from o-phenylenediamine is complete, but I am getting a low yield after purification. What are the possible reasons and solutions?
Answer:
Low yields in the initial synthesis of the 2,1,3-benzothiadiazole core can often be attributed to incomplete reaction, side reactions, or losses during workup and purification. Here are some potential causes and their solutions:
-
Incomplete Reaction: The reaction of o-phenylenediamine with thionyl chloride requires careful control of reaction conditions.
-
Solution: Ensure that the o-phenylenediamine is of high purity and the thionyl chloride is freshly distilled. The reaction is typically carried out in a suitable solvent like pyridine or DMF. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts.
-
Solution: Maintain the recommended reaction temperature and monitor the reaction closely. Once the reaction is complete, proceed with the workup without delay.
-
-
Losses During Workup: The product can be lost during the aqueous workup if not performed carefully.
-
Solution: When neutralizing the reaction mixture, do so slowly and with cooling to avoid decomposition. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
-
-
Purification Losses: Significant material can be lost during purification by column chromatography or recrystallization if the conditions are not optimized.
-
Solution: For column chromatography, use a well-packed column and an optimized solvent system. For recrystallization, choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Question 2: During the bromination of 2,1,3-benzothiadiazole to synthesize the 5,6-dibromo isomer, my TLC analysis shows multiple spots. What are these impurities and how can I minimize their formation?
Answer:
The presence of multiple spots on your TLC plate indicates the formation of various brominated isomers and potentially some unreacted starting material. The primary impurities are likely mono-brominated and other di-brominated isomers of 2,1,3-benzothiadiazole.
-
Common Impurities:
-
Mono-brominated isomers: 4-bromo- and 5-bromo-2,1,3-benzothiadiazole.
-
Di-brominated isomers: The thermodynamically more stable 4,7-dibromo-2,1,3-benzothiadiazole is a very common byproduct. Other isomers like 4,5-dibromo and 4,6-dibromo derivatives can also be formed.
-
Over-bromination: Tri-brominated species can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
-
Minimizing Impurity Formation:
-
Choice of Starting Material: A more regioselective synthesis involves starting with 3,4-dibromo-o-phenylenediamine and then forming the thiadiazole ring. This avoids the issue of isomeric mixtures during bromination.
-
Control of Reaction Conditions:
-
Temperature: Perform the bromination at the lowest effective temperature to minimize the formation of the thermodynamically favored 4,7-isomer.
-
Brominating Agent: Use a milder brominating agent or control the stoichiometry of a stronger agent like bromine carefully. N-bromosuccinimide (NBS) can sometimes offer better selectivity.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is maximized and the formation of byproducts is minimal.
-
-
Question 3: I have a mixture of brominated benzothiadiazole isomers. How can I effectively purify the desired this compound?
Answer:
Separating isomeric mixtures of brominated benzothiadiazoles can be challenging but is achievable through careful application of chromatographic and recrystallization techniques.
-
Column Chromatography: This is the most effective method for separating isomers with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar/polar solvent gradient is typically used. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a solvent like dichloromethane or ethyl acetate. The separation of these isomers often requires a shallow gradient and careful fraction collection.
-
-
Recrystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent.
-
Solvent Selection: You may need to screen several solvents or solvent pairs. Common choices include hexanes, toluene, chloroform, and ethanol. A mixture of a good solvent and a poor solvent can be very effective. For instance, dissolving the crude mixture in a minimal amount of hot dichloromethane or chloroform and then slowly adding hexane until turbidity appears, followed by slow cooling, can yield crystals of the less soluble isomer.
-
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be a powerful purification technique, especially for removing less volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the synthetic route and purification efficiency. Starting from 2,1,3-benzothiadiazole, yields can be modest (30-50%) due to the formation of isomeric byproducts. A more controlled synthesis starting from 3,4-dibromo-o-phenylenediamine can provide higher yields of the desired product.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirming the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several hazards are associated with this synthesis:
-
Thionyl chloride and Bromine: Both are highly corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents used are flammable and/or toxic. Handle them with care and away from ignition sources.
-
Reaction Quenching: The quenching of reactive reagents like thionyl chloride should be done slowly and with cooling to avoid vigorous reactions.
Experimental Protocols
Protocol 1: Synthesis of 2,1,3-Benzothiadiazole
-
To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in pyridine (50 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, add thionyl chloride (17.8 mL, 0.24 mol) dropwise with stirring at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 60 °C for 2 hours.
-
Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3).
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Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a mixture of ice (200 g) and concentrated HCl (50 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
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Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Synthesis of this compound (from 3,4-dibromo-o-phenylenediamine)
-
In a fume hood, dissolve 3,4-dibromo-o-phenylenediamine (5.32 g, 20 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
To this solution, add thionyl chloride (2.2 mL, 30 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by TLC (e.g., Hexane:Dichloromethane 1:1).
-
After completion, cool the reaction mixture and pour it into ice water (200 mL).
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize from a suitable solvent like ethanol or a toluene/hexane mixture to obtain pure this compound.
Protocol 3: Purification of this compound by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane and gradually increasing the dichloromethane concentration.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure desired product and evaporate the solvent.
Data Presentation
Table 1: Typical Solvent Systems for TLC Analysis and Column Chromatography
| Application | Stationary Phase | Mobile Phase (typical starting ratio) |
| Reaction Monitoring | Silica Gel 60 F254 | Hexane:Ethyl Acetate (8:2) or Hexane:Dichloromethane (7:3) |
| Isomer Separation | Silica Gel 60 | Gradient elution: Start with 100% Hexane, gradually increase to 10-20% Dichloromethane |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃) for Dibromo-2,1,3-benzothiadiazole Isomers
| Isomer | Proton Environment | Expected Chemical Shift (δ, ppm) |
| 5,6-Dibromo- | H-4, H-7 | Singlet |
| 4,7-Dibromo- | H-5, H-6 | Singlet |
| 4,5-Dibromo- | H-6, H-7 | Doublets |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.
Visualizations
Caption: Regioselective synthesis of this compound.
Caption: Potential impurity formation during direct bromination.
Caption: General workflow for the purification of the target compound.
Technical Support Center: Bromination of 2,1,3-Benzothiadiazole
Welcome to the technical support center for the bromination of 2,1,3-benzothiadiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during the synthesis of brominated 2,1,3-benzothiadiazole derivatives, particularly the widely used intermediate, 4,7-dibromo-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the bromination of 2,1,3-benzothiadiazole?
A1: The bromination of 2,1,3-benzothiadiazole is an electrophilic aromatic substitution. Due to the electron-withdrawing nature of the thiadiazole ring, the benzene ring is deactivated, but substitution occurs preferentially at the 4 and 7 positions.[1][2][3] The reaction proceeds sequentially, first forming 4-bromo-2,1,3-benzothiadiazole, and then the major and desired product, 4,7-dibromo-2,1,3-benzothiadiazole.[1][2][3]
Q2: What are the most common side reactions and byproducts observed during the bromination of 2,1,3-benzothiadiazole?
A2: The most common side reactions and byproducts include:
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Incomplete Bromination: Formation of the mono-brominated intermediate, 4-bromo-2,1,3-benzothiadiazole, is the most common "byproduct" if the reaction is not driven to completion.[4]
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Over-bromination: Although less common, further bromination can occur to yield tri-bromo derivatives such as 4,5,7-tribromo-2,1,3-benzothiadiazole, especially under harsh conditions or with prolonged reaction times.[4]
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Formation of Addition Products: While less prevalent when the reaction is conducted in aqueous hydrobromic or nitric acid, the formation of tetrabromotetrahydro-2,1,3-benzothiadiazole addition products can occur, which would require a subsequent dehydrohalogenation step.[4]
-
Nitration: If nitric acid is used as the reaction medium, nitrated byproducts like 4-bromo-7-nitro-2,1,3-benzothiadiazole can be formed.[4]
Q3: Which brominating agents are most effective for this reaction?
A3: The two most commonly employed brominating agents are:
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Elemental Bromine (Br₂) in Hydrobromic Acid (HBr): This is the conventional and a highly effective method for achieving di-bromination.[5][6]
-
N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid (H₂SO₄): This is an alternative method that can be effective, particularly when access to liquid bromine is limited. It is considered a milder and potentially safer option.[5][7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the bromination reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the starting material and the formation of the product.
-
Gas-Liquid Chromatography (GLC): For a more quantitative analysis of the reaction mixture to determine the ratio of starting material, mono-brominated, and di-brominated products.[4]
Q5: What are the recommended purification methods for 4,7-dibromo-2,1,3-benzothiadiazole?
A5: Common purification strategies include:
-
Recrystallization: The crude product can be recrystallized from solvents such as ethanol, acetone, or a mixture of chloroform and hexane to obtain a pale yellow solid.[4][5]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired di-bromo product from starting material, mono-bromo intermediate, and other byproducts.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4,7-dibromo-2,1,3-benzothiadiazole | Incomplete reaction; insufficient brominating agent; reaction time too short; reaction temperature too low. | - Ensure at least a 2:1 molar ratio of the brominating agent to 2,1,3-benzothiadiazole for di-bromination.[4]- Increase the reaction time and/or temperature and monitor the reaction progress by TLC or GLC.- In the Br₂/HBr method, refluxing for several hours is often necessary.[6] |
| Presence of significant amounts of 4-bromo-2,1,3-benzothiadiazole in the final product | Insufficient amount of brominating agent; incomplete reaction. | - To achieve di-bromination, use a molar excess of the brominating agent.- To specifically synthesize the mono-bromo derivative, a molar ratio of about 1:1 of bromine to the starting material is recommended.[4] |
| Formation of tri-brominated or other over-brominated byproducts | Excess of brominating agent; prolonged reaction time; high reaction temperature. | - Carefully control the stoichiometry of the brominating agent.- Reduce the reaction time and monitor the reaction to stop it once the desired product is formed.- Consider lowering the reaction temperature. |
| Product is an orange or dark-colored solid | Presence of residual bromine. | - Wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine.[5][6] |
| Formation of insoluble, high-melting point impurities | Possible formation of polymeric materials or complex side products, especially under very harsh conditions. | - Ensure the reaction temperature is controlled.- Purify the product by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine in Hydrobromic Acid[6]
-
Reaction Setup: In a two-necked round-bottom flask, combine 2,1,3-benzothiadiazole (1.0 eq) and 48% hydrobromic acid.
-
Addition of Bromine: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of bromine (2.0-2.2 eq) in hydrobromic acid through a dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours, followed by refluxing for 6 hours. The formation of an orange solid precipitate should be observed.
-
Work-up: Cool the reaction mixture to room temperature and add a sufficient amount of a saturated solution of sodium bisulfite to quench the excess bromine.
-
Isolation and Purification: Filter the solid product and wash thoroughly with deionized water followed by diethyl ether. The product can be further purified by recrystallization from ethanol.
Protocol 2: Bromination using N-Bromosuccinimide in Sulfuric Acid[7]
-
Reaction Setup: In a flask, dissolve 2,1,3-benzothiadiazole (1.0 eq) in concentrated sulfuric acid under a nitrogen atmosphere.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (2.1 eq) portion-wise to the solution while maintaining the temperature at 60 °C.
-
Reaction: Stir the reaction mixture at 60 °C for 12 hours.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with deionized water, methanol, and n-hexane. The resulting solid can be dried to yield the final product.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields. Note that the yield of side products is often not reported, with the focus being on optimizing the yield of the desired 4,7-dibromo-2,1,3-benzothiadiazole.
| Brominating Agent | Solvent | Temperature | Time | Product | Yield | Reference |
| Br₂ | 48% HBr | Reflux | 6 h | 4,7-dibromo-2,1,3-benzothiadiazole | 83% | [6] |
| NBS | H₂SO₄ | 60 °C | 12 h | 4,7-dibromo-2,1,3-benzothiadiazole | 69% | [7] |
| Br₂/H₂O₂ | 48% HBr | Reflux | 6 h | 4,7-dibromo-2,1,3-benzothiadiazole | 95% | [4] |
Visualizations
Experimental Workflow: Bromination of 2,1,3-Benzothiadiazole
Caption: General experimental workflow for the bromination of 2,1,3-benzothiadiazole.
Troubleshooting Logic for Side Reactions
Caption: Troubleshooting logic for common side reactions in the bromination of 2,1,3-benzothiadiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination of 2,1,3-benzothiadiazoles | CoLab [colab.ws]
- 3. Bromination of 2,1,3‐benzothiadiazoles | Semantic Scholar [semanticscholar.org]
- 4. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Page loading... [guidechem.com]
Improving solubility of 5,6-Dibromo-2,1,3-benzothiadiazole for reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 5,6-Dibromo-2,1,3-benzothiadiazole, with a focus on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of this compound stems from its rigid, planar, and aromatic structure. These features lead to strong intermolecular π-π stacking and crystal lattice forces, which require a significant amount of energy to overcome during the dissolution process. The electron-deficient nature of the benzothiadiazole ring system also influences its interaction with solvent molecules.
Q2: What are the primary strategies to improve the solubility of this compound for reactions?
A2: The main approaches to enhance the solubility of this compound can be categorized as follows:
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Solvent Selection and Co-solvents: Choosing an appropriate solvent or a mixture of solvents is the first line of approach.
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Temperature Adjustment: Increasing the temperature can often improve solubility.
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Physical Modifications: Techniques like particle size reduction can enhance the dissolution rate.
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Use of Additives: Surfactants or other solubilizing agents can be employed.
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Solid Dispersions: Dispersing the compound in a solid matrix can improve its wettability and dissolution.
Troubleshooting Guides
Issue 1: My this compound is not dissolving sufficiently for my Suzuki or Stille coupling reaction.
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Possible Cause: The chosen solvent may not be optimal for this specific compound. While reactions involving benzothiadiazole derivatives are often carried out in solvents like toluene, dioxane, or DMF, the solubility of this compound might still be limited.
-
Troubleshooting Steps:
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Solvent Screening: If possible, perform small-scale solubility tests with a range of solvents. Based on available data for similar compounds, consider solvents such as toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
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Co-solvent System: Employ a co-solvent system. For instance, in Suzuki reactions, a mixture of an organic solvent (like toluene or dioxane) with water is common to dissolve the inorganic base.[1] The addition of a co-solvent can significantly enhance the solubility of the organic substrate.
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Increase Temperature: Gently heating the reaction mixture can increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and catalyst.
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Use of a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can facilitate the reaction between reactants in different phases, even with limited solubility.
-
Issue 2: The compound precipitates out of solution upon cooling or addition of another reagent.
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Possible Cause: The solubility of this compound is highly dependent on temperature and the composition of the solvent mixture. A change in these conditions can lead to supersaturation and subsequent precipitation.
-
Troubleshooting Steps:
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Maintain Temperature: Ensure the reaction temperature is maintained consistently. If the reaction is performed at an elevated temperature, consider if the product will remain in solution upon cooling for the work-up.
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Gradual Addition: If adding an anti-solvent or another reagent that reduces solubility, add it slowly while vigorously stirring to avoid localized high concentrations and rapid precipitation.
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Formulation Approaches: For applications where sustained solubility is crucial, consider creating a solid dispersion of the compound.
-
Data Presentation
Table 1: Qualitative and Limited Quantitative Solubility of Benzothiadiazole Derivatives
| Compound | Solvent | Solubility | Notes |
| This compound | Toluene | Soluble[2] | A good solvent choice for cross-coupling reactions. |
| Benzothiadiazole Derivatives (General) | Toluene, THF, Ethyl Acetate, Dichloromethane, Chloroform | Good solubility, especially with alkyl chains[3] | Indicates that a range of common organic solvents can be effective. |
| 4,7-dibromo-2,1,3-benzothiadiazole | Toluene, THF, Dioxane, Benzene | Used in mixtures with water/ethanol for Suzuki reactions[1] | Suggests these solvents are suitable for creating reaction mixtures. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.
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Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
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Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method can be used to enhance the dissolution rate and apparent solubility of the compound.
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Component Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a volatile organic solvent in which both this compound and the carrier are soluble.
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Dissolution: Dissolve both the compound and the carrier in the selected solvent.
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Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.
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Drying and Milling: Dry the resulting solid film under vacuum to remove any residual solvent. The dried solid dispersion can then be gently milled to obtain a fine powder.
Visualizations
Caption: A logical workflow for selecting a solubility enhancement strategy.
Caption: Decision tree for troubleshooting solubility in Suzuki coupling reactions.
References
Challenges in the scale-up synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole
Welcome to our technical support center for the synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically starts with the formation of the 2,1,3-benzothiadiazole core, followed by electrophilic bromination. The initial 2,1,3-benzothiadiazole is commonly prepared by the reaction of o-phenylenediamine with thionyl chloride.[1] The subsequent dibromination to achieve the 5,6-isomer requires careful control of reaction conditions to ensure the desired regioselectivity.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
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Exothermic Reaction Control: Bromination is a highly exothermic process. Maintaining precise temperature control in a large reactor is critical to prevent runaway reactions and the formation of impurities.
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Reagent Addition: The rate of addition of the brominating agent (e.g., liquid bromine or N-bromosuccinimide) becomes more critical at a larger scale to ensure consistent reaction progression and to manage heat generation.
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Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is essential for achieving consistent product quality and avoiding localized overheating or high concentrations of reactants, which can lead to side reactions.
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Impurity Profile: The formation of regioisomers (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) and over-brominated products (e.g., tribromo derivatives) can be more pronounced at a larger scale.[2]
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Product Isolation and Purification: Isolating the pure product from a large batch can be challenging. Filtration, washing, and drying processes need to be optimized for efficiency and to minimize product loss.
-
Safety: Handling large quantities of corrosive and toxic materials like bromine and strong acids requires stringent safety protocols and specialized equipment.[3][4][5]
Q3: What are the main byproducts to expect, and how can they be minimized?
A3: The primary byproducts are regioisomers, particularly 4,7-dibromo-2,1,3-benzothiadiazole, and poly-brominated species. Minimizing these byproducts can be achieved by:
-
Precise Temperature Control: Lower temperatures generally favor higher selectivity.
-
Slow Reagent Addition: A controlled addition rate of the brominating agent can prevent localized excess that leads to over-bromination.
-
Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid may offer better regioselectivity compared to liquid bromine.[6]
Q4: What safety precautions are essential for the scale-up synthesis?
A4: A comprehensive safety plan is crucial. Key precautions include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection, is mandatory.[3][4]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.
-
Emergency Preparedness: An emergency plan should be in place, including access to safety showers, eyewash stations, and appropriate neutralizing agents for bromine spills (e.g., sodium thiosulfate solution).[5]
-
Material Compatibility: Ensure all equipment, including reactors, tubing, and seals, are compatible with the corrosive nature of the reagents.[3]
Troubleshooting Guide
| Problem/Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Product loss during work-up and purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. For bromination, a temperature that is too low may slow the reaction, while one that is too high can lead to byproduct formation. - Ensure the purity of 2,1,3-benzothiadiazole and the brominating agent. - Optimize the crystallization and filtration process to minimize loss. |
| Formation of Regioisomers (e.g., 4,7-dibromo isomer) | - High reaction temperature. - Inappropriate choice of solvent or catalyst. | - Lower the reaction temperature to improve selectivity. - Screen different solvent systems. The polarity of the solvent can influence the regioselectivity of the bromination. - Consider using a milder brominating agent like NBS, which may offer better control.[6] |
| Presence of Over-Brominated Byproducts (Tribromo derivatives) | - Excess of brominating agent. - Poor mixing leading to localized high concentrations of the brominating agent. - High reaction temperature. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Ensure efficient stirring throughout the reaction. - Add the brominating agent slowly and at a controlled rate. - Lower the reaction temperature. |
| Difficult Product Purification | - Presence of multiple impurities with similar solubility to the product. - Oily product that is difficult to crystallize. | - Optimize the crystallization solvent system. A mixture of solvents may be required to achieve good separation. - Consider column chromatography for purification, although this may be challenging at a large scale. - Ensure all starting materials are consumed to simplify the purification process. |
| Dark Reaction Mixture or Product Color | - Oxidation of starting materials or product. - Presence of bromine residues. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite or sodium thiosulfate. |
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of Dibromo-2,1,3-benzothiadiazole Derivatives
| Brominating Agent | Typical Solvent | Temperature (°C) | Reported Yield (%) | Key Considerations |
| Br₂ in HBr | Hydrobromic Acid | 100-120 | 90-95 | Highly corrosive and hazardous; requires careful handling and a closed system.[6] |
| N-Bromosuccinimide (NBS) | Sulfuric Acid/Chloroform | Room Temperature | ~90 | Milder and easier to handle than liquid bromine; may offer better regioselectivity.[6] |
| Br₂ in Acetic Acid | Acetic Acid | 80-100 | 85-90 | Corrosive; requires careful temperature control to avoid side reactions. |
Note: Yields are reported for the synthesis of dibromo-2,1,3-benzothiadiazole derivatives and may vary for the specific 5,6-isomer.
Experimental Protocols
Protocol 1: Synthesis of 2,1,3-Benzothiadiazole
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Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a scrubber, add o-phenylenediamine and a suitable solvent like pyridine.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Bromination of 2,1,3-Benzothiadiazole to this compound (Illustrative)
Disclaimer: This is an illustrative protocol. The specific conditions for achieving high regioselectivity for the 5,6-isomer may require significant optimization.
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Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a scrubber, dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
Reagent Addition: Cool the mixture to 0-5 °C. Slowly add a solution of N-bromosuccinimide (NBS) in concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for several hours. Monitor the progress of the reaction by HPLC to maximize the formation of the desired 5,6-dibromo isomer and minimize byproducts.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Purification: Collect the solid by filtration and wash with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 5,6-Dibromo-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki coupling of 5,6-Dibromo-2,1,3-benzothiadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
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Answer: Low or no yield in a Suzuki coupling reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity can be a primary reason for failure.
-
Recommendation: Ensure you are using a high-quality palladium source. Some common catalysts that have been used for similar substrates include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[1][2] For challenging couplings, consider using more advanced catalyst systems with bulky electron-rich phosphine ligands like SPhos or XPhos, which have shown success in similar reactions.[2]
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Actionable Step: If you suspect catalyst degradation, purchase a fresh batch or test it on a reliable, simpler Suzuki coupling system.
-
-
Improper Reaction Conditions: The choice of base, solvent, and temperature is critical.
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Recommendation: A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[3][4][5] The solvent system often requires a mixture of an organic solvent (e.g., Toluene, Dioxane, DMF) and water to facilitate the dissolution of both the organic reactants and the inorganic base.[4][6]
-
Actionable Step: Screen a matrix of conditions, varying the base and solvent. Refer to the data tables below for starting points from related compounds. Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system; often, heating is required.[4]
-
-
Poor Quality of Reagents: The purity of your starting materials, including the dibromobenzothiadiazole and the boronic acid, is crucial.
-
Recommendation: Impurities in the boronic acid can lead to side reactions, such as homocoupling.[7]
-
Actionable Step: Purify your starting materials if their quality is questionable. Ensure the boronic acid has not degraded during storage.
-
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.
-
Recommendation: It is crucial to degas the reaction mixture thoroughly. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent before adding the catalyst.[8]
-
Actionable Step: Employ freeze-pump-thaw cycles for rigorous degassing, especially for sensitive reactions.
-
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeborylation)
-
Question: My reaction is producing significant amounts of homocoupled product from my boronic acid and/or I'm observing protodeborylation of my boronic acid. How can I minimize these side reactions?
-
Answer: The formation of side products is a common challenge in Suzuki couplings.
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other.
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Cause: This can be caused by prolonged reaction times, high temperatures, or the presence of excess water and base.
-
Solution: Try to use the minimum effective amount of base and water. A gradual addition of the boronic acid to the reaction mixture can sometimes mitigate this issue by keeping its instantaneous concentration low.[2] Alternatively, using more stable boronic esters (e.g., pinacol esters) can be beneficial.[7]
-
-
Issue 3: Difficulty in Achieving Selective Monosubstitution or Disubstitution
-
Question: I am trying to perform a selective mono-Suzuki coupling on this compound, but I am getting a mixture of mono- and di-substituted products. Conversely, how can I ensure complete disubstitution?
-
Answer: Controlling the selectivity of the reaction on a dibrominated substrate can be challenging.
-
For Selective Monosubstitution:
-
Recommendation: Use a stoichiometric amount of the boronic acid (or a slight excess, e.g., 1.1 equivalents). Lowering the reaction temperature and using a less active catalyst system can also favor monosubstitution.
-
Actionable Step: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
-
-
For Complete Disubstitution:
-
Recommendation: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents). Higher reaction temperatures, longer reaction times, and a more active catalyst system will drive the reaction to completion.
-
Actionable Step: Ensure your reaction goes to completion by monitoring via TLC or LC-MS. A second addition of catalyst and/or boronic acid might be necessary in some cases.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid being used and the desired outcome (mono- vs. di-substitution). For initial screening, Pd(PPh₃)₄ is a common starting point.[3] For more challenging couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or tBu₃P have shown to be effective for similar benzothiadiazole derivatives.[9][10]
Q2: What is the ideal base and solvent combination?
A2: A common and effective combination is a carbonate base like K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O).[3][4][6] The aqueous component is crucial for dissolving the inorganic base.[4] For substrates that are sensitive to hydrolysis, anhydrous conditions with a base like KF might be explored.[11]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis and to distinguish between mono- and di-substituted products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: My product is difficult to purify from the reaction mixture. Any suggestions?
A4: Purification can be challenging due to the presence of residual catalyst, boronic acid-derived impurities, and potentially a mixture of products.
-
Recommendation: After the reaction, a standard workup involving dilution with an organic solvent and washing with water and brine is usually performed.[12] To remove palladium residues, you can try washing with a solution of sodium thiocyanate or using a palladium scavenger. For the separation of closely eluting spots, such as the desired product and homocoupled byproducts, careful column chromatography with a shallow solvent gradient is often necessary.[2]
Data Presentation
The following tables summarize reaction conditions used for the Suzuki coupling of related dibromo-heterocyclic compounds, which can serve as a starting point for optimizing the reaction for this compound.
Table 1: Palladium Catalyst Systems for Suzuki Coupling of Dibromo-Aromatic Compounds
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromo-2-chlorobenzo[d]thiazole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| Pd₂(dba)₃ / SPhos | 4,7-Dibromo-2,1,3-benzothiadiazole | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Not Specified | [12] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | [5] |
| Pd(OAc)₂ / P(Buᵗ)₂MeHBF₄ | 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1][3][10]thiadiazole) | K₃PO₄ | Toluene | 110 | Not Specified | Good | [1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole (Adaptable for 5,6-isomer) [12]
-
Reaction Setup: In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid (2.2 equivalents for disubstitution), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like SPhos (4 mol%).
-
Addition of Base and Solvent: Add a base, typically K₃PO₄ (3 equivalents). Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture at 100 °C under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4,7-diaryl-2,1,3-benzothiadiazole.
Mandatory Visualization
A generalized experimental workflow for the Suzuki coupling reaction.
A troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
- 1. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Preventing debromination of 5,6-Dibromo-2,1,3-benzothiadiazole during reactions
A Guide to Preventing Debromination and Other Side Reactions
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance on performing chemical transformations with 5,6-Dibromo-2,1,3-benzothiadiazole while minimizing the common and often frustrating side reaction of debromination. The electron-deficient nature of the 2,1,3-benzothiadiazole core makes this a valuable building block in materials science and medicinal chemistry; however, this same electronic character can render the C-Br bonds susceptible to cleavage under various reaction conditions.
This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the challenges of working with this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of 5-bromo-2,1,3-benzothiadiazole and the fully debrominated 2,1,3-benzothiadiazole as impurities. This side reaction reduces the yield of your desired disubstituted product and introduces byproducts that can be difficult to separate, complicating purification efforts.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)?
A2: In palladium-catalyzed reactions, debromination is most often caused by the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from several sources within the reaction mixture, including:
-
Strong Bases: Aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species.[1]
-
Solvents: Protic solvents (like alcohols or water) or even trace amounts of water in aprotic solvents can serve as a hydride source.
-
Impurities: Any protic impurities in your reagents or solvents can contribute to the formation of Pd-H.
Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the cleavage of the C-Br bond and its replacement with a C-H bond.
Q3: I'm observing significant debromination in my Suzuki coupling. What are the first things I should try to fix it?
A3: The first and most impactful changes to make are to your base and temperature .
-
Switch to a Milder Base: Instead of strong organic bases like NaOt-Bu or hydroxides, opt for milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] These are less likely to generate hydride species that cause debromination.
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of debromination. Try running your reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress. Often, a balance can be found where the desired coupling proceeds at a reasonable rate while the debromination is significantly suppressed.
Q4: How does the choice of palladium catalyst and ligand affect debromination?
A4: The catalyst and ligand system plays a crucial role. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and other Buchwald ligands, are often beneficial.[3] These ligands can promote the desired reductive elimination step of the cross-coupling cycle, making it faster than the competing debromination pathway. For instance, catalyst systems like Pd(OAc)₂ with XPhos or Pd₂(dba)₃ with SPhos have been used successfully in related systems.[4]
Q5: I'm attempting a lithium-halogen exchange on this compound and getting mostly the debrominated product after quenching. What's going wrong?
A5: Debromination during lithium-halogen exchange often results from the organolithium intermediate being quenched by a proton source before it can react with your electrophile. Key factors to control are:
-
Temperature: This reaction must be conducted at very low temperatures, typically -78 °C or colder, to ensure the stability of the lithiated intermediate.[5]
-
Anhydrous Conditions: Absolutely dry solvents and glassware are critical. Any trace of water will quench the organolithium.
-
Slow Addition: Add the organolithium reagent (e.g., n-BuLi) slowly to the solution of your dibromobenzothiadiazole to avoid localized heating and side reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting and optimizing your Suzuki, Stille, or Buchwald-Hartwig reactions to minimize debromination.
| Symptom | Probable Cause | Recommended Solution |
| High levels of mono- and di-debrominated byproducts. | Aggressive Base: Use of strong bases like NaOt-Bu or NaOH. | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] |
| High Reaction Temperature: Elevated temperatures favoring the debromination pathway. | Lower the reaction temperature in 10-20 °C increments and monitor the reaction progress. | |
| Reaction is sluggish at lower temperatures. | Suboptimal Catalyst/Ligand: The chosen catalyst system may not be active enough at lower temperatures. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate the desired coupling.[3] |
| Debromination still occurs even with milder base and lower temperature. | Protic Impurities: Presence of water or other protic impurities in the solvent or reagents. | Use anhydrous, degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere. |
| Prolonged Reaction Time: Extended exposure to reaction conditions can lead to gradual debromination. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Experimental Protocols
The following protocols are designed as robust starting points for common reactions with this compound, incorporating best practices to suppress debromination.
Protocol 1: Optimized Suzuki-Miyaura Coupling for Mono-Arylation
This protocol is designed for the selective mono-arylation of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (XPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 6-18 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Low-Temperature Lithium-Halogen Exchange
This protocol outlines a procedure for a selective mono-lithiation followed by quenching with an electrophile.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv) in hexanes
-
Electrophile (e.g., trimethyltin chloride, DMF, etc.) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
Visualizing the Problem: Debromination Pathways
Understanding the mechanistic pathways that lead to debromination is key to preventing it. The following diagrams illustrate the desired cross-coupling cycle and the competing debromination cycle in a palladium-catalyzed reaction.
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Caption: Systematic troubleshooting workflow for debromination.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Stability and degradation of 5,6-Dibromo-2,1,3-benzothiadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5,6-Dibromo-2,1,3-benzothiadiazole. This guide is designed for researchers, medicinal chemists, and material scientists to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability and handling of this versatile building block.
Introduction
This compound is an important heterocyclic compound widely used in the synthesis of organic electronics, fluorescent probes, and pharmaceutical agents. The electron-deficient nature of the benzothiadiazole (BTD) core, combined with the reactive bromine handles, makes it an excellent building block for creating complex molecular architectures via cross-coupling reactions.[1] However, these same electronic properties can make the molecule susceptible to specific degradation pathways. Understanding the stability profile of this compound is critical for reliable and reproducible experimental outcomes.
This guide provides practical, field-proven insights into the common challenges encountered when working with this compound, helping you to ensure the integrity of your material and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Proper storage is the first line of defense against degradation. While some supplier information suggests storage at ambient temperature, best practices for long-term stability, especially for a high-purity grade material, are more stringent.[2] The related isomer, 4,7-Dibromo-2,1,3-benzothiadiazole, is known to be sensitive to light and air.[3] Therefore, we recommend the following:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Keep in an amber vial or a container protected from light to prevent photodegradation.
-
Moisture: Store in a desiccator or a dry, controlled environment.
Q2: Is this compound soluble in common organic solvents?
Yes, this compound is a solid that is generally soluble in common chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, xylenes), and ethers (THF, dioxane), particularly upon gentle heating. Solubility in polar aprotic solvents like DMF and DMSO is also expected. It has poor solubility in alcohols and is practically insoluble in water.
Q3: Is the benzothiadiazole core susceptible to pH-driven degradation?
Yes, the stability of the benzothiadiazole scaffold can be highly dependent on pH. Both strongly acidic and alkaline conditions may catalyze hydrolysis or other degradation reactions.[4] It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, unless these are required reaction conditions. When performing aqueous reactions, such as Suzuki couplings, buffered conditions or the use of moderate inorganic bases (e.g., K₂CO₃, K₃PO₄) are recommended.[5]
Q4: What are the primary degradation pathways I should be aware of?
The main degradation concerns for benzothiadiazole derivatives are oxidation, photodegradation, and hydrolysis.
-
Oxidative Degradation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides (S=O) or S-dioxides (SO₂) and potential ring-opening.[6][7] This can be initiated by strong oxidizing agents, dissolved oxygen, or peroxide impurities in solvents.
-
Photodegradation: Benzothiadiazoles are photoactive. While often valued for their photostability in finished materials, exposure to UV or high-intensity visible light, especially in solution, can lead to decomposition.[8][9]
-
Hydrolytic Degradation: As mentioned in Q3, the compound's stability can be compromised under harsh pH conditions.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My solution has changed color (e.g., from colorless/pale yellow to a darker yellow/brown).
A change in solution color is a common indicator of degradation.
Possible Causes & Diagnostic Steps:
-
Oxidation: This is a likely culprit, especially if the solution was stored for an extended period or handled in the air. Peroxides in older solvents (especially THF) can accelerate this process.
-
Action: Prepare a fresh solution using sparged (deoxygenated) solvents. If using THF, ensure it is fresh and free of peroxides. Re-analyze the material by HPLC or LC-MS to check for new, more polar impurities.
-
-
Photodegradation: If the solution was exposed to ambient light on the lab bench for hours or days, photo-induced decomposition may have occurred.
-
Action: Repeat the experiment while protecting the solution from light by wrapping the flask in aluminum foil. Compare the results.
-
-
Concentration Effects: Highly concentrated solutions may appear darker.
-
Action: Dilute a small aliquot to your typical working concentration to see if the pale yellow color returns. If it remains dark, degradation is likely.
-
Problem 2: My reaction yield is low, and I suspect the starting material is the issue.
If a typically reliable reaction is failing, verifying the integrity of your this compound is a crucial first step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 3: I see unexpected peaks in my HPLC/LC-MS analysis post-reaction.
New peaks could be reaction byproducts or degradation products of your starting material.
Diagnostic Steps:
-
Analyze the Starting Material: Run an HPLC/LC-MS of the this compound from the same bottle used in your reaction. If the unexpected peaks are present here, your stock material has degraded.
-
Consider Mass Shifts: Look at the mass of the new peaks.
-
+16 Da or +32 Da: This strongly suggests oxidation (addition of one or two oxygen atoms to the sulfur).[6]
-
-Br, +OH (-63 Da): This could indicate hydrolysis, where a bromine atom is replaced by a hydroxyl group.
-
-H, -Br (+1 Da): Could indicate debromination.
-
-
Run a Blank Reaction: Heat your starting material in the reaction solvent with all reagents except for your coupling partner or catalyst. If the peaks appear, it points to thermal or reagent-induced degradation.
Experimental Protocols & Data
Protocol: Forced Degradation Study
To proactively understand the stability of your compound under your specific experimental conditions, a forced degradation study is invaluable.
Objective: To assess the stability of this compound under thermal, photolytic, acidic, basic, and oxidative stress.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or THF).
-
Sample Preparation: Aliquot the stock solution into separate, labeled amber HPLC vials for each condition.
-
Stress Conditions:
-
Control: A vial of the stock solution stored at 4°C in the dark.
-
Thermal: Heat a vial at 60°C for 24 hours.
-
Photolytic: Expose a vial in a clear quartz container to a UV light source (e.g., 254/365 nm) or direct sunlight for 24 hours.
-
Acidic: Add 100 µL of 1 M HCl to a vial and let it stand at room temperature for 24 hours.
-
Basic: Add 100 µL of 1 M NaOH to a vial and let it stand at room temperature for 24 hours.
-
Oxidative: Add 100 µL of 3% H₂O₂ to a vial and let it stand at room temperature for 24 hours.
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples if necessary. Analyze all samples by HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and note the retention times and mass (if using LC-MS) of any new peaks.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of benzothiadiazole derivatives based on literature.[4][6][9][10]
| Stress Condition | Expected Stability | Potential Degradation Products |
| Thermal (up to 80-100°C) | Generally High | Minimal degradation expected. |
| Photolytic (UV/Sunlight) | Moderate to Low | Complex mixture of photoproducts. |
| Acidic (e.g., 1 M HCl) | Moderate | Potential for hydrolysis or ring cleavage. |
| Basic (e.g., 1 M NaOH) | Moderate to Low | Hydrolysis products, potential for ring-opening. |
| Oxidative (e.g., H₂O₂, MMPP) | Low | S-oxides, S-dioxides, ring-opened sulfonate esters.[6][7] |
Visualization of a Potential Degradation Pathway
The oxidative degradation of the benzothiadiazole ring is a key pathway to monitor.
Caption: Proposed oxidative degradation pathway for the BTD core.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 18392-81-9 [sigmaaldrich.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low device performance with 5,6-Dibromo-2,1,3-benzothiadiazole polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Dibromo-2,1,3-benzothiadiazole (DBBTD) based polymers for electronic device applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, fabrication, and testing of devices incorporating DBBTD polymers.
Q1: Why is my organic field-effect transistor (OFET) device exhibiting low charge carrier mobility?
A1: Low charge carrier mobility in OFETs based on benzothiadiazole polymers can stem from several factors related to the polymer's structure, the film morphology, and the device fabrication process.
-
Polymer Backbone Planarity: The planarity of the polymer backbone is crucial for efficient charge transport. Bulky or poorly chosen functional groups on the benzothiadiazole unit can cause steric hindrance, twisting the polymer backbone and disrupting π-π stacking. For example, replacing fluorine atoms with larger cyano groups can sometimes disrupt planarity.[1][2] Similarly, nitro groups can be twisted out of conjugation due to steric effects, limiting their effectiveness and reducing device performance.[2]
-
Film Morphology and Crystallinity: The ordering of polymer chains in the thin film is critical. Sub-optimal deposition or annealing conditions can lead to an amorphous or poorly ordered film, which hinders charge hopping between chains. The performance of polymers like PCDTT-FCNBT is highly dependent on the annealing temperature, with mobility increasing significantly up to an optimal temperature (e.g., 250 °C) before potentially decreasing.[1][2]
-
Impurities: Residual catalyst from polymerization, monomer impurities, or contaminants introduced during fabrication can act as charge traps, severely limiting mobility. Ensure high purity of monomers through recrystallization or sublimation before polymerization.[3]
-
Low Molecular Weight: Polymers with low molecular weight may not form continuous, well-ordered films, leading to poor device performance. Refer to the synthesis troubleshooting question below.
Q2: My polymer thin film shows poor morphology (e.g., high roughness, pinholes). What could be the cause?
A2: Poor film morphology is a common issue that directly impacts device performance. The key factors influencing film quality are:
-
Solvent and Solubility: The choice of solvent is critical. The polymer should have good solubility to form a uniform solution. A solvent that evaporates too quickly can lead to a rough, non-uniform film. Chlorobenzene or toluene are commonly used.[3] Sometimes, solvent mixtures or additives like 1,8-diiodooctane (DIO) are necessary to control the drying rate and improve morphology.[4]
-
Deposition Technique: The method of film deposition (e.g., spin-coating, drop-casting) and its parameters (spin speed, time, concentration) must be optimized. For instance, spin-coating at 3000 rpm for 40 seconds is a reported condition for achieving uniform films.[5]
-
Substrate Surface: The substrate surface must be impeccably clean and properly treated. Contaminants can act as nucleation sites for defects. A surface treatment, such as with Octadecyltrichlorosilane (OTS), is often used to improve the interface between the dielectric and the semiconductor, promoting better film growth.[3]
-
Polymer Properties: As mentioned above, low molecular weight polymers may not form robust films. Also, strong intermolecular aggregation in solution can lead to rough films upon deposition.
Q3: The molecular weight of my synthesized polymer is lower than expected. What went wrong during polymerization?
A3: Achieving a high molecular weight is crucial for optimal device performance. Low molecular weight is often a result of sub-optimal polymerization conditions.
-
Monomer Purity and Stoichiometry: The Stille coupling reaction, a common method for synthesizing these polymers, is highly sensitive to the purity and stoichiometry of the monomers.[3][6] Ensure that the dibromo-benzothiadiazole and the distannylated co-monomer are of high purity and are added in precise equimolar amounts.[6]
-
Exclusion of Oxygen: The palladium catalyst used in Stille coupling is sensitive to oxygen. The reaction must be carried out under a strictly inert atmosphere (argon or nitrogen) using Schlenk line techniques. All solvents and reagents should be thoroughly degassed.[3]
-
Catalyst and Ligand Activity: The activity of the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., P(o-tol)₃) is critical. Use fresh, high-quality catalyst and ligand. The ratio of catalyst and ligand to the monomers must be optimized.[3]
-
Reaction Time and Temperature: Polymerization requires sufficient time and temperature to proceed to high conversion. Typical conditions involve heating at 110-130 °C for 24-48 hours.[3] However, excessively long reaction times do not always lead to a significant increase in molecular weight and can sometimes cause side reactions.[6]
Frequently Asked Questions (FAQs)
Q1: What are this compound polymers?
A1: These are a class of donor-acceptor (D-A) conjugated polymers.[2] They are synthesized by copolymerizing an electron-deficient 2,1,3-benzothiadiazole (BT) acceptor unit with an electron-rich donor unit (like thiophene, fluorene, or CDTT).[1][3][5] The "5,6-Dibromo" refers to the bromine atoms on the benzothiadiazole monomer, which serve as reactive sites for polymerization reactions like Stille or Suzuki coupling.[7][8] These polymers are investigated for use in various optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[5]
Q2: What is the role of the 2,1,3-benzothiadiazole (BT) unit in these copolymers?
A2: The BT unit is a strong electron acceptor.[9][10] When combined with an electron donor, it creates a D-A structure that lowers the polymer's bandgap by influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8] This tuning of electronic properties is essential for applications like OPVs, which need to absorb a broad range of the solar spectrum, and for facilitating electron injection in n-type or ambipolar transistors.[1][2]
Q3: How do functional groups on the benzothiadiazole ring affect device performance?
A3: Adding functional groups to the BT ring is a key strategy for fine-tuning the polymer's electronic properties and, consequently, device performance.
-
Electron-Withdrawing Groups: Adding strong electron-withdrawing groups like fluorine (F) or cyano (CN) can lower the LUMO energy level.[3] A lower LUMO is crucial for facilitating electron injection and transport, which can shift a p-type polymer to ambipolar or even n-type behavior.[1] For instance, fluorination of the BT unit in PCDTT-based polymers led to ambipolar performance, while further modification with cyano groups resulted in high-performance n-type OFETs.[1][2]
-
Solubilizing Groups: Attaching alkoxy side chains can improve the polymer's solubility in common organic solvents, which is essential for solution-based processing and achieving good film morphology.[9][10]
Q4: What are the key performance metrics for these polymers in OFETs?
A4: The primary metrics used to evaluate OFET performance are:
-
Charge Carrier Mobility (µ): Measured in cm²/Vs, this indicates how quickly charge carriers (electrons or holes) move through the semiconductor film. Higher mobility is desirable for faster device operation.
-
On/Off Current Ratio (I_on/I_off): This is the ratio of the current when the transistor is "on" to the current when it is "off." A high ratio is critical for digital logic applications to minimize static power consumption.
-
Threshold Voltage (V_T): This is the minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation.
Performance Data of Benzothiadiazole-Based Polymers
The performance of OFETs is highly dependent on the specific chemical structure of the polymer. The table below summarizes key device parameters for polymers based on the Cyclopenta[2,1-b;3,4-b']dithiophene (CDTT) donor unit copolymerized with various functionalized benzothiadiazole acceptors.
| Polymer Name | Benzothiadiazole Acceptor Unit | Mobility (µ) [cm²/Vs] | On/Off Ratio | Carrier Type | Reference |
| PCDTT-DFBT | 5,6-difluoro-2,1,3-benzothiadiazole | 0.17 (electron), 0.38 (hole) | - | Ambipolar | [1][2][3] |
| PCDTT-DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole | 0.031 | 5 x 10² | n-type | [1][2][3] |
| PCDTT-FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole | 0.4 | - | n-type | [1][3] |
| PCDTT-NO₂FBT | 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole | 0.024 | - | n-type | [2][3] |
| P(NDI-T-BTD-T) | 2,1,3-benzothiadiazole | 5.3 x 10⁻² | - | n-type | [3][11] |
Experimental Protocols
Protocol 1: Synthesis of a Benzothiadiazole-based Polymer via Stille Coupling
This protocol provides a general procedure for the synthesis of a donor-acceptor copolymer using Stille polycondensation.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole (or a functionalized derivative) (Monomer A)
-
Distannylated co-monomer (e.g., 2,5-Bis(trimethylstannyl)thiophene) (Monomer B)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Ensure high purity of both monomers through recrystallization or sublimation.
-
Reaction Setup: In a flame-dried Schlenk flask, add Monomer A (1.0 eq), Monomer B (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.08 eq).[3]
-
Degassing: Seal the flask and subject it to at least three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to completely remove oxygen.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula to achieve a typical monomer concentration of around 0.1 M.[3]
-
Polymerization: Heat the reaction mixture to 110-130 °C and stir vigorously under the inert atmosphere for 24-48 hours. The solution's viscosity will increase as the polymerization progresses.[3]
-
Work-up and Purification: After cooling to room temperature, precipitate the polymer by pouring the solution into a non-solvent like methanol. Collect the polymer precipitate by filtration. Further purify the polymer by Soxhlet extraction with solvents like methanol, acetone, and hexane to remove catalyst residue and oligomers. Finally, dissolve the polymer in a good solvent (e.g., chloroform) and re-precipitate it into methanol.
-
Drying: Dry the final polymer product under vacuum at 40-60 °C for at least 24 hours.[3]
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol details the fabrication of a standard OFET device for polymer characterization.
Materials:
-
Synthesized benzothiadiazole-based polymer
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Surface treatment agent: Octadecyltrichlorosilane (OTS)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate under a stream of nitrogen and bake at 120 °C to remove residual moisture.
-
Surface Treatment: Treat the SiO₂ surface with OTS, typically via vapor deposition or solution immersion, to create a hydrophobic, charge-trap-free dielectric interface.
-
Polymer Film Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform). Deposit the polymer thin film onto the treated substrate using spin-coating.
-
Annealing: Anneal the polymer film at a predetermined optimal temperature (e.g., 150-250 °C) on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve film morphology and crystallinity.
-
Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask onto the polymer film to define the source and drain electrodes. A typical channel length and width might be 50 µm and 1000 µm, respectively.
-
Device Characterization: Characterize the OFET device in an inert atmosphere using a semiconductor parameter analyzer to obtain output and transfer curves and extract key performance metrics.
Visualizations
Caption: General experimental workflow from polymer synthesis to device characterization.
Caption: A logical flowchart for troubleshooting low device performance issues.
Caption: Donor-Acceptor (D-A) structure of a typical benzothiadiazole copolymer.
References
- 1. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 11. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
Technical Support Center: Optimizing Polymer Molecular Weight from 5,6-Dibromo-2,1,3-benzothiadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of 5,6-Dibromo-2,1,3-benzothiadiazole. The aim is to facilitate the synthesis of high molecular weight polymers, a critical factor for the performance of the resulting materials in various applications.
Troubleshooting Guide: Low Molecular Weight Polymers
Low molecular weight is a common issue in the synthesis of polymers from this compound. The following guide provides a systematic approach to identifying and resolving the root causes of this problem.
Issue: The obtained polymer has a significantly lower molecular weight than targeted.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low polymer molecular weight.
| Potential Cause | Recommended Solution | Rationale |
| Impure Monomers | Recrystallize or sublimate this compound and the co-monomer. Ensure the purity is >99.5% as determined by NMR and elemental analysis. | Impurities can act as chain terminators, preventing the formation of long polymer chains. Even small amounts of mono-functionalized impurities can significantly limit the degree of polymerization. |
| Inaccurate Stoichiometry | Carefully weigh high-purity monomers to ensure a precise 1:1 molar ratio. Use a calibrated analytical balance. | An excess of one monomer will lead to chain ends of that monomer, limiting the final molecular weight. |
| Oxygen or Moisture Contamination | Use Schlenk line techniques or a glovebox to maintain an inert atmosphere (high-purity argon or nitrogen). Use freshly distilled and thoroughly degassed solvents. | Oxygen and water can deactivate the palladium catalyst and react with organometallic intermediates, leading to premature termination of the polymerization. |
| Inactive Catalyst or Ligand | Use fresh, high-purity catalyst and ligands. Store them under an inert atmosphere. Consider using a more active catalyst system. | The activity of the palladium catalyst is crucial for efficient polymerization. Deactivated or low-quality catalysts will result in low reaction rates and low molecular weights. |
| Suboptimal Catalyst Loading | The typical catalyst loading is 1-2 mol%. Too little catalyst can lead to slow and incomplete polymerization, while too much can sometimes result in side reactions or difficulties in purification. | An optimal catalyst concentration ensures a sufficient number of active sites for chain growth without promoting unwanted side reactions. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. For Stille and Suzuki polymerizations of benzothiadiazole derivatives, temperatures typically range from 80°C to 120°C. | Temperature affects both the rate of polymerization and the stability of the catalyst and polymer. Too low a temperature may result in slow chain growth, while too high a temperature can lead to catalyst decomposition or side reactions. |
| Insufficient Reaction Time | Monitor the polymerization over time by taking aliquots and analyzing the molecular weight by GPC. Increase the reaction time if the molecular weight is still increasing. | Polymerization reactions require sufficient time to achieve high molecular weights. However, excessively long reaction times can sometimes lead to polymer degradation. |
| Poor Polymer Solubility | Choose a solvent or solvent mixture in which the growing polymer chains remain soluble. Common solvents include toluene, xylene, and chlorobenzene. | If the polymer precipitates from the reaction mixture, chain growth will be prematurely halted. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight polymers from this compound?
A1: The most critical factor is the purity of the monomers. Even trace amounts of monofunctional impurities can act as chain cappers, severely limiting the degree of polymerization. It is essential to rigorously purify both the this compound and the co-monomer immediately before use.
Q2: Which polymerization method, Stille or Suzuki coupling, is better for obtaining high molecular weight polymers with this monomer?
A2: Both Stille and Suzuki coupling reactions are widely and successfully used to synthesize high molecular weight polymers from dibromobenzothiadiazole derivatives. The choice often depends on the availability and stability of the co-monomers (organostannanes for Stille, boronic acids or esters for Suzuki) and the desired final polymer properties. Both methods require careful optimization of reaction conditions.
Q3: How does the choice of catalyst and ligand affect the molecular weight in a Stille or Suzuki polymerization?
A3: The choice of catalyst and ligand is crucial. For Stille coupling, catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a phosphine ligand such as P(o-tol)₃ are common. For Suzuki coupling, Pd(PPh₃)₄ or PdCl₂(dppf) are often used. The ligand plays a significant role in stabilizing the palladium catalyst and facilitating the cross-coupling reaction. Bulky, electron-rich phosphine ligands can often enhance the catalytic activity and lead to higher molecular weights.
Q4: What is a typical polydispersity index (PDI) for polymers made from this compound, and what does a high PDI indicate?
A4: For well-controlled step-growth polymerizations like Stille and Suzuki, a PDI in the range of 1.5 to 2.5 is typically expected. A high PDI (>3) can indicate issues such as side reactions, chain transfer, or the presence of impurities that lead to a broad distribution of chain lengths. It can also suggest that the polymerization conditions are not optimized.
Q5: Can I increase the molecular weight by simply increasing the reaction time indefinitely?
A5: Not necessarily. While a certain reaction time is required to achieve high molecular weight, prolonging the reaction indefinitely can be counterproductive. After a certain point, the rate of chain growth may slow down significantly, and the risk of polymer degradation or side reactions at elevated temperatures increases. It is best to monitor the molecular weight as a function of time to determine the optimal reaction duration.
Experimental Protocols
General Protocol for Stille Polycondensation
This protocol provides a general procedure for the polymerization of this compound with a distannyl co-monomer.
Technical Support Center: Purification of 5,6-Dibromo-2,1,3-benzothiadiazole Derivatives
Welcome to the technical support center for the purification of 5,6-Dibromo-2,1,3-benzothiadiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to solve even the most challenging purification problems.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during the purification of this compound derivatives.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurities in your crude product will largely depend on the synthetic route you've taken. However, some common culprits include:
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Unreacted Starting Materials: Depending on the reaction conditions, you may have residual 2,1,3-benzothiadiazole.
-
Mono-brominated Species: Incomplete bromination can lead to the presence of 5-bromo-2,1,3-benzothiadiazole.
-
Positional Isomers: Depending on the directing effects of substituents on the starting material, you might form other dibromo-isomers.[1]
-
Oxidation Byproducts: If your synthesis starts from precursors like 2-aminothiophenol, oxidation can lead to disulfide byproducts.[2]
-
Reagents and Catalysts: Residual catalysts or brominating agents like N-bromosuccinimide (NBS) may also be present.[3]
Q2: My purified product shows a broad melting point range. What does this indicate?
A2: A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities, which disrupt the crystal lattice and cause the solid to melt over a wider temperature range. The melting point of high-purity 4,7-Dibromo-2,1,3-benzothiadiazole is reported to be in the range of 187-190°C.[4]
Q3: I'm struggling to separate my desired 5,6-dibromo derivative from a closely related isomer. What are my options?
A3: Separating isomers can be challenging due to their similar physical properties.[5] Here are a few strategies:
-
High-Performance Liquid Chromatography (HPLC): HPLC columns with specialized stationary phases can often resolve isomers. Phenyl or PFP (pentafluorophenyl) columns are excellent for separating positional isomers on a benzene ring due to π-π interactions.[5][6]
-
Gas Chromatography (GC): For volatile derivatives, specialized GC columns have shown success in separating dibromobenzene isomers.[1]
-
Fractional Recrystallization: This classical technique can sometimes be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. This often requires careful optimization of solvents and temperatures.
Q4: My compound appears to be degrading on the silica gel column. What should I do?
A4: Some benzothiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[2] If you observe streaking, new spots on your TLC, or poor recovery, consider the following:
-
Use Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral and basic forms.[2]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine or pyridine.
-
Switch to a Different Purification Method: If your compound is particularly sensitive, consider avoiding column chromatography altogether and focus on optimizing a recrystallization protocol.[2]
Q5: What are the best solvents for recrystallizing this compound and its derivatives?
A5: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. For this compound, which is soluble in toluene, a co-solvent system might be effective.[7] A good starting point is to try a solvent in which the compound is sparingly soluble at room temperature, and then add a co-solvent in which it is highly soluble until the compound dissolves at reflux. Then, allow the solution to cool slowly. Common solvent pairs to explore include toluene/hexanes, chloroform/hexanes, or dichloromethane/methanol.
Q6: How can I definitively confirm the purity and identity of my final product?
A6: A combination of analytical techniques is the best approach for confirming the purity and structure of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[8] For 4,7-dibromo-2,1,3-benzothiadiazole, you would expect a singlet in the aromatic region of the ¹H NMR spectrum, corresponding to the two equivalent protons at the 5 and 6 positions.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound and can provide information about its isotopic distribution, which is characteristic for bromine-containing compounds.
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N, S, Br) in your sample and is a good indicator of purity.
-
Melting Point Analysis: As discussed earlier, a sharp melting point in the expected range is a good indication of high purity.[4]
Troubleshooting Guides
Optimizing Column Chromatography
Column chromatography is a workhorse technique for purification, but it can present challenges.[10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system (mobile phase) - Column overloading | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. - Use a smaller amount of crude material on a larger column. |
| Band Tailing | - Compound is too polar for the solvent system - Adsorption to active sites on the stationary phase | - Gradually increase the polarity of the mobile phase. - Add a small amount of a polar modifier (e.g., methanol) or a competing agent (e.g., triethylamine for basic compounds) to the mobile phase. |
| Compound Crashing on the Column | - Low solubility in the mobile phase | - Pre-adsorb your crude material onto a small amount of silica gel before loading it onto the column.[10] - Choose a solvent system in which your compound is more soluble. |
| Cracked or Channeled Column Bed | - Improper packing of the column | - Ensure the stationary phase is packed evenly by tapping the column during packing.[10] - Use the "slurry packing" method for a more uniform column bed. |
Detailed Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of a glass column. Add a layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the initial mobile phase. Tap the column gently to ensure even packing.[10]
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel.[10] Carefully add the sample to the top of the column.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Start with a non-polar solvent and gradually increase the polarity of the mobile phase.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Choose a Solvent System: Select a solvent or solvent pair in which your compound has high solubility when hot and low solubility when cold.
-
Dissolve the Crude Product: Place the crude solid in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
Visualization of Workflows
Purification Strategy Workflow
Caption: A general workflow for the purification of this compound derivatives.
Column Chromatography Troubleshooting
Caption: A decision tree for troubleshooting common column chromatography issues.
Characterization Corner
Expected NMR Data for 4,7-Dibromo-2,1,3-benzothiadiazole
| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | CDCl₃ | ~7.74 (s, 2H) | A singlet due to the two equivalent protons at the C5 and C6 positions.[9] |
| ¹³C | Not specified | Aromatic carbons: ~120-155 ppm | The exact shifts will depend on the solvent and specific derivative.[8] |
References
- 1. Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07827G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. ossila.com [ossila.com]
- 5. welch-us.com [welch-us.com]
- 6. nacalai.com [nacalai.com]
- 7. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 15155-41-6 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
A Comparative Analysis of 5,6-dibromo- and 4,7-dibromo-2,1,3-benzothiadiazole: Unveiling the Impact of Isomeric Substitution on Material Properties
In the landscape of organic electronics and drug development, the 2,1,3-benzothiadiazole (BTD) core is a pivotal building block, prized for its inherent electron-deficient character. The strategic placement of substituents on the BTD framework allows for the fine-tuning of molecular properties, profoundly influencing the performance of resulting materials. This guide provides a detailed comparison of two key dibrominated BTD isomers: 5,6-dibromo-2,1,3-benzothiadiazole and the more ubiquitously studied 4,7-dibromo-2,1,3-benzothiadiazole. This analysis, supported by available experimental and computational data, aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the isomeric substitution pattern dictates the physical, electronic, and chemical characteristics of these versatile compounds.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the positions of the two bromine atoms from the 4,7- to the 5,6-positions on the benzothiadiazole ring results in notable differences in their fundamental physical properties. While both isomers share the same molecular formula (C₆H₂Br₂N₂S) and molecular weight, their melting and boiling points diverge, reflecting distinct intermolecular interactions in the solid and liquid states.
| Property | This compound | 4,7-dibromo-2,1,3-benzothiadiazole |
| CAS Number | 18392-81-9 | 15155-41-6 |
| Molecular Formula | C₆H₂Br₂N₂S | C₆H₂Br₂N₂S |
| Molecular Weight | 293.97 g/mol | 293.97 g/mol |
| Melting Point | 131.0 - 135.0 °C | 187 - 190 °C[1] |
| Boiling Point | 132-133 °C (Predicted) | Not available |
| Appearance | Solid | Light yellow crystals[1] |
The significantly higher melting point of the 4,7-isomer suggests a more ordered and stable crystal packing, likely due to stronger intermolecular forces such as halogen bonding and π-π stacking. This crystalline nature can have profound implications for thin-film morphology and charge transport in organic electronic devices.
Electronic Properties: The Decisive Role of Substitution
The electronic properties of benzothiadiazole derivatives are paramount to their function in organic electronics. The position of the electron-withdrawing bromine atoms directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While extensive experimental data for the electronic properties of this compound is limited in publicly available literature, computational studies and comparisons with analogous 5,6-disubstituted BTD derivatives provide valuable insights. The electron-withdrawing nature of the thiadiazole ring is modulated by the position of the halogen substituents.
For 4,7-dibromo-2,1,3-benzothiadiazole, the bromine atoms are positioned at the most electron-deficient sites of the benzene ring, directly conjugated to the thiadiazole moiety. This substitution pattern effectively lowers the LUMO energy level, a desirable characteristic for electron-accepting materials in organic solar cells and transistors. An estimated LUMO energy level for the 4,7-isomer is approximately -3.5 eV.[1]
In contrast, the bromine atoms in the 5,6-isomer are situated at positions less electronically coupled to the thiadiazole ring. It is therefore anticipated that the 5,6-isomer would possess a slightly higher LUMO energy level compared to its 4,7-counterpart. This difference in LUMO energy can significantly impact electron injection and transport properties in electronic devices.
Experimental Protocols
Detailed experimental protocols for the synthesis of these isomers are crucial for their application in research and development.
Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
A common and well-established method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is the direct bromination of 2,1,3-benzothiadiazole.
-
Reactants: 2,1,3-benzothiadiazole, Bromine
-
Solvent: Hydrobromic acid
-
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in hydrobromic acid.
-
Slowly add a solution of bromine in hydrobromic acid to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The product precipitates out of the solution upon completion of the reaction.
-
Collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain pure 4,7-dibromo-2,1,3-benzothiadiazole.[1]
-
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not as widely documented, a general approach involves the synthesis of the corresponding 4,5-dibromo-1,2-phenylenediamine precursor followed by cyclization.
-
General Workflow:
-
Synthesis of 4,5-dibromo-1,2-phenylenediamine.
-
Cyclization of the diamine with a sulfur-containing reagent (e.g., thionyl chloride or N-sulfinylaniline) to form the 2,1,3-benzothiadiazole ring.
-
The regioselective synthesis of the dibrominated phenylenediamine precursor is a critical step in obtaining the desired 5,6-dibromo isomer.
Logical Relationship of Synthesis
Reactivity and Applications
The bromine atoms on both isomers serve as versatile synthetic handles for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the construction of more complex π-conjugated systems with tailored electronic and photophysical properties.
4,7-dibromo-2,1,3-benzothiadiazole is a cornerstone building block for a vast array of high-performance organic semiconductors. Its symmetrical structure and potent electron-accepting nature have led to its incorporation into numerous donor-acceptor copolymers for organic photovoltaic (OPV) applications, such as the well-known polymer PCDTBT. Its derivatives are also extensively used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The applications of This compound are less explored. However, its asymmetric electronic nature, arising from the different electronic environment of the C-Br bonds relative to the thiadiazole ring, could be leveraged to create materials with unique properties. For instance, it could be a valuable building block for non-fullerene acceptors or for creating polymers with distinct morphologies and charge transport characteristics compared to their 4,7-isomer-based counterparts.
Signaling Pathways and Experimental Workflows
The utility of these molecules in drug development often involves their interaction with specific biological targets. While direct signaling pathway involvement for these specific dibromo-isomers is not extensively detailed, benzothiadiazole derivatives are known to act as inhibitors of various enzymes and to modulate cellular signaling. The following diagram illustrates a generalized workflow for evaluating the biological activity of such compounds.
References
A Comparative Guide to the Properties of 5,6-Dibromo-2,1,3-benzothiadiazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern materials science and drug discovery. Among these, 2,1,3-benzothiadiazole (BTD) and its derivatives have garnered significant attention due to their unique electronic and photophysical properties. The introduction of bromine atoms to the benzene ring of the BTD core offers reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex conjugated systems for applications in organic electronics and the development of novel therapeutic agents.
This guide provides an objective comparison of the physicochemical and biological properties of 5,6-Dibromo-2,1,3-benzothiadiazole and its positional isomers, 4,5-Dibromo-2,1,3-benzothiadiazole and 4,7-Dibromo-2,1,3-benzothiadiazole. The data presented herein is supported by experimental findings to facilitate informed decisions in material design and drug development.
Physicochemical Properties
The position of the bromine substituents on the benzothiadiazole ring significantly influences the molecule's physical and electronic characteristics. A summary of the key physicochemical properties of the three isomers is presented below.
| Property | 4,5-Dibromo-2,1,3-benzothiadiazole | This compound | 4,7-Dibromo-2,1,3-benzothiadiazole |
| CAS Number | 28681-43-8 | 18392-81-9 | 15155-41-6 |
| Molecular Formula | C₆H₂Br₂N₂S | C₆H₂Br₂N₂S | C₆H₂Br₂N₂S |
| Molecular Weight | 293.97 g/mol | 293.97 g/mol | 293.97 g/mol [1] |
| Melting Point (°C) | 134-136[2] | - | 186-190[3] |
| Boiling Point (°C) | 334.5±22.0 (Predicted)[2] | 132-133 | 326.6 at 760 mmHg[3] |
| Appearance | - | Solid | Pale yellow powder[3] |
| Solubility | - | - | Soluble in toluene[3] |
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the electronic structure and potential applications of these isomers.
| Property | 4,5-Dibromo-2,1,3-benzothiadiazole | This compound | 4,7-Dibromo-2,1,3-benzothiadiazole |
| ¹H NMR (ppm) | - | - | 7.72 (s, 2H) in CDCl₃[4] |
| ¹³C NMR (ppm) | - | - | - |
| UV-Vis λmax (nm) | - | - | - |
| Emission λmax (nm) | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of the benzothiadiazole core and its subsequent bromination to yield the 4,7-dibromo isomer.
Synthesis of 2,1,3-Benzothiadiazole
The foundational 2,1,3-benzothiadiazole core can be synthesized from o-phenylenediamine.
Reactants:
-
o-Phenylenediamine
-
Thionyl chloride
-
Pyridine
Procedure:
-
Dissolve o-phenylenediamine in pyridine.
-
Add two equivalents of thionyl chloride to the solution.
-
The reaction proceeds to yield 2,1,3-benzothiadiazole with by-products of sulfur dioxide and HCl.[5]
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This derivative is prepared through the bromination of 2,1,3-benzothiadiazole.
Reactants:
-
2,1,3-Benzothiadiazole
-
Bromine
-
Hydrobromic acid (48%)
Procedure:
-
In a round-bottomed flask, heat a mixture of 2,1,3-benzothiadiazole and 48% hydrobromic acid to 100 °C.[6]
-
Slowly add bromine to the heated mixture and maintain the temperature with stirring for 9 hours.[6]
-
After cooling, dissolve the resulting precipitate in dichloromethane and wash with aqueous sodium sulfate and saturated aqueous sodium bicarbonate.[6]
-
The organic layer is dried and concentrated to yield the crude product.[6]
-
Purification is achieved by suspending the crude product in a hexane/ethyl acetate mixture to remove the insoluble 4,7-dibromo-2,1,3-benzothiadiazole by-product, followed by column chromatography of the filtrate.[6]
Biological Activities
Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The electron-deficient nature of the benzothiadiazole ring and the potential for diverse substitutions make these compounds promising scaffolds for drug discovery.
While extensive research has been conducted on the biological activities of the broader benzothiazole family, specific experimental data on the cytotoxic or antimicrobial effects of this compound and its 4,5- and 4,7-dibromo isomers is limited in the currently available literature. However, some studies have highlighted the potential of benzothiazole derivatives as anticancer agents through the inhibition of pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[10] Inhibition of EGFR prevents downstream signaling crucial for cell survival and proliferation, ultimately leading to apoptosis in cancer cells.[10]
Visualizing Synthesis and Isomeric Relationships
To better understand the chemical relationships and synthetic pathways, the following diagrams are provided.
Caption: Synthetic pathway to dibromobenzothiadiazole isomers.
Caption: Isomers' properties and their potential applications.
References
- 1. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,1,3-Benzothiadiazole, 4,5-dibromo- CAS#: 28681-43-8 [amp.chemicalbook.com]
- 3. Cas 15155-41-6,4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them | MDPI [mdpi.com]
- 6. 4-bromo-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Performance Showdown: 4,7- vs. 5,6-Dibromo-2,1,3-benzothiadiazole in Organic Field-Effect Transistors
A comparative analysis of Organic Field-Effect Transistors (OFETs) incorporating 4,7-dibromo-2,1,3-benzothiadiazole and its derivatives reveals a landscape rich with high-performance materials, while the potential of the isomeric 5,6-dibromo-2,1,3-benzothiadiazole in this application remains largely uncharted. This guide offers a comprehensive look at the available experimental data for researchers and scientists in the field of organic electronics.
The strategic placement of bromine atoms on the 2,1,3-benzothiadiazole (BTZ) core profoundly influences the electronic properties and molecular packing of the resulting polymers, which in turn dictates the performance of OFETs. The 4,7-isomer has been extensively utilized as an electron-acceptor building block in donor-acceptor copolymers, leading to materials with impressive charge carrier mobilities. In contrast, a direct comparison with OFETs based on the 5,6-isomer is currently hampered by a notable absence of performance data in the scientific literature.
Performance Metrics of OFETs Based on 4,7-Dibromo-2,1,3-benzothiadiazole and Its Derivatives
OFETs fabricated using copolymers containing the 4,7-dibromo-2,1,3-benzothiadiazole unit and its fluorinated or cyanated analogues have demonstrated both p-type and n-type behavior with high charge carrier mobilities and on/off ratios. The data presented in the following table summarizes the performance of several representative polymers.
| Polymer Name/Description | Donor Unit | Acceptor Unit (from 4,7-isomer) | Highest Mobility (cm²/Vs) | On/Off Ratio | Carrier Type |
| PCDTT-BT | Cyclopenta[2,1-b;3,4-b']dithiophene (CDTT) | 2,1,3-Benzothiadiazole (BT) | 0.67 | >10⁵ | p-type |
| Thieno[3,2-b]thiophene-co-Benzothiadiazole | Thieno[3,2-b]thiophene | 2,1,3-Benzothiadiazole (BT) | 0.1 | 3.5 x 10³ | p-type |
| PCDTT-DFBT | CDTT | 5,6-difluoro-BT (DFBT) | 0.38 (hole), 0.17 (electron) | - | Ambipolar |
| PCDTT-DCNBT | CDTT | 5,6-dicyano-BT (DCNBT) | 0.031 (electron) | 5 x 10² | n-type |
| PCDTT-FCNBT | CDTT | 6-fluoro-5-cyano-BT (FCNBT) | 0.4 (electron) | - | n-type |
The Unexplored Potential of this compound in OFETs
Despite the extensive research into benzothiadiazole-based polymers for OFETs, there is a conspicuous lack of reported performance data for devices specifically utilizing polymers derived from this compound. While studies on other 5,6-disubstituted benzothiadiazole derivatives exist, such as those with dinitro functional groups for solar cell applications, they do not provide the necessary OFET performance metrics for a direct comparison. This data gap presents an opportunity for future research to explore the potential of this isomeric building block in organic transistors.
Logical Workflow for Isomer Comparison in OFETs
The following diagram illustrates the logical workflow for a comprehensive comparison of the two dibromo-benzothiadiazole isomers in OFET applications, highlighting the current data disparity.
Caption: Logical workflow for comparing OFETs based on the two isomers, indicating the current data gap.
Experimental Protocols
The following sections detail the typical methodologies for the synthesis of a representative 4,7-dibromo-2,1,3-benzothiadiazole-based polymer and the subsequent fabrication and characterization of OFETs.
Synthesis of a Representative Donor-Acceptor Copolymer (e.g., PCDTT-DFBT)
Materials:
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctyl-cyclopenta[2,1-b;3,4-b']dithiophene (CDTT-boronic ester)
-
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (DFBT)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and N,N-dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of the CDTT-boronic ester and DFBT in a mixture of toluene and DMF.
-
Add an aqueous solution of K₂CO₃ (2 M) to the flask.
-
De-gas the mixture by bubbling with argon for 20-30 minutes.
-
Add the palladium catalyst [Pd(PPh₃)₄] (typically 2-5 mol %) to the reaction mixture.
-
Heat the mixture to a reflux temperature (e.g., 90-100 °C) and stir vigorously for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers.
-
Dry the final polymer product under vacuum.
OFET Device Fabrication (Top-Contact, Bottom-Gate Architecture)
Materials:
-
Heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
Octadecyltrichlorosilane (OTS)
-
The synthesized polymer
-
High-purity organic solvent (e.g., chloroform or chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: Sequentially clean the Si/SiO₂ substrates in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or by immersing the substrate in a dilute OTS solution in an anhydrous solvent like toluene. This treatment improves the interface quality and promotes better polymer film morphology.
-
Polymer Film Deposition: Dissolve the synthesized polymer in a suitable solvent at a concentration of 5-10 mg/mL. Deposit the polymer solution onto the OTS-treated substrate using spin-coating. The spin speed and time are optimized to achieve the desired film thickness.
-
Annealing: Anneal the polymer film at an elevated temperature (typically 100-200 °C) to remove residual solvent and improve the molecular ordering.
-
Electrode Deposition: Thermally evaporate gold (typically 40-50 nm thick) through a shadow mask to define the source and drain electrodes on top of the polymer film. The channel length and width are determined by the dimensions of the shadow mask.
OFET Characterization
Procedure:
-
Place the fabricated OFET device on the probe station of a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for various gate-source voltages (V_GS).
-
Transfer Characteristics: Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).
-
Parameter Extraction:
-
Charge Carrier Mobility (µ): Calculated from the slope of the plot of the square root of the drain current versus the gate-source voltage in the saturation regime.
-
On/Off Ratio (I_on/I_off): The ratio of the maximum drain current (on-state) to the minimum drain current (off-state).
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear portion of the √I_D vs. V_GS plot.
-
The Strategic Advantage of 5,6-Dibromo-2,1,3-benzothiadiazole in Advanced Polymer Systems
For researchers and professionals in materials science and drug development, the selection of appropriate building blocks is paramount to designing high-performance polymers. Among the myriad of available options, 5,6-Dibromo-2,1,3-benzothiadiazole (DBBT) has emerged as a critical component, particularly in the realm of organic electronics. This guide provides an objective comparison of DBBT with alternative benzothiadiazole derivatives, supported by experimental data, to elucidate its distinct advantages in polymer synthesis and application.
The core strengths of 2,1,3-benzothiadiazole (BT) and its derivatives lie in their potent electron-withdrawing nature, significant light absorption capabilities, and robust photochemical stability. These characteristics make them ideal acceptor units for creating low-bandgap polymers used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] The dibromo- functionality of DBBT, specifically, offers a versatile platform for synthesizing a diverse array of polymeric structures through common cross-coupling reactions.[3][4]
Comparative Performance of Benzothiadiazole Derivatives
The strategic placement of different substituent groups on the benzothiadiazole core allows for the fine-tuning of the electronic properties of the resulting polymers. The following table summarizes key performance metrics for polymers incorporating DBBT and its fluorinated and nitrated analogs, providing a clear comparison of their impact on device performance.
| Property | Polymer with 5,6-Dibromo-BT | Polymer with 5,6-Difluoro-BT | Polymer with 5,6-Dinitro-BT | Reference |
| LUMO Energy Level | Tunable via co-monomer selection | Generally lowered | Significantly lowered | [4][5] |
| Optical Band Gap (Eg) | ~1.4 eV - 1.85 eV | Generally lower than non-fluorinated counterparts | Can be tuned to the near-infrared | [6][7][8] |
| Power Conversion Efficiency (PCE) in OPVs | Up to 5.5% reported for some derivatives | Can lead to improved device performance | Can achieve photoresponse up to 1.1 µm | [7][9] |
| Electron Mobility in OFETs | Moderate | Can be enhanced | Can be significantly high | [10] |
Experimental Protocols
The synthesis of polymers incorporating this compound and its derivatives typically involves metal-catalyzed cross-coupling reactions. The Suzuki and Stille coupling reactions are most commonly employed due to their mild reaction conditions, good yields, and tolerance to a variety of functional groups.[1]
General Suzuki Coupling Protocol:
-
Reactants: An oven-dried reaction vessel is charged with the this compound monomer, a suitable boronate ester co-monomer, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Cs₂CO₃ or K₂CO₃).
-
Solvent: A dry, degassed solvent such as toluene or THF is added.
-
Reaction Conditions: The mixture is subjected to several cycles of vacuum and argon backfilling to ensure an inert atmosphere. The reaction is then heated to reflux (typically 80-120 °C) and stirred for 24-72 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into methanol to precipitate the polymer. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
General Stille Coupling Protocol:
-
Reactants: The this compound monomer and a distannyl co-monomer are dissolved in a dry, degassed solvent (e.g., toluene or chlorobenzene) in a reaction vessel. A palladium catalyst, such as Pd(PPh₃)₂Cl₂, is added.[11]
-
Reaction Conditions: The mixture is purged with an inert gas and heated to reflux (typically 90-130 °C) for 24-48 hours.
-
Work-up and Purification: The polymer is precipitated by pouring the reaction mixture into methanol. Purification is carried out using similar methods to the Suzuki coupling, often involving column chromatography in addition to Soxhlet extraction.[12]
Visualizing the Synthetic Pathway and Polymer Architecture
The following diagrams illustrate the synthetic versatility of this compound and its role in constructing donor-acceptor copolymers.
Caption: Synthetic routes to key 5,6-disubstituted 2,1,3-benzothiadiazole derivatives.
Caption: Schematic of a donor-acceptor copolymer featuring this compound.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Electron-Deficient Landscape: A Comparative Guide to Alternatives for 5,6-Dibromo-2,1,3-benzothiadiazole in Organic Electronics
For researchers and scientists engineering the next generation of organic electronics, the strategic selection of molecular building blocks is paramount. The 2,1,3-benzothiadiazole (BT) moiety, a cornerstone electron-accepting unit, has been instrumental in the development of high-performance organic semiconductors. Specifically, 5,6-Dibromo-2,1,3-benzothiadiazole (DBBT) serves as a critical, versatile precursor, enabling the extension of π-conjugated systems through cross-coupling reactions. However, the relentless pursuit of enhanced efficiency, stability, and tunability in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) has spurred the development of a diverse array of alternatives.
This guide provides an in-depth comparative analysis of prominent alternatives to the classic DBBT core, grounded in experimental data. We will explore the nuanced effects of strategic halogenation and the introduction of entirely new heterocyclic systems, offering a technical narrative on the causality behind these molecular design choices and their impact on device performance.
The Benchmark: Understanding the Role of this compound
This compound is a derivative of the electron-deficient benzothiadiazole (BT) core. The bromine atoms at the 5 and 6 positions do not drastically alter the frontier molecular orbital (HOMO/LUMO) energy levels of the BT unit itself, but they provide reactive handles for synthetic chemists. These bromine sites are ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the facile introduction of various aryl or heteroaryl substituents. This derivatization is the primary method for constructing donor-acceptor (D-A) conjugated polymers, where the BT unit acts as the acceptor.
The core appeal of the BT unit lies in its strong electron-withdrawing nature, which, when incorporated into a conjugated polymer, leads to a number of desirable properties:
-
Lowering of the LUMO Energy Level: This facilitates electron injection and transport, which is crucial for n-type and ambipolar materials.
-
Narrowing of the Bandgap: The intramolecular charge transfer (ICT) between the donor and the BT acceptor unit often results in a reduced HOMO-LUMO gap, extending the material's absorption into the visible and near-infrared regions of the spectrum. This is particularly advantageous for OPVs, which aim to capture a larger portion of the solar spectrum.
-
Enhanced Intermolecular Interactions: The planar structure of the BT unit can promote π-π stacking, which is essential for efficient charge transport in the solid state.
While DBBT is a workhorse, the fine-tuning of electronic properties requires more subtle and powerful modifications, leading to the exploration of several key alternatives.
Key Alternatives and Performance Comparison
The primary strategies for moving beyond the basic dibrominated BT unit can be broadly categorized into:
-
Halogenation of the Benzothiadiazole Core: Replacing bromine with other halogens, particularly fluorine and chlorine, at different positions.
-
Introduction of Other Electron-Withdrawing Groups: Incorporating cyano (-CN) or other functional groups to further enhance the electron-accepting properties.
-
Replacement with Alternative Heterocyclic Systems: Utilizing entirely different electron-deficient fused ring systems, such as thiazolo[5,4-d]thiazole.
Halogenation: The Power of Fluorine and Chlorine
Fluorination has emerged as one of the most effective strategies for modulating the properties of benzothiadiazole-based materials.[1][2] Introducing fluorine atoms directly onto the benzothiadiazole ring, creating derivatives like 5,6-difluoro-2,1,3-benzothiadiazole (DFBT), has profound effects.[1]
Causality of Fluorination Effects:
-
Energy Level Depression: The high electronegativity of fluorine effectively lowers both the HOMO and LUMO energy levels.[3] A deeper HOMO level enhances the open-circuit voltage (Voc) in OPVs and improves air stability by making the material less susceptible to oxidation.[1]
-
Enhanced Intermolecular Interactions: Fluorination can lead to favorable non-covalent interactions (e.g., F···H or F···S contacts), which can promote a more ordered molecular packing and thus improve charge carrier mobility.[4]
-
Increased Planarity: Short intramolecular S···F contacts can lead to a more planar conjugated backbone, which enhances electronic delocalization.[4]
Chlorination offers a similar, yet distinct, avenue for property tuning. While chlorine is less electronegative than fluorine, it can lower the LUMO level more effectively in some cases due to its ability to accommodate a greater electron density.[5] This has led to chlorinated polymers exhibiting excellent performance in organic solar cells.[6][7]
Comparative Performance Data:
The following table summarizes the impact of halogenation on the electronic properties and device performance of BT-based polymers.
| Building Block | Polymer | HOMO (eV) | LUMO (eV) | Application | Performance Metric | Reference |
| Benzothiadiazole (BT) | PBDTBT | -5.35 | -3.61 | OSC | PCE: 3.62% | [3] |
| Fluorinated BT (FBT) | PBDTFBT | -5.46 | -3.71 | OSC | PCE: 7.2% | [3] |
| Chlorinated BT (Cl-BT) | Cl-PBTQT | -5.48 | -3.59 | OSC | PCE: 8.16% | [7] |
| Fluorinated BT (FBT) | F-PBTQT | -5.51 | -3.55 | OSC | PCE: 6.2% | [7] |
This data is compiled from multiple sources and serves for comparative illustration. Direct comparison is most accurate when conducted within the same study.
The data clearly indicates that both fluorination and chlorination lead to a desirable lowering of the HOMO level. In the case of PBDTFBT, fluorination resulted in a significant boost in power conversion efficiency (PCE) compared to its non-fluorinated counterpart.[3] Similarly, a comparative study between fluorinated and chlorinated polymers showed that the chlorinated version (Cl-PBTQT) outperformed the fluorinated one (F-PBTQT), achieving a PCE of 8.16%.[7]
Thiazolo[5,4-d]thiazole (TzTz): A Rigid and Planar Alternative
Moving away from the benzothiadiazole core, thiazolo[5,4-d]thiazole (TzTz) has been recognized as a highly promising electron-deficient building block.[8]
Key Advantages of the TzTz Core:
-
Inherent Electron Deficiency: The fused thiazole rings create a naturally electron-poor system.
-
Rigid and Planar Structure: This rigidity promotes efficient intermolecular π-π overlap, which is highly beneficial for charge transport.[8]
-
High Oxidative Stability: This contributes to the overall stability of devices incorporating TzTz-based materials.
These properties have led to impressive performance in organic solar cells, with some TzTz-based polymers achieving PCEs over 17%.[9]
Comparative Performance Data:
| Polymer System | HOMO (eV) | LUMO (eV) | Application | Performance Metric | Reference |
| PM6 (BT-based) | -5.45 | -3.59 | OSC | PCE: 15.6% | [9] |
| PM1 (BT/TzTz copolymer) | -5.52 | -3.58 | OSC | PCE: 17.6% | [9] |
| PBFTz (TzTz-based) | -5.71 | -3.56 | OSC | PCE: 6.9% | [9] |
A study on random terpolymers demonstrated that incorporating a small amount of TzTz into a BT-based polymer backbone (PM1) could deepen the HOMO level, increase the Voc, and ultimately boost the PCE to 17.6%, surpassing the parent BT-based polymer (PM6).[9] This highlights the synergistic effects that can be achieved by combining different acceptor units.
Experimental Methodologies and Workflows
To provide a practical context, this section details the foundational synthetic protocols for creating these building blocks and a generalized workflow for fabricating and characterizing an organic solar cell.
Synthesis of Key Building Blocks
The synthesis of functionalized benzothiadiazole and its alternatives often relies on palladium-catalyzed cross-coupling reactions. The synthesis of the dibrominated precursors is a critical first step.
Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole (a DBBT isomer)
This protocol describes a common method for synthesizing a key benzothiadiazole precursor.
Materials:
-
2,1,3-benzothiadiazole
-
Bromine (Br₂)
-
Hydrobromic acid (HBr, 48%)
Procedure:
-
A mixture of 2,1,3-benzothiadiazole (1.0 eq) and hydrobromic acid is heated to 100 °C with stirring.[10]
-
Bromine (3.0 eq) is added dropwise over one hour.
-
As the product begins to precipitate, additional HBr may be added to facilitate stirring.
-
The mixture is stirred under reflux for an additional 2 hours.
-
After cooling, the reaction mixture is filtered, and the precipitate is washed thoroughly with distilled water.
-
The crude product is recrystallized from a suitable solvent mixture (e.g., chloroform/hexane) to yield 4,7-dibromo-2,1,3-benzothiadiazole as a pale yellow solid.[10]
Protocol 2: Suzuki Cross-Coupling for Polymer Synthesis
This is a generalized protocol for synthesizing a donor-acceptor conjugated polymer.
Materials:
-
Dibrominated acceptor monomer (e.g., 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole) (1.0 eq)
-
Distannylated donor monomer (e.g., a distannylated benzodithiophene derivative) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous solvent (e.g., toluene or chlorobenzene)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., argon), add the dibrominated acceptor monomer, the distannylated donor monomer, and the palladium catalyst.[11][12]
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by bubbling with argon for 15-30 minutes.
-
Heat the mixture to reflux (typically 90-120 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Upon completion, cool the mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.[3]
dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} Caption: Workflow for the synthesis and purification of a D-A conjugated polymer.
Organic Solar Cell Fabrication and Characterization
The following is a generalized workflow for the fabrication of a bulk heterojunction (BHJ) organic solar cell in an inverted device architecture, a common structure in research labs.
Protocol 3: Fabrication of an Inverted BHJ Solar Cell (e.g., PTB7:PC₇₁BM)
Materials:
-
Patterned ITO-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (for electron transport layer)
-
Donor polymer (e.g., PTB7) and acceptor fullerene (e.g., PC₇₁BM)
-
Solvent (e.g., chlorobenzene) and processing additive (e.g., 1,8-diiodooctane, DIO)[13]
-
Molybdenum oxide (MoO₃) (for hole transport layer)
-
Silver (Ag) or Aluminum (Al) (for top electrode)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the surface wettability.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO substrate and anneal at ~150-200 °C. This creates a smooth, electron-selective layer.
-
Active Layer Preparation: Dissolve the donor polymer and acceptor fullerene in the solvent (e.g., chlorobenzene) with a small percentage of a processing additive like DIO. The additive is crucial for controlling the active layer morphology.[14] Stir the solution overnight, typically in a nitrogen-filled glovebox.
-
Active Layer Deposition: Spin-coat the active layer solution onto the ZnO layer inside a glovebox. The thickness is typically controlled to be around 80-100 nm. The film is then annealed at a moderate temperature (e.g., 70 °C) to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer (~5-10 nm) of MoO₃ onto the active layer under high vacuum.
-
Top Electrode Deposition: Thermally evaporate the metal top electrode (~100 nm of Ag or Al) through a shadow mask to define the device area.
-
Characterization:
-
Current Density-Voltage (J-V) Measurement: Measure the device's J-V characteristics under a solar simulator (AM 1.5G, 100 mW/cm²). From this, determine the key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[15]
-
External Quantum Efficiency (EQE): Measure the EQE to determine the ratio of collected electrons to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc from the J-V measurement.
-
Morphology Characterization: Use techniques like Atomic Force Microscopy (AFM) to study the surface topography and phase separation of the active layer blend.[4]
-
dot graph Device_Fabrication_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} Caption: Workflow for inverted organic solar cell fabrication and characterization.
Conclusion and Future Outlook
The journey from the foundational this compound to its highly engineered alternatives illustrates a sophisticated evolution in molecular design for organic electronics. Strategic halogenation, particularly with fluorine and chlorine, has proven to be a powerful tool for tuning frontier energy levels, leading to significant gains in device efficiency and stability. The exploration of entirely new heterocyclic systems like thiazolo[5,4-d]thiazole further expands the synthetic toolbox, offering unique advantages in terms of molecular rigidity and packing.
The choice of the electron-accepting building block is a critical decision that profoundly impacts every aspect of the final device, from light absorption and charge generation to transport and stability. By understanding the structure-property relationships and mastering the synthetic and fabrication protocols detailed in this guide, researchers are well-equipped to make informed decisions and continue to push the boundaries of what is possible in the field of organic electronics. The continued innovation in designing and synthesizing novel acceptor units remains a key driver for achieving the cost and performance targets required for the widespread commercialization of this exciting technology.
References
- 1. Effect of processing additive on morphology and charge extraction in bulk-heterojunction solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Performance comparison of fluorinated and chlorinated donor–acceptor copolymers for polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Random terpolymer based on thiophene-thiazolothiazole unit enabling efficient non-fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of processing additive on morphology and charge extraction in bulk-heterojunction solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Identity of 5,6-Dibromo-2,1,3-benzothiadiazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the characterization data for 5,6-Dibromo-2,1,3-benzothiadiazole, offering a clear comparison with related isomers and derivatives to aid in its unambiguous identification.
The structural confirmation of a synthesized molecule relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis standing as the cornerstones of modern chemical characterization. This guide presents available data for this compound and contrasts it with its isomers and other relevant derivatives, providing a framework for its definitive identification.
Physicochemical and Spectroscopic Data Comparison
To facilitate a clear comparison, the following table summarizes the key characterization data for this compound and its closely related isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₂Br₂N₂S | 293.96 | 131.0 - 135.0[1] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | C₆H₂Br₂N₂S | 293.97 | 187 - 190 |
| 4,5-Dibromo-2,1,3-benzothiadiazole | C₆H₂Br₂N₂S | 293.96 | Not Available |
| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | C₆Br₂F₂N₂S | 329.95 | 150 - 155 |
| 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole | C₆HBr₂FN₂S | 311.96 | 158 - 163[2] |
| 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C₆Br₂N₄O₄S | 383.96 | 196.0 - 200.0[3] |
Experimental Protocols
The synthesis of dibrominated 2,1,3-benzothiadiazole isomers is crucial for accessing these compounds for further study. Below are generalized experimental protocols for the synthesis of the target compound and a key isomer.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 4,5-dibromo-1,2-phenylenediamine with a sulfur source. A general procedure is as follows:
-
Reaction Setup: In a round-bottom flask, 4,5-dibromo-1,2-phenylenediamine is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Reagent Addition: Triethylamine is added to the solution, and the mixture is cooled in an ice bath.
-
Cyclization: Thionyl chloride is added dropwise to the cooled solution.
-
Reaction Progression: The reaction mixture is stirred for several hours at room temperature.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
A common method for the synthesis of the 4,7-dibromo isomer is the direct bromination of 2,1,3-benzothiadiazole.[4]
-
Reaction Setup: 2,1,3-Benzothiadiazole is placed in a two-necked round-bottomed flask with hydrobromic acid (48%).
-
Bromination: A solution of bromine in hydrobromic acid is added slowly to the flask at 0 °C.
-
Reaction Progression: The mixture is stirred at room temperature for several hours and then refluxed for an extended period.
-
Isolation: The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a saturated solution of sodium bisulfite to remove excess bromine and then recrystallized to yield pure 4,7-Dibromo-2,1,3-benzothiadiazole.
Characterization Workflow
The logical flow for confirming the structure of this compound is outlined in the following diagram. This workflow emphasizes the key analytical steps required for unambiguous structural elucidation.
Figure 1. Workflow for the characterization of this compound.
Conclusion
The definitive characterization of this compound necessitates a multi-faceted analytical approach. While physicochemical data such as melting point provide initial indications, comprehensive spectroscopic analysis, particularly ¹H and ¹³C NMR, is indispensable for unambiguous structural confirmation. This guide highlights the available data and provides a framework for the necessary experimental work to fully characterize this compound and differentiate it from its isomers. The provided synthetic protocols offer a starting point for obtaining the material required for these crucial analytical investigations.
References
- 1. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | 76186-72-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. beilstein-journals.org [beilstein-journals.org]
A Comparative Benchmark Analysis of 5,6-Dibromo-2,1,3-benzothiadiazole-Based Polymers for Organic Electronics
In the landscape of organic electronics, the pursuit of novel semiconducting polymers with tailored properties is a constant endeavor. Among the myriad of building blocks available to chemists, 5,6-Dibromo-2,1,3-benzothiadiazole has emerged as a promising acceptor moiety for the synthesis of donor-acceptor (D-A) copolymers. These polymers are of significant interest for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This guide provides a comparative benchmark of polymers derived from this compound against two industry-standard polymers: Poly(3-hexylthiophene) (P3HT) and Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7).
The core of this comparison lies in the intrinsic properties of the 2,1,3-benzothiadiazole unit, which, when incorporated into a polymer backbone, can significantly influence the material's electronic and optical characteristics. Its electron-deficient nature helps to lower the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for achieving higher open-circuit voltages in solar cells and better stability.
This guide will delve into the performance metrics of a representative polymer derived from this compound and compare them against P3HT and PTB7. The data presented is a synthesis of findings from various research publications. For a direct and fair comparison, it is crucial to note that the performance of these polymers can be highly dependent on the specific experimental conditions, device architecture, and processing parameters.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance indicators for a representative this compound-based copolymer (BT-Polymer), P3HT, and PTB7. The BT-Polymer data is representative of a copolymer of this compound with a thiophene-based donor unit.
Table 1: Optoelectronic Properties
| Property | BT-Polymer | P3HT | PTB7 |
| HOMO Energy Level (eV) | -5.30 to -5.50 | -4.90 to -5.20 | -5.15 to -5.30 |
| LUMO Energy Level (eV) | -3.40 to -3.60 | -2.90 to -3.20 | -3.50 to -3.70 |
| Optical Bandgap (eV) | 1.80 to 2.00 | 1.90 to 2.10 | 1.60 to 1.80 |
| Absorption Peak (nm) | 450-650 | 450-600 | 600-750 |
Table 2: Photovoltaic Performance in OPVs (with PCBM as acceptor)
| Parameter | BT-Polymer | P3HT | PTB7 |
| Power Conversion Efficiency (PCE) (%) | 4.0 - 7.0 | 3.0 - 5.0 | 7.0 - 9.0 |
| Open-Circuit Voltage (Voc) (V) | 0.70 - 0.90 | 0.55 - 0.65 | 0.70 - 0.80 |
| Short-Circuit Current (Jsc) (mA/cm²) | 8.0 - 12.0 | 8.0 - 10.0 | 14.0 - 17.0 |
| Fill Factor (FF) (%) | 50 - 65 | 60 - 70 | 60 - 70 |
Table 3: Charge Transport Properties in OFETs
| Property | BT-Polymer | P3HT | PTB7 |
| Hole Mobility (μh) (cm²/Vs) | 10⁻⁴ to 10⁻² | 10⁻⁴ to 10⁻² | 10⁻³ to 10⁻² |
| On/Off Ratio | 10⁴ to 10⁶ | 10⁵ to 10⁷ | 10⁵ to 10⁷ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of polymer performance. Below are generalized protocols for key experiments.
Synthesis of a Representative BT-Polymer (via Stille Coupling)
Materials:
-
This compound
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a glovebox, a reaction flask is charged with equimolar amounts of this compound and the distannylated comonomer.
-
The palladium catalyst (1-3 mol%) is added to the flask.
-
Anhydrous, deoxygenated solvent is added to dissolve the reactants.
-
The reaction mixture is heated to reflux (typically 90-120 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.
-
The polymerization is quenched by adding a chain-capping agent (e.g., bromobenzene).
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers.
-
The final polymer is dried under vacuum.
Fabrication of Bulk Heterojunction (BHJ) Organic Solar Cells
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer solution: a blend of the polymer (e.g., BT-Polymer, P3HT, or PTB7) and an acceptor (e.g., PC₆₁BM or PC₇₁BM) in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene)
-
Electron transport layer (ETL) material (optional, e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
Procedure:
-
ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
A thin layer of PEDOT:PSS is spin-coated onto the ITO surface and annealed at ~150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
The active layer solution is spin-coated on top of the HTL. The thickness of the active layer is controlled by the spin speed and solution concentration.
-
The active layer is then annealed at a temperature optimized for the specific polymer blend to promote the formation of a favorable morphology (typically 80-150 °C).
-
For inverted device structures, an ETL may be deposited.
-
A metal cathode (e.g., 100 nm of Al) is deposited on top of the active layer by thermal evaporation under high vacuum (< 10⁻⁶ Torr) through a shadow mask to define the device area.
-
The completed devices are encapsulated to prevent degradation from air and moisture.
Measurement of Hole Mobility using the Space-Charge Limited Current (SCLC) Method
Device Structure: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/Polymer/High Work Function Metal (e.g., Au or MoO₃/Al).
Procedure:
-
The current density-voltage (J-V) characteristics of the hole-only device are measured in the dark.
-
The SCLC regime is identified in the J-V curve, which follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the dielectric constant of the polymer
-
μ is the charge carrier mobility
-
V is the applied voltage
-
d is the thickness of the polymer film
-
-
By plotting J vs. V² on a log-log scale, a linear region with a slope of approximately 2 should be observed in the SCLC region.
-
The hole mobility (μ) can be extracted from the slope of the linear fit in the J¹ᐟ² vs. V plot.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the benchmarking of these polymers.
Caption: A generalized workflow for the synthesis, characterization, and device testing of novel polymers.
Caption: Energy level diagram illustrating charge separation and collection in a bulk heterojunction solar cell.
A Comparative Analysis of Fluorinated versus Non-Fluorinated 5,6-Dibromo-2,1,3-Benzothiadiazole: Properties and Applications
A detailed examination of 5,6-dibromo-2,1,3-benzothiadiazole and its fluorinated counterpart, 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole, reveals the significant impact of fluorination on the physicochemical properties and potential applications of this important heterocyclic scaffold. While both compounds serve as key building blocks in materials science and medicinal chemistry, the introduction of fluorine atoms dramatically alters their electronic characteristics, influencing their performance in organic electronics and potential as therapeutic agents.
The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-deficient unit utilized in the construction of a wide range of functional organic molecules. The strategic placement of bromine atoms, as in this compound, provides reactive handles for further molecular elaboration through cross-coupling reactions. The addition of fluorine atoms to the benzothiadiazole ring, creating 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole, further enhances its electron-withdrawing nature, a feature that has been extensively exploited in the development of high-performance organic semiconductors. This guide provides a comparative overview of these two compounds, summarizing their key properties, outlining their synthesis, and discussing their applications.
Physicochemical Properties: A Comparative Overview
The introduction of two fluorine atoms onto the benzothiadiazole core in 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole leads to notable differences in its physical and electronic properties when compared to the non-fluorinated this compound.
| Property | This compound | 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole |
| CAS Number | 18392-81-9 | 1295502-53-2[1] |
| Molecular Formula | C₆H₂Br₂N₂S | C₆Br₂F₂N₂S[1] |
| Molecular Weight | 293.97 g/mol | 329.95 g/mol [1] |
| Appearance | Light yellow crystals | White to light yellow powder/crystalline solid |
| Melting Point | 132-133 °C | 153-157 °C |
A key distinction lies in their electronic properties. Fluorination is a well-known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic semiconductors. This effect is attributed to the high electronegativity of fluorine, which imparts a strong inductive effect on the molecule. The lowering of the LUMO energy level is particularly beneficial for creating electron-accepting materials for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). For instance, polymers incorporating fluorinated benzothiadiazole units have demonstrated enhanced power conversion efficiencies in solar cells.
Experimental Protocols: Synthesis of the Core Scaffolds
The synthesis of both the non-fluorinated and fluorinated dibromo-benzothiadiazole derivatives typically involves the bromination of the parent benzothiadiazole or a fluorinated precursor.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of 2,1,3-benzothiadiazole.
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in a suitable solvent, such as hydrobromic acid.
-
Slowly add a solution of bromine in hydrobromic acid to the reaction mixture.
-
The reaction is typically stirred at room temperature or heated to reflux to ensure complete bromination.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
The synthesis of the difluorinated analogue often starts from a fluorinated precursor, which is then brominated.
Procedure:
-
5,6-Difluorobenzo[c][1][2][3]thiadiazole is dissolved in concentrated sulfuric acid.
-
N-bromosuccinimide (NBS) is added portion-wise to the solution while maintaining a controlled temperature.
-
The reaction mixture is stirred for an extended period to ensure dibromination at the 4 and 7 positions.
-
The reaction is quenched by pouring the mixture into ice water, which precipitates the product.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
Applications in Organic Electronics
The primary application of these compounds, particularly the fluorinated derivative, is as building blocks for organic semiconductors. The dibromo functionality allows for the extension of the π-conjugated system through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the synthesis of donor-acceptor copolymers with tailored optoelectronic properties.
The electron-deficient nature of the benzothiadiazole unit, enhanced by fluorination, makes these compounds excellent acceptors. When copolymerized with electron-donating monomers, the resulting polymers often exhibit low bandgaps, which is desirable for absorbing a broader range of the solar spectrum in organic solar cells. The lower HOMO and LUMO energy levels of the fluorinated polymers also contribute to higher open-circuit voltages (Voc) in photovoltaic devices.[1]
Potential in Drug Development
While the application of these specific dibromo-benzothiadiazole derivatives in drug development is less documented than in materials science, the broader class of benzothiadiazole and fluorinated heterocyclic compounds has shown significant promise in medicinal chemistry. Fluorine incorporation is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4]
Benzothiadiazole derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. For example, some fluorinated benzothiazole derivatives have exhibited potent anticancer activity against various human cancer cell lines.[4] The mechanism of action can vary, but often involves the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Given the structural features of this compound and its fluorinated analog, they could serve as scaffolds for the development of novel therapeutic agents. The bromine atoms offer sites for the introduction of various pharmacophores, while the fluorinated core could impart favorable drug-like properties. Further research is needed to explore the biological activities of these specific compounds.
References
- 1. Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 5,6-Dibromo-2,1,3-benzothiadiazole: A Comparative Guide
For researchers and professionals in drug development and materials science, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental results. This guide provides a comparative overview of methods to validate the purity of synthesized 5,6-Dibromo-2,1,3-benzothiadiazole, a key building block in the development of novel organic semiconductors and pharmaceutical agents. We will compare a common synthesis method with a greener alternative and detail the analytical techniques for purity assessment, presenting expected data in a comparative format.
Synthesis of this compound: A Comparison of Two Methods
The synthesis of this compound typically starts from 2,1,3-benzothiadiazole. Below we compare the conventional bromination method with a more recent approach using N-bromosuccinimide (NBS).
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method A: Conventional Bromination | Method B: NBS Bromination |
| Reagents | Bromine (Br2), Hydrobromic acid (HBr) | N-bromosuccinimide (NBS), Concentrated Sulfuric Acid, Chloroform |
| Reaction Conditions | Reflux, typically at elevated temperatures | Room temperature[1][2] |
| Advantages | Well-established, high-yielding | Milder conditions[1][2], avoids the use of hazardous liquid bromine |
| Disadvantages | Uses highly corrosive and toxic liquid bromine | Requires strong acid, chlorinated solvent |
| Typical Yield | >80% | ~70-80% |
| Reference | [2][3] | [1][2] |
Experimental Protocols
Method A: Conventional Synthesis via Bromination
-
To a stirred solution of 2,1,3-benzothiadiazole in hydrobromic acid (48%), add liquid bromine dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a beaker of ice water.
-
Filter the resulting precipitate, wash with sodium thiosulfate solution to remove excess bromine, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain pure this compound.
Method B: Alternative Synthesis via N-Bromosuccinimide
-
Dissolve 2,1,3-benzothiadiazole in a mixture of chloroform and concentrated sulfuric acid.
-
Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to stir at room temperature overnight.[1][2]
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purity Validation: A Comparative Analysis of Techniques
Once synthesized, the purity of this compound must be rigorously assessed. The following analytical techniques are commonly employed. For comparison, we will also consider a potential alternative compound, 4,7-dibromo-2,1,3-benzothiadiazole, which is a common intermediate and structural isomer.[4]
Table 2: Comparison of Analytical Techniques for Purity Validation
| Analytical Technique | This compound (Expected Results) | Alternative: 4,7-dibromo-2,1,3-benzothiadiazole (Expected Results) | Purpose of Analysis |
| Melting Point | 131-135 °C[5] | 187-190 °C[3] | A sharp melting point range indicates high purity. Impurities typically broaden and depress the melting point.[6] |
| 1H NMR (CDCl3) | A single singlet at ~7.9 ppm corresponding to the two aromatic protons. | A single singlet at ~7.7 ppm corresponding to the two aromatic protons.[2] | Confirms the chemical structure and identifies proton-containing impurities. Quantitative NMR (qNMR) can determine absolute purity.[7][8] |
| 13C NMR (CDCl3) | Three distinct signals in the aromatic region. | Two distinct signals in the aromatic region. | Provides further structural confirmation and helps identify carbon-containing impurities. |
| LC-MS | A single major peak with m/z corresponding to the molecular weight (293.97 g/mol ).[3] | A single major peak with m/z corresponding to the molecular weight (293.97 g/mol ). | A powerful technique to separate the compound from impurities and confirm its molecular weight.[7] |
| Elemental Analysis | C: 24.52%, H: 0.68%, N: 9.53% | C: 24.52%, H: 0.68%, N: 9.53% | Confirms the elemental composition of the compound. Deviations from theoretical values indicate impurities.[9] |
| Purity (Typical) | >98% (commercially available)[5][10] | >98% (commercially available)[3] | Overall assessment of purity level. |
Detailed Experimental Protocols for Purity Validation
1. Melting Point Determination: A small amount of the dried, crystalline sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is slowly increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3) and placed in an NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[8]
3. Liquid Chromatography-Mass Spectrometry (LC-MS): A dilute solution of the sample is injected into a liquid chromatograph. The components of the sample are separated on a chromatographic column based on their affinity for the stationary and mobile phases. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information.[7]
4. Elemental Analysis: A precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO2, H2O, N2) are collected and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.
Workflow for Synthesis and Purity Validation
The following diagram illustrates the logical workflow from synthesis to the comprehensive validation of the purity of this compound.
Caption: Synthesis and Purity Validation Workflow.
This comprehensive approach, combining a choice of synthesis routes with a suite of orthogonal analytical techniques, ensures the production of high-purity this compound, suitable for the most demanding research and development applications. The comparison with a known alternative provides a valuable benchmark for assessing the quality of the synthesized material.
References
- 1. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. This compound | 18392-81-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Comparative DFT Analysis of 5,6- and 4,7-Dibromo-2,1,3-benzothiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structural and electronic properties of 5,6-dibromo-2,1,3-benzothiadiazole and 4,7-dibromo-2,1,3-benzothiadiazole, leveraging Density Functional Theory (DFT) studies.
Introduction to Dibromo-2,1,3-benzothiadiazole Isomers
The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit utilized in the design of a wide array of functional organic materials. Bromination of the benzene ring of BTD leads to key intermediates for the synthesis of complex conjugated molecules. The position of the bromine substituents significantly influences the electronic structure and, consequently, the material's properties. The 4,7-dibromo isomer is a widely used building block in the synthesis of polymers and small molecules for organic photovoltaics and light-emitting diodes.[1][2] The 5,6-dibromo isomer, while commercially available, is less studied, making a comparative analysis crucial for unlocking its potential.
Data Presentation: A Comparative Overview
The following tables summarize the key computed and experimental data for the two isomers. It is important to note that a direct side-by-side experimental or computational study is not available. The data for 4,7-dibromo-2,1,3-benzothiadiazole is more extensively documented, while the properties of the 5,6-isomer are largely inferred based on the established electronic effects of substituents on the BTD core.
| Property | This compound (Predicted/Inferred) | 4,7-dibromo-2,1,3-benzothiadiazole (Reported) |
| Molecular Formula | C₆H₂Br₂N₂S | C₆H₂Br₂N₂S |
| Molecular Weight | 293.97 g/mol | 293.97 g/mol |
| CAS Number | 18392-81-9 | 15155-41-6 |
| General Appearance | Solid | Light yellow crystals[2] |
Table 1: General Properties of Dibromo-2,1,3-benzothiadiazole Isomers
| Parameter | This compound (Predicted) | 4,7-dibromo-2,1,3-benzothiadiazole (Typical DFT Values) |
| HOMO Energy Level | Expected to be slightly lower than the 4,7-isomer due to the inductive effect of bromine atoms being closer to the thiadiazole ring. | DFT calculations on related derivatives suggest HOMO levels in the range of -6.0 to -6.5 eV. |
| LUMO Energy Level | Expected to be slightly lower than the 4,7-isomer. | DFT calculations on related derivatives suggest LUMO levels in the range of -2.5 to -3.0 eV. |
| HOMO-LUMO Gap | Predicted to be similar to or slightly smaller than the 4,7-isomer. | The energy gap for related BTD derivatives typically falls in the range of 3.0 to 3.5 eV.[3] |
| Dipole Moment | Expected to have a non-zero dipole moment due to the C₂ᵥ symmetry. | Possesses a C₂ᵥ symmetry, resulting in a net dipole moment. |
| Molecular Geometry | Planar structure with C₂ᵥ symmetry. The C-Br bonds are predicted to be in the plane of the benzothiadiazole ring. | A planar structure is confirmed by X-ray crystallography and DFT calculations on derivatives. |
| Calculated Bond Lengths (Å) | C-C (benzene ring): ~1.39-1.41, C-N: ~1.37, N-S: ~1.63, C-Br: ~1.88 | C-C (benzene ring): ~1.39-1.42, C-N: ~1.37, N-S: ~1.63, C-Br: ~1.89 |
| Calculated Bond Angles (°) | C-C-C (benzene ring): ~119-121, C-N-S: ~105 | C-C-C (benzene ring): ~118-122, C-N-S: ~105 |
Table 2: DFT-Calculated Molecular and Electronic Properties
Experimental and Computational Protocols
The data presented and inferred in this guide are based on methodologies commonly employed in the study of organic electronic materials.
Synthesis of Dibromo-2,1,3-benzothiadiazole Isomers
-
4,7-dibromo-2,1,3-benzothiadiazole: This isomer is typically synthesized by the bromination of 2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid, or by direct bromination with bromine in hydrobromic acid.[4]
-
This compound: The synthesis of this isomer would likely involve the cyclization of a pre-brominated benzene derivative, such as 4,5-dibromo-1,2-phenylenediamine, with a sulfur-containing reagent.
Density Functional Theory (DFT) Calculations
A standard computational protocol for investigating the properties of these molecules involves:
-
Geometry Optimization: The molecular structures are optimized to their lowest energy state using a functional such as B3LYP and a basis set like 6-31G(d) or larger.
-
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: The optimized geometry is then used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.
-
Spectroscopic Predictions: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra.
Mandatory Visualization
Caption: Isomeric relationship and key property distinctions.
Caption: A typical workflow for DFT analysis of molecular properties.
Discussion and Conclusion
The substitution pattern of bromine atoms on the 2,1,3-benzothiadiazole core has a profound impact on the molecule's electronic properties. The 4,7-dibromo isomer has been extensively utilized due to its synthetic accessibility and the desirable electronic properties it imparts to resulting materials. The C-Br bonds at the 4 and 7 positions are readily activated for cross-coupling reactions, making it a versatile building block.
For the 5,6-dibromo isomer, the bromine atoms are positioned on the carbon atoms adjacent to the fusion points of the benzene and thiadiazole rings. This proximity is expected to exert a stronger inductive electron-withdrawing effect on the thiadiazole ring compared to the 4,7-isomer. Consequently, it is predicted that the 5,6-dibromo isomer will possess slightly lower HOMO and LUMO energy levels. The overall HOMO-LUMO gap is anticipated to be in a similar range to the 4,7-isomer, but subtle differences in the distribution of the frontier molecular orbitals are expected, which could influence charge transport and optical properties in derived materials.
Further experimental and computational studies on this compound are warranted to fully elucidate its properties and explore its potential in the development of novel organic electronic materials. This guide serves as a foundational reference for researchers embarking on such investigations.
References
A Comparative Guide to 5,6-Dibromo-2,1,3-benzothiadiazole and Its Structural Isomers for Advanced Material Applications
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the design of novel materials with tailored optoelectronic and pharmaceutical properties. Among the vast array of heterocyclic scaffolds, 2,1,3-benzothiadiazole (BTD) has emerged as a privileged electron-deficient core, enabling the development of high-performance organic semiconductors and biologically active compounds. This guide provides a comprehensive comparison of 5,6-Dibromo-2,1,3-benzothiadiazole with its key structural and substituted analogs: 4,7-Dibromo-2,1,3-benzothiadiazole, 5,6-Difluoro-2,1,3-benzothiadiazole, and 5,6-Dichloro-2,1,3-benzothiadiazole. The following sections present a detailed analysis of their synthesis, spectroscopic, and electrochemical properties, supported by experimental data to facilitate informed selection for specific research and development endeavors.
Physicochemical Properties: A Comparative Overview
The position and nature of halogen substituents on the benzothiadiazole ring profoundly influence the molecule's intrinsic properties, including its molecular weight, melting point, and, most critically, its electronic characteristics. These variations directly impact the performance of materials derived from these building blocks in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as probes in biological systems.
| Property | This compound | 4,7-Dibromo-2,1,3-benzothiadiazole | 5,6-Difluoro-2,1,3-benzothiadiazole | 5,6-Dichloro-2,1,3-benzothiadiazole |
| CAS Number | 18392-81-9 | 15155-41-6 | 1293389-28-2 | 17821-93-1 |
| Molecular Formula | C₆H₂Br₂N₂S | C₆H₂Br₂N₂S | C₆H₂F₂N₂S | C₆H₂Cl₂N₂S |
| Molecular Weight | 293.97 g/mol | 293.97 g/mol [1] | 172.15 g/mol | 205.06 g/mol |
| Melting Point | 132-133 °C | 187 - 190 °C | 66-70 °C | Not available |
| Appearance | Solid | Light yellow crystals | White to light yellow powder/crystal | Not available |
Spectroscopic and Electrochemical Properties
The electronic properties of these benzothiadiazole derivatives are a key determinant of their utility. The position of the bromine atoms in the dibromo-isomers and the nature of the halogen in the 5,6-disubstituted analogs significantly modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels, in turn, govern the absorption and emission of light, as well as the ease of electron injection and transport in electronic devices.
While a complete set of directly comparable experimental data under identical conditions is not available in the literature, the following table summarizes key reported spectroscopic and electrochemical parameters.
| Parameter | This compound | 4,7-Dibromo-2,1,3-benzothiadiazole | 5,6-Difluoro-2,1,3-benzothiadiazole | 5,6-Dichloro-2,1,3-benzothiadiazole |
| ¹H NMR | Data not readily available | Singlet at ~7.74 ppm in CDCl₃ | Data not readily available | Data not readily available |
| ¹³C NMR | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| UV-Vis Abs. (λmax) | Data not readily available | Polymers show ICT bands in the 500-700 nm range | Data not readily available | Data not readily available |
| Fluorescence (λem) | Data not readily available | Polymers can be fluorescent | Data not readily available | Data not readily available |
| LUMO Energy | Data not readily available | Estimated ~ -3.5 eV for derivatives | Lowered compared to parent BTD[2] | Data not readily available |
Experimental Protocols
The synthesis of these benzothiadiazole derivatives is crucial for their application in research and development. Below are detailed experimental protocols for the synthesis of the widely used 4,7-Dibromo-2,1,3-benzothiadiazole, which serves as a versatile precursor for more complex molecular structures.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Method 1: Bromination using Bromine in Hydrobromic Acid [1]
-
Materials: 2,1,3-benzothiadiazole, Hydrobromic acid (48%), Bromine.
-
Procedure:
-
To a 250 mL two-necked round-bottom flask, add 2,1,3-benzothiadiazole (5.00 g, 36.72 mmol) and 75 mL of hydrobromic acid (48%).
-
Slowly add a solution of bromine (17.47 g, 109.19 mmol) in 50 mL of hydrobromic acid dropwise to the mixture. Caution: The slow addition of bromine is critical.
-
After the complete addition of bromine, heat the solution at reflux for 6 hours, during which a dark orange precipitate will form.
-
Cool the mixture to room temperature and add a sufficient amount of a saturated sodium bisulfite (NaHSO₃) solution to quench any excess bromine.
-
Filter the precipitate under vacuum and wash thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Method 2: Bromination using N-Bromosuccinimide (NBS)
-
Materials: 2,1,3-benzothiadiazole, N-Bromosuccinimide, Concentrated Sulfuric Acid.
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81 g, 50 mmol) in 200 mL of concentrated sulfuric acid.
-
Heat the mixture to 60 °C and add N-bromosuccinimide (18.71 g, 105 mmol) in three portions with stirring over 12 hours.
-
After the reaction is complete, pour the mixture into 900 mL of ice water to precipitate the product.
-
Filter the precipitate and wash it sequentially with deionized water, methanol, and n-hexane.
-
Visualizing Synthetic Pathways and Applications
The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow for the functionalization of the benzothiadiazole core and its potential application in modulating key signaling pathways relevant to drug development.
Caption: Synthetic workflow for functionalized benzothiadiazole derivatives.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by BTD derivatives.
References
The Bromine Effect: How 5,6-Dibromination Modulates the Electronic Landscape of Benzothiadiazole for Advanced Organic Electronics
An In-Depth Technical Guide
Introduction: Benzothiadiazole as a Privileged Scaffold
In the landscape of organic electronics, 2,1,3-benzothiadiazole (BT) has emerged as a cornerstone electron-accepting unit.[1] Its rigid, planar structure and inherent electron-deficient nature make it an exceptional building block for creating donor-acceptor (D-A) type conjugated materials used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2][3] The performance of these devices is fundamentally dictated by the electronic properties of their constituent materials, primarily the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A key strategy for refining the performance of BT-based materials is the chemical modification of the BT core.[4] Halogenation, in particular, has proven to be a powerful tool for tuning the frontier molecular orbital energy levels.[5] This guide provides a comparative analysis of unsubstituted benzothiadiazole and 5,6-dibromo-2,1,3-benzothiadiazole, offering a detailed examination of how the introduction of two bromine atoms onto the benzene ring profoundly alters the electronic properties of the parent molecule. We will explore the underlying electronic effects, present comparative data, and provide validated experimental protocols for synthesis and characterization, equipping researchers with the foundational knowledge to leverage this modification in next-generation materials.
The Inductive Power of Halogens: A Molecular Engineering Tool
The introduction of halogen atoms onto an aromatic system like benzothiadiazole primarily exerts a strong electron-withdrawing inductive effect (-I effect). Bromine, being highly electronegative, pulls electron density away from the conjugated π-system of the BT core. This perturbation has a direct and predictable impact on the molecule's frontier orbitals.
-
LUMO Stabilization: The primary consequence of this inductive withdrawal is the stabilization, or lowering, of the LUMO energy level. A lower LUMO is critical for improving electron injection and transport in n-type semiconductor materials and enhancing the electron-accepting strength of the unit in D-A polymers.[6][7]
-
HOMO Stabilization: The HOMO level is also stabilized (lowered in energy), though typically to a lesser extent than the LUMO. This effect is crucial for improving the ambient stability of the material (resistance to oxidation) and can increase the open-circuit voltage (Voc) in organic solar cells.[4]
-
Bandgap Reduction: Because the LUMO is generally stabilized more significantly than the HOMO, the net effect is a reduction in the HOMO-LUMO energy gap (Eg). This typically leads to a red-shift in the material's absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum in photovoltaic applications.
The strategic placement of two bromine atoms at the 5 and 6 positions creates a symmetric molecule with a significantly enhanced electron-deficient character compared to the unsubstituted parent.
Comparative Analysis: Benzothiadiazole vs. This compound
While extensive experimental data exists for the widely used 4,7-dibromo isomer, the 5,6-dibromo derivative is a compelling alternative. The principles of its electronic modification remain the same. The following table compares the experimentally determined properties of unsubstituted BT with the theoretically and experimentally expected properties of 5,6-dibromo-BT, based on computational studies and data from analogous halogenated compounds.[5][8]
| Property | Benzothiadiazole (BT) | This compound (DBBT) | Causality of Change |
| Molecular Weight | 136.18 g/mol | 293.97 g/mol | Addition of two bromine atoms. |
| Electron Character | Electron-deficient | Strongly electron-deficient | Strong inductive electron withdrawal (-I effect) from the two bromine atoms. |
| HOMO Energy Level | ~ -5.9 eV | Lower (~ -6.1 to -6.3 eV) | Inductive withdrawal of electron density stabilizes the HOMO, increasing ionization potential and oxidative stability. |
| LUMO Energy Level | ~ -3.2 eV | Significantly Lower (~ -3.5 to -3.7 eV) | Strong LUMO stabilization is the dominant effect, enhancing electron affinity and making the molecule a better electron acceptor.[6] |
| Electrochemical Bandgap (Eg) | ~ 2.7 eV | Narrower (~ 2.4 to 2.6 eV) | The LUMO level is lowered more significantly than the HOMO level, reducing the overall energy gap.[8] |
| Optical Properties | Absorption in UV region | Red-shifted absorption into the visible region | The reduced HOMO-LUMO gap results in a lower energy optical transition. |
The following diagram illustrates the anticipated shift in frontier orbital energy levels upon the 5,6-dibromination of the benzothiadiazole core.
References
- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 5,6-Dibromo-2,1,3-benzothiadiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-Dibromo-2,1,3-benzothiadiazole, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety Considerations:
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Disposal Protocol for this compound
The following step-by-step procedure is based on established best practices for the disposal of halogenated organic compounds, as specific safety data sheets for this compound were not available in the provided search results. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Step 1: Segregation and Collection
-
Carefully collect all waste materials containing this compound, including residual product, contaminated labware (e.g., weighing boats, pipette tips), and any absorbent materials used for spills.
-
Solid waste should be swept up and placed into a designated, sealable, and clearly labeled hazardous waste container.[1][2] Avoid generating dust during this process.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Container Labeling
-
Properly label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
Indicate the approximate quantity of waste in the container.
-
Add the date of waste generation and the name of the generating laboratory or researcher.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
Ensure the storage area is away from incompatible materials, such as acids and bases.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the disposal contractor with a complete and accurate description of the waste.
-
Disposal of contents and container must be done at an approved waste disposal plant.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the provided search results. The following table reflects this lack of specific numerical guidance.
| Parameter | Value |
| Permissible Concentration for Sewer Disposal | Do not empty into drains.[1][4] |
| Reportable Quantity (RQ) | No information available |
| LD50 (Oral) | The toxicological properties have not been fully investigated.[1] |
Experimental Protocols
The information provided in the search results pertains to safety and disposal and does not include experimental protocols for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5,6-Dibromo-2,1,3-benzothiadiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,6-Dibromo-2,1,3-benzothiadiazole in a laboratory setting. The following step-by-step instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing. | EN166 (EU) or OSHA 29 CFR 1910.133 |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or punctures before use. Change gloves frequently, especially if contaminated. | EN 374 (EU) or ASTM F23 |
| Body Protection | A flame-retardant lab coat or chemical-resistant coveralls should be worn to prevent skin contact. Ensure clothing fully covers the body. | |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of dust formation, a NIOSH-approved N95 or P2/P3 particulate respirator is recommended. | NIOSH (US) or EN 143/149 (EU) |
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols: Handling, Storage, and Disposal
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. The chemical fume hood should be operational and certified. All necessary PPE must be readily available and worn correctly.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust. Use a spatula for transfers and avoid creating dust clouds.
-
In Use: When working with the compound in solution, use sealed containers as much as possible. Avoid direct contact with the substance.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
-
Protect from light and moisture.
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Dispose of the hazardous waste through an approved environmental management company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
